molecular formula C22H26N2O3S B15562709 PKZ18

PKZ18

Número de catálogo: B15562709
Peso molecular: 398.5 g/mol
Clave InChI: HWHYSSATNZEECJ-VSZNYVQBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PKZ18 is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H26N2O3S

Peso molecular

398.5 g/mol

Nombre IUPAC

(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C22H26N2O3S/c1-11(2)13-4-6-14(7-5-13)19-12(3)28-22(23-19)24-20(25)17-15-8-9-16(10-15)18(17)21(26)27/h4-7,11,15-18H,8-10H2,1-3H3,(H,26,27)(H,23,24,25)/t15-,16+,17+,18-/m1/s1

Clave InChI

HWHYSSATNZEECJ-VSZNYVQBSA-N

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of PKZ18 in Gram-positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. PKZ18 and its analogs represent a promising new class of antibiotics that specifically target Gram-positive bacteria, including formidable pathogens like methicillin-resistant Staphylococcus aureus (MRSA). Unlike many conventional antibiotics that target protein synthesis or cell wall construction, this compound employs a unique strategy by targeting RNA-mediated gene regulation. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Targeting the T-box Riboswitch

This compound's antibacterial activity stems from its ability to disrupt a crucial gene regulatory mechanism in Gram-positive bacteria known as the T-box riboswitch.[1][2] Riboswitches are structured non-coding RNA elements located in the 5' untranslated region (UTR) of messenger RNA (mRNA) that regulate the expression of downstream genes in response to binding specific ligands.[1] The T-box system, in particular, controls the expression of essential genes involved in amino acid metabolism and transport, including aminoacyl-tRNA synthetase genes.[3][4]

The T-box mechanism functions as a sensor for the aminoacylation status of transfer RNA (tRNA). When a specific uncharged tRNA binds to the T-box leader RNA, it stabilizes an antiterminator hairpin structure.[1][5] This conformation allows transcription of the downstream gene to proceed. Conversely, when the cognate tRNA is aminoacylated (charged), it cannot stabilize the antiterminator, leading to the formation of a more stable terminator hairpin, which prematurely halts transcription.[2][5]

This compound selectively targets a highly conserved region within the T-box structure called the specifier loop of Stem I.[1][6] By binding to this site, this compound prevents the crucial codon-anticodon interaction between the tRNA and the mRNA.[6][7] This interference destabilizes the antiterminator conformation, favoring the formation of the terminator hairpin and thereby repressing the expression of multiple essential genes simultaneously.[5][8] This multi-target approach, affecting 6 to 20 genes depending on the bacterial strain, is a key advantage of this compound, as it significantly lowers the probability of resistance development.[3]

A notable analog, this compound-22, has demonstrated enhanced antibacterial activity and reduced cytotoxicity compared to the parent compound.[8]

Signaling Pathway: The T-box Regulatory Mechanism

The following diagram illustrates the T-box riboswitch mechanism and the inhibitory action of this compound.

T_box_mechanism cluster_uncharged Uncharged tRNA Present (Transcription ON) cluster_charged Charged tRNA Present (Transcription OFF) cluster_this compound This compound Intervention Uncharged_tRNA Uncharged tRNA T_box_uncharged T-box Leader RNA Uncharged_tRNA->T_box_uncharged Binds to Specifier Loop Antiterminator Antiterminator Formation T_box_uncharged->Antiterminator Stabilizes Transcription_ON Gene Transcription Proceeds Antiterminator->Transcription_ON Charged_tRNA Charged tRNA T_box_charged T-box Leader RNA Charged_tRNA->T_box_charged Binding does not stabilize antiterminator Terminator Terminator Formation T_box_charged->Terminator Defaults to Transcription_OFF Transcription Terminates Terminator->Transcription_OFF This compound This compound T_box_this compound T-box Leader RNA This compound->T_box_this compound Binds to Specifier Loop, prevents tRNA binding Terminator_this compound Terminator Formation T_box_this compound->Terminator_this compound Induces Transcription_OFF_this compound Transcription Terminates Terminator_this compound->Transcription_OFF_this compound

Caption: The T-box riboswitch mechanism and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the antibacterial activity, cytotoxicity, and resistance frequency of this compound and its analog, this compound-22.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and this compound-22 against Gram-positive Bacteria

CompoundBacteriumMIC (µg/mL)
This compoundMost Gram-positive bacteria32-64[6]
This compound-22Bacillus subtilis64[8]
This compound-22Methicillin-resistant Staphylococcus aureus (MRSA)64[8]

Table 2: Cytotoxicity of this compound and this compound-22

CompoundCell LineAssayMetricValue
This compoundEukaryotic cellsCytotoxicity Assay-Moderately cytotoxic at MIC[8]
This compound-22Human cells in cultureCytotoxicity Assay-Toxic at 2- to 4-fold higher concentrations than MIC[8]

Table 3: Resistance Frequency of this compound-22

BacteriumAntibioticResistance Frequency
Methicillin-resistant Staphylococcus aureus (MRSA)This compound-225.6 x 10-12[3][8]
Methicillin-resistant Staphylococcus aureus (MRSA)Gentamicin1.6 x 10-7[8]

Table 4: Synergistic Activity of this compound Analogs with Aminoglycosides

This compound AnalogAminoglycosideFold Increase in Efficacy
This compound-22Multiple aminoglycosidesUp to 8-fold

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standard protocols and may require optimization for specific laboratory conditions.

General Experimental Workflow

The following diagram outlines a general workflow for evaluating the antibacterial properties of a compound like this compound.

experimental_workflow start Start mic MIC Determination start->mic cytotoxicity Cytotoxicity Assays mic->cytotoxicity synergy Synergy Assays mic->synergy moa Mechanism of Action Studies cytotoxicity->moa synergy->moa qpcr qRT-PCR moa->qpcr rnaseq RNA Sequencing moa->rnaseq end End qpcr->end rnaseq->end

Caption: A general experimental workflow for antimicrobial compound evaluation.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • Streak the Gram-positive bacterial strain on an appropriate agar (B569324) plate and incubate overnight at 37°C.

    • Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 105 CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate containing broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., A549 human lung carcinoma cells).

  • Cell Culture:

    • Culture A549 cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of approximately 1 x 104 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the solvent used to dissolve this compound).

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

RNA Sequencing Analysis

This protocol outlines the steps for analyzing the transcriptomic changes in MRSA upon treatment with this compound-22.

  • Bacterial Culture and Treatment:

    • Grow MRSA to mid-log phase and treat with a sub-inhibitory concentration of this compound-22 for a defined period.

    • Include an untreated control.

  • RNA Extraction:

    • Harvest the bacterial cells and extract total RNA using a commercial RNA extraction kit with a DNase treatment step to remove contaminating DNA.

  • Library Preparation and Sequencing:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples.

    • Construct cDNA libraries from the rRNA-depleted RNA.

    • Perform high-throughput sequencing of the cDNA libraries.

  • Data Analysis:

    • Align the sequencing reads to the MRSA reference genome.

    • Quantify the expression levels of all genes.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound-22 treatment, with a focus on T-box regulated genes.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for validating the results of RNA sequencing and quantifying the expression of specific T-box regulated genes.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated and untreated bacterial cultures as described for RNA sequencing.

    • Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and random primers.

  • Primer Design:

    • Design and validate specific primers for the target T-box regulated genes and a housekeeping gene (for normalization).

  • qRT-PCR Reaction:

    • Set up the qRT-PCR reactions using a suitable master mix, the designed primers, and the synthesized cDNA.

    • Run the reactions on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative expression of the target genes in the treated samples compared to the untreated controls using the ΔΔCt method, normalized to the housekeeping gene.

Synergy Assay (Checkerboard Method)

This protocol is for assessing the synergistic effect of this compound analogs with aminoglycoside antibiotics.

  • Preparation of Antibiotic Dilutions:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of the this compound analog along the x-axis and the aminoglycoside along the y-axis.

  • Inoculation:

    • Add a standardized bacterial inoculum (e.g., MRSA at 5 x 105 CFU/mL) to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = FICA + FICB, where FICA = (MIC of drug A in combination) / (MIC of drug A alone) and FICB = (MIC of drug B in combination) / (MIC of drug B alone).

    • Interpret the results as follows: Synergy (FIC index ≤ 0.5), Additive (0.5 < FIC index ≤ 1), Indifference (1 < FIC index ≤ 4), or Antagonism (FIC index > 4).

Conclusion

This compound and its derivatives represent a significant advancement in the quest for novel antibiotics against Gram-positive pathogens. Their unique mechanism of action, which involves the targeted disruption of the T-box riboswitch, offers a multi-pronged attack on essential bacterial metabolic pathways, thereby minimizing the likelihood of resistance development. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this promising class of antimicrobial agents. The synergistic potential with existing antibiotics like aminoglycosides further enhances their therapeutic promise, offering new avenues for combination therapies to combat multidrug-resistant infections. Continued investigation into the structure-activity relationships and pharmacokinetic properties of this compound analogs will be crucial in translating this innovative scientific discovery into a clinically effective therapeutic.

References

T-box Riboswitch: A Prime Target for the Novel Antibiotic PKZ18

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. The T-box riboswitch, a highly conserved regulatory RNA element in Gram-positive bacteria, represents a promising and underexploited target for new antibiotics. This technical guide provides a comprehensive overview of the T-box riboswitch and the inhibitory action of PKZ18, a novel small molecule that targets this regulatory system.

The T-box Riboswitch: A Master Regulator of Amino Acid Metabolism

Found predominantly in Firmicutes, a phylum of Gram-positive bacteria, the T-box riboswitch is a cis-acting regulatory element located in the 5' untranslated region (5'-UTR) of mRNAs.[1][2][3] It plays a crucial role in regulating the expression of genes involved in amino acid metabolism, including aminoacyl-tRNA synthetases and amino acid biosynthesis and transport proteins.[4] The T-box riboswitch functions by directly sensing the aminoacylation state of transfer RNA (tRNA), thereby monitoring the availability of amino acids for protein synthesis.[1]

The regulatory mechanism of the T-box riboswitch is contingent on the formation of one of two mutually exclusive RNA secondary structures: an antiterminator or a terminator hairpin. In conditions of amino acid starvation, an abundance of uncharged tRNA exists. A specific uncharged tRNA binds to the T-box riboswitch, stabilizing the antiterminator structure and allowing transcription of the downstream gene to proceed. Conversely, when amino acids are plentiful, the corresponding tRNAs are charged. Charged tRNAs are unable to stabilize the antiterminator, leading to the formation of the more thermodynamically stable terminator hairpin, which prematurely halts transcription.

The interaction between the tRNA and the T-box riboswitch is highly specific and involves two key recognition points:

  • Codon-Anticodon Pairing: The anticodon of the tRNA base-pairs with a "specifier sequence" located in a loop of Stem I of the riboswitch.

  • Acceptor End Interaction: The uncharged NCCA-3' end of the tRNA interacts with a conserved bulge in the antiterminator hairpin.

This compound: A Targeted Inhibitor of T-box Riboswitch Function

This compound is a novel antibiotic that has been identified as a potent inhibitor of T-box riboswitch function. It selectively targets the Stem I specifier loop in Gram-positive bacteria, thereby preventing the crucial codon-anticodon interaction required for tRNA binding. By blocking this interaction, this compound effectively prevents the stabilization of the antiterminator structure, leading to the formation of the terminator hairpin and the subsequent termination of transcription for essential genes. This targeted disruption of multiple genes essential for amino acid metabolism makes this compound a promising candidate for combating Gram-positive pathogens.

A significant advantage of this compound is its low propensity for resistance development. To develop resistance, a bacterium would need to acquire simultaneous mutations in the multiple T-box-regulated genes targeted by this compound, a statistically improbable event.

Quantitative Data: this compound and its Analogs

The following table summarizes the available quantitative data for this compound and its more potent analog, this compound-22.

CompoundTargetAssayValueOrganism(s)Reference(s)
This compoundT-box RiboswitchMinimum Inhibitory Concentration (MIC)32-64 µg/mLMost Gram-positive bacteria
This compoundB. subtilis glyQS and tyrS T-box Stem I constructsUV ThermodynamicsLow micromolar dissociation constantsBacillus subtilis
This compound-22T-box RiboswitchBiofilm Inhibition>7-fold more efficacious than vancomycinMethicillin-resistant Staphylococcus aureus (MRSA)
This compound-22T-box RiboswitchBiofilm Inhibition10-fold more potent than vancomycinStaphylococcus aureus

Key Experimental Protocols

In Vitro Transcription Antitermination Assay

This assay is used to directly assess the ability of a compound to interfere with the antitermination function of the T-box riboswitch.

Methodology:

  • Template Preparation: A DNA template is generated via PCR. This template contains a promoter (e.g., T7), the T-box riboswitch leader sequence, and a portion of the downstream coding sequence.

  • Transcription Initiation: The transcription reaction is initiated in the absence of one nucleotide (e.g., GTP) to synchronize the RNA polymerase at a specific point before the terminator sequence. The reaction includes [α-³²P] UTP for radiolabeling the transcripts.

  • Elongation and Termination: The stalled transcription complexes are then chased by adding all four NTPs, along with the test compound (e.g., this compound) and either charged or uncharged tRNA.

  • Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The relative amounts of the full-length "readthrough" transcript and the prematurely terminated transcript are quantified to determine the effect of the compound on antitermination.

UV Thermodynamics for Binding Analysis

This method is employed to confirm the binding of a small molecule to the target RNA and to determine binding constants.

Methodology:

  • RNA Preparation: Chemically synthesized RNA constructs corresponding to the target region of the T-box riboswitch (e.g., the Stem I specifier loop) are used.

  • Spectroscopic Measurement: The UV absorbance of the RNA is monitored as a function of temperature to generate a melting curve. This is done in the presence and absence of the test compound.

  • Data Analysis: A change in the melting temperature (Tm) upon the addition of the compound indicates binding. Thermodynamic parameters, including the dissociation constant (Kd), can be calculated from the changes in the melting curves.

RNA Sequencing (RNA-Seq)

RNA-Seq is utilized to understand the global effects of a compound on gene expression within the target organism.

Methodology:

  • Bacterial Culture and Treatment: The target bacterium (e.g., MRSA) is cultured to a specific growth phase and then treated with the test compound (e.g., this compound-22) at a defined concentration. An untreated culture serves as a control.

  • RNA Extraction and Library Preparation: Total RNA is extracted from both treated and untreated cells. The RNA is then processed to generate a cDNA library suitable for sequencing.

  • Sequencing: The cDNA libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are mapped to the bacterial genome. The differential expression of genes between the treated and untreated samples is then determined. This allows for the identification of specific pathways and genes affected by the compound, confirming the on-target activity of this compound on T-box regulated genes.

Visualizing the Molecular Interactions and Workflows

T-box Riboswitch Regulatory Mechanism

T_box_mechanism cluster_starvation Amino Acid Starvation cluster_replete Amino Acid Replete Uncharged tRNA Uncharged tRNA T-box Riboswitch T-box Riboswitch Uncharged tRNA->T-box Riboswitch Binds to Specifier Loop Antiterminator Formation Antiterminator Formation T-box Riboswitch->Antiterminator Formation Stabilizes Gene Transcription Gene Transcription Antiterminator Formation->Gene Transcription Allows Charged tRNA Charged tRNA T-box Riboswitch_replete T-box Riboswitch Charged tRNA->T-box Riboswitch_replete Cannot Stabilize Antiterminator Terminator Formation Terminator Formation T-box Riboswitch_replete->Terminator Formation Defaults to Transcription Termination Transcription Termination Terminator Formation->Transcription Termination Causes

Caption: The regulatory mechanism of the T-box riboswitch.

This compound Mechanism of Action

PKZ18_mechanism This compound This compound Specifier Loop Specifier Loop This compound->Specifier Loop Binds to Uncharged tRNA Uncharged tRNA Specifier Loop->Uncharged tRNA Blocks Binding of Antiterminator Stabilization Antiterminator Stabilization Uncharged tRNA->Antiterminator Stabilization Cannot Occur Terminator Formation Terminator Formation Antiterminator Stabilization->Terminator Formation Leads to Default Gene Expression Inhibition Gene Expression Inhibition Terminator Formation->Gene Expression Inhibition Results in

Caption: The inhibitory mechanism of this compound on the T-box riboswitch.

Experimental Workflow for this compound Evaluation

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Cellular Analysis Binding_Assay Binding Assay (UV Thermodynamics) Binding_Confirmation Confirm this compound binds to T-box Binding_Assay->Binding_Confirmation Transcription_Assay In Vitro Transcription Antitermination Assay Functional_Inhibition Confirm this compound inhibits T-box function Transcription_Assay->Functional_Inhibition MIC_Determination Minimum Inhibitory Concentration (MIC) Antibacterial_Activity Determine antibacterial potency MIC_Determination->Antibacterial_Activity RNA_Seq RNA Sequencing Target_Specificity Confirm on-target effects RNA_Seq->Target_Specificity

Caption: Workflow for the evaluation of this compound as a T-box riboswitch inhibitor.

References

PKZ18: A New Frontier in Antibiotic Development by Targeting Riboswitch-Mediated Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. PKZ18 and its analogs represent a promising new class of antibiotics that target a unique and previously unexploited bacterial vulnerability: the T-box riboswitch. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a forward-looking perspective on its potential in the future of antibiotic development.

Executive Summary

This compound is a novel small-molecule antibiotic that exhibits potent activity against a broad range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism of action involves the targeting of the T-box riboswitch, a highly conserved RNA regulatory element that controls the expression of essential genes, primarily those involved in amino acid metabolism. By binding to the T-box, this compound disrupts the normal regulatory function, leading to the simultaneous downregulation of multiple critical genes. This multi-target approach is believed to be a key factor in the remarkably low frequency of resistance development observed with this compound and its analogs. Preclinical data indicates that this compound and its improved analog, this compound-22, are effective against biofilms and demonstrate synergistic activity with existing antibiotics, highlighting their potential as both standalone and combination therapies. While still in the preclinical phase of development, the this compound class of compounds represents a significant advancement in the fight against antibiotic resistance.

Mechanism of Action: The T-box Riboswitch

The primary target of this compound is the T-box riboswitch, a non-coding RNA element found in the 5' untranslated region (5'-UTR) of many essential genes in Gram-positive bacteria.[1][2][3] The T-box mechanism allows the bacterium to sense the availability of amino acids by directly binding to specific transfer RNAs (tRNAs).

When an uncharged tRNA (one that is not carrying its cognate amino acid) binds to the T-box, it induces a conformational change in the mRNA leader sequence, forming an antiterminator structure. This allows RNA polymerase to continue transcription of the downstream gene, leading to the synthesis of proteins required for amino acid biosynthesis or transport. Conversely, when the corresponding aminoacylated tRNA is abundant, it does not stabilize the antiterminator structure, leading to the formation of a terminator hairpin and premature transcription termination.

This compound and its analogs function by binding to a highly conserved region of the T-box known as the "specifier loop" within Stem I.[4][5] This binding event prevents the codon-anticodon interaction required for tRNA binding, thereby disrupting the entire regulatory mechanism. This leads to the termination of transcription for multiple essential genes, ultimately inhibiting bacterial growth. The analog this compound-22 has been shown to affect the expression of 8 out of 12 T-box controlled genes in MRSA.

T_box_mechanism cluster_uncharged Low Amino Acid Levels (Uncharged tRNA) cluster_charged High Amino Acid Levels (Charged tRNA) cluster_this compound Action of this compound Uncharged_tRNA Uncharged tRNA T_box T-box Riboswitch Uncharged_tRNA->T_box Binds Antiterminator Antiterminator Formation T_box->Antiterminator Induces Terminator Terminator Formation T_box->Terminator Default state Transcription_continues Gene Transcription Antiterminator->Transcription_continues Allows Charged_tRNA Charged tRNA Charged_tRNA->T_box No stable binding Transcription_terminates Transcription Termination Terminator->Transcription_terminates Causes This compound This compound Specifier_Loop T-box Specifier Loop This compound->Specifier_Loop Binds to tRNA_binding_blocked tRNA Binding Blocked Specifier_Loop->tRNA_binding_blocked Leads to tRNA_binding_blocked->Terminator Promotes

Figure 1: T-box riboswitch signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its analogs based on available preclinical studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)Reference
Most Gram-positive bacteria32-64
Bacillus subtilis32
Methicillin-resistant Staphylococcus aureus (MRSA)64
Enterococcus faecalis>32 (partial inhibition at 32)

Table 2: Efficacy of this compound-22 (an Analog of this compound)

MetricValueComparisonReference
Biofilm Eradication (MRSA)>7-fold more efficaciousVancomycin
Biofilm Inhibition (S. aureus)10-fold more potentVancomycin
Resistance Frequency (MRSA)5.6 x 10-12Gentamicin: 1.6 x 10-7

Table 3: Synergistic Activity of this compound Analogs with Other Antibiotics

This compound AnalogCombination AntibioticFractional Inhibitory Concentration (FIC) IndexOutcomeReference
This compound-22Neomycin0.38Synergy
This compound-22Kanamycin0.38Synergy
This compound-22, this compound-52, this compound-53Gentamicin0.38Synergy
This compound-22Streptomycin0.75Additive
This compound-22Ampicillin0.75Additive
This compound-22Chloramphenicol0.75Additive
FIC ≤ 0.5 indicates synergy; >0.5 to <2 indicates an additive effect.

Table 4: Cytotoxicity Data

CompoundCell LineEffectConcentrationReference
This compoundEukaryotic cellsCytotoxicAt MIC after 48 hours
This compound-22Human cells in cultureLess toxic than this compoundCytotoxicity observed at 2- to 4-fold higher than MIC
This compound-22Murine macrophages (J774.16), Human lung epithelial cells (A549)Reduced cytotoxicity compared to this compoundLower cytotoxicity than this compound

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the following are generalized protocols for key assays that would be used to evaluate this compound and its analogs, based on standard microbiological and pharmacological practices.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Isolate a single colony of the test bacterium from an agar (B569324) plate.

    • Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C until the culture reaches the logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

MIC_protocol start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate_plate incubate Incubate at 37°C for 16-20h inoculate_plate->incubate read_results Visually Assess for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay is used to quantify the ability of an antimicrobial agent to prevent the formation of biofilms.

  • Preparation of Bacterial Culture and Compound Dilutions:

    • Prepare a bacterial culture as described in the MIC protocol.

    • Prepare serial dilutions of this compound-22 in a 96-well flat-bottom microtiter plate.

  • Biofilm Formation:

    • Add the bacterial suspension to the wells containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing and Staining:

    • Carefully remove the planktonic (free-floating) bacteria from each well by aspiration.

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove any remaining planktonic bacteria.

    • Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. This will stain the adherent biofilm.

  • Quantification:

    • Remove the crystal violet solution and wash the wells with water to remove excess stain.

    • Solubilize the stained biofilm by adding 30% acetic acid or ethanol (B145695) to each well.

    • Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

The Future of this compound in Antibiotic Development

The development of this compound and its analogs is still in the early, preclinical stages. There is currently no publicly available information on any planned or ongoing clinical trials. However, the existing data strongly supports its potential as a groundbreaking antibiotic.

Key Advantages and Future Directions:

  • Novel Mechanism of Action: Targeting the T-box riboswitch is a completely new approach to antibiotic therapy, which is crucial for overcoming existing resistance mechanisms.

  • Low Propensity for Resistance: The multi-target nature of this compound makes it exceptionally difficult for bacteria to develop resistance through single-point mutations. The observed resistance frequency is significantly lower than that of many conventional antibiotics.

  • Activity Against Biofilms: The enhanced efficacy of this compound-22 against biofilms is a major advantage, as biofilm-associated infections are notoriously difficult to treat.

  • Synergistic Potential: The synergistic effects of this compound analogs with aminoglycosides suggest that they could be used in combination therapies to enhance efficacy and broaden the spectrum of activity.

  • Analog Development: Ongoing research is focused on synthesizing and screening new analogs of this compound with improved efficacy, reduced cytotoxicity, and optimized pharmacokinetic properties. Computational molecular dynamics are being used to design analogs with stronger binding to the T-box target.

Challenges and Considerations:

  • Preclinical and Clinical Development: this compound and its analogs must undergo rigorous preclinical testing, including in vivo efficacy and safety studies in animal models, before they can be considered for human clinical trials. This is a lengthy and expensive process.

  • Spectrum of Activity: this compound is primarily active against Gram-positive bacteria. While this is a significant area of unmet medical need, it does not address the growing threat of multidrug-resistant Gram-negative pathogens.

  • Cytotoxicity: While analogs like this compound-22 have shown reduced cytotoxicity compared to the parent compound, further optimization to ensure a wide therapeutic window will be critical for clinical success.

Conclusion

This compound represents a paradigm shift in the discovery of new antibiotics. Its novel mechanism of action, potent activity against resistant Gram-positive bacteria, and low propensity for resistance development make it a highly promising candidate for further development. The continued investigation of this compound and its analogs, with a focus on optimizing their pharmacological properties and advancing them through preclinical and clinical studies, holds the potential to deliver a much-needed new weapon in the global fight against antimicrobial resistance. The future of antibiotic development may well be shaped by such innovative strategies that target the fundamental regulatory networks of bacteria.

References

An In-Depth Technical Guide to the Antibacterial Spectrum of PKZ18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKZ18 is a novel antibiotic compound that has demonstrated significant activity against a range of Gram-positive bacteria. Its unique mechanism of action, which involves the inhibition of the T-box regulatory mechanism, makes it a promising candidate for further drug development, particularly in an era of increasing antibiotic resistance. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Antibacterial Spectrum of this compound

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. The compound has been shown to be effective against several clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency.

Minimum Inhibitory Concentration (MIC) Data

The antibacterial efficacy of this compound and its more potent analog, this compound-22, has been quantified against various Gram-positive bacteria. The following table summarizes the MIC values obtained in different growth media.

Bacterial StrainCompoundGrowth MediumMIC (µg/mL)
Bacillus subtilis 168This compoundRich32
Minimal4
Staphylococcus aureus N315 (MRSA)This compoundRich64
Minimal32
Bacillus subtilis 168This compound-22Rich8
Minimal1
Staphylococcus aureus N315 (MRSA)This compound-22Rich16
Minimal4

Mechanism of Action: Targeting the T-box Riboswitch

This compound's antibacterial activity stems from its ability to disrupt the T-box regulatory system in Gram-positive bacteria. This system is a riboswitch that regulates the expression of essential genes, such as those for aminoacyl-tRNA synthetases, in response to the availability of uncharged tRNA.

Signaling Pathway

Under normal conditions, when a specific uncharged tRNA is abundant, it binds to the 5' untranslated region (UTR) of its corresponding mRNA. This binding stabilizes an antiterminator structure, allowing transcription of the downstream gene to proceed. This compound selectively targets and binds to the specifier loop within the T-box structure. This binding event prevents the codon-anticodon interaction required for the uncharged tRNA to bind, which in turn favors the formation of a terminator hairpin structure. The formation of this terminator structure prematurely halts transcription, leading to the inhibition of essential protein synthesis and ultimately, bacterial growth.[1][2][3]

T_box_mechanism cluster_normal Normal Condition (Low Charged tRNA) cluster_this compound With this compound Uncharged_tRNA Uncharged tRNA T_box_mRNA T-box Leader RNA Uncharged_tRNA->T_box_mRNA Binds to Specifier Loop Antiterminator Antiterminator Formation T_box_mRNA->Antiterminator Conformational Change Gene_Expression Gene Expression (e.g., aaRS) Antiterminator->Gene_Expression Allows Transcription This compound This compound T_box_mRNA_2 T-box Leader RNA This compound->T_box_mRNA_2 Binds to Specifier Loop Terminator Terminator Formation T_box_mRNA_2->Terminator Prevents tRNA binding, favors terminator Inhibition Transcription Termination Terminator->Inhibition

Caption: Mechanism of this compound action on the T-box riboswitch.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments used in the investigation of this compound's antibacterial properties.

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method used to determine the MIC of this compound and its analogs.

3.1.1. Materials

  • Bacterial strains (e.g., B. subtilis 168, S. aureus N315)

  • Rich medium (e.g., Tryptic Soy Broth)

  • Minimal medium (as defined in the relevant research)

  • This compound and its analogs (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

3.1.2. Procedure

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into the appropriate growth medium and incubate overnight at 37°C with shaking.

  • Inoculum Standardization: Dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD600) of approximately 0.05, which corresponds to a specific cell density.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound or its analogs in the appropriate growth medium in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the 96-well plate, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (medium only) on each plate.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Cytotoxicity Assay

This protocol describes the assessment of the cytotoxic effects of this compound on mammalian cell lines.

3.2.1. Materials

  • Mammalian cell lines (e.g., J774 murine macrophages, A549 human lung epithelial cells)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • This compound and its analogs

  • 96-well cell culture plates

  • Cell viability reagent (e.g., alamarBlue or MTT)

  • Plate reader

  • CO2 incubator

3.2.2. Procedure

  • Cell Seeding: Seed the mammalian cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare various concentrations of this compound or its analogs in the cell culture medium and add them to the wells containing the cells.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) in a CO2 incubator at 37°C.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Experimental Workflow for MIC and Cytotoxicity Testing

The following diagram illustrates the logical flow of the experimental procedures for evaluating the antibacterial and cytotoxic properties of this compound.

experimental_workflow cluster_mic MIC Assay cluster_cytotoxicity Cytotoxicity Assay prep_bacteria Prepare Bacterial Culture inoculate_mic Inoculate Plates prep_bacteria->inoculate_mic dilute_pkz18_mic Serially Dilute this compound dilute_pkz18_mic->inoculate_mic incubate_mic Incubate Plates inoculate_mic->incubate_mic read_mic Determine MIC incubate_mic->read_mic end_mic Results read_mic->end_mic Antibacterial Potency seed_cells Seed Mammalian Cells treat_cells Treat with this compound seed_cells->treat_cells incubate_cyto Incubate Cells treat_cells->incubate_cyto viability_assay Perform Viability Assay incubate_cyto->viability_assay read_cyto Measure Viability viability_assay->read_cyto end_cyto Results read_cyto->end_cyto Cellular Toxicity start Start start->prep_bacteria start->seed_cells

Caption: Workflow for MIC and cytotoxicity assays of this compound.

Conclusion

This compound represents a promising class of antibiotics with a novel mechanism of action against Gram-positive bacteria. Its ability to target the T-box regulatory system offers a potential new avenue for combating antibiotic-resistant infections. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and develop this compound and its analogs as potential therapeutic agents. Further research is warranted to explore its in vivo efficacy, safety profile, and the potential for resistance development.

References

The Impact of PKZ18 on Bacterial Transcription and Translation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic-resistant bacterial strains presents a formidable challenge to global health. This necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. PKZ18 and its analogs represent a promising class of antibiotics that selectively target Gram-positive bacteria. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound disrupts bacterial transcription and translation, with a focus on its interaction with the T-box riboswitch. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers and drug development professionals in the field of antibacterial discovery.

Introduction

This compound is a novel antibiotic that exhibits significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Unlike many conventional antibiotics that target protein synthesis or cell wall construction, this compound employs a unique mechanism by targeting a highly conserved RNA regulatory element known as the T-box riboswitch.[2][3][4] This mode of action makes this compound and its derivatives particularly attractive as it presents a novel strategy to combat antibiotic resistance. This guide will delve into the core mechanisms of this compound, its impact on essential cellular processes, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Targeting the T-box Riboswitch

The primary molecular target of this compound in Gram-positive bacteria is the T-box riboswitch, a non-coding RNA element located in the 5' untranslated region (5'-UTR) of genes predominantly involved in amino acid metabolism, including those encoding aminoacyl-tRNA synthetases.[1][2][3][4]

The T-box Riboswitch: A Key Regulator of Gene Expression

The T-box regulatory mechanism allows bacteria to sense the availability of amino acids by monitoring the acylation state of transfer RNA (tRNA). When an uncharged (unacylated) tRNA binds to the T-box, it stabilizes an antiterminator hairpin structure in the nascent mRNA. This prevents the formation of a downstream terminator hairpin, allowing transcription of the downstream gene to proceed. Conversely, when the cognate tRNA is charged (aminoacylated), it does not bind to the T-box, leading to the formation of the terminator hairpin and premature termination of transcription.

This compound-Mediated Inhibition of Transcription

This compound exerts its antibacterial effect by binding to a conserved region of the T-box known as the specifier loop of Stem I.[3][5] This binding event prevents the interaction between the uncharged tRNA and the T-box, even under conditions of amino acid starvation.[3] Consequently, the antiterminator structure is not stabilized, leading to the formation of the terminator hairpin and the premature termination of transcription of the associated gene.[2][3] This effectively shuts down the production of essential enzymes like aminoacyl-tRNA synthetases.

The following diagram illustrates the T-box riboswitch mechanism and the inhibitory action of this compound.

T_Box_Mechanism cluster_0 T-Box Riboswitch Regulation cluster_1 This compound Inhibition Uncharged tRNA Uncharged tRNA T-Box T-Box Uncharged tRNA->T-Box Binds T-Box_Inhibited T-Box Uncharged tRNA->T-Box_Inhibited Binding Blocked Antiterminator Formation Antiterminator Formation T-Box->Antiterminator Formation Stabilizes Terminator Formation Terminator Formation T-Box->Terminator Formation Transcription Continues Transcription Continues Antiterminator Formation->Transcription Continues Charged tRNA Charged tRNA Charged tRNA->T-Box No Binding Transcription Terminates Transcription Terminates Terminator Formation->Transcription Terminates This compound This compound This compound->T-Box_Inhibited Binds to Specifier Loop Terminator_Formation_Inhibited Terminator Formation T-Box_Inhibited->Terminator_Formation_Inhibited Transcription_Terminates_Inhibited Transcription Terminates Terminator_Formation_Inhibited->Transcription_Terminates_Inhibited

Caption: Mechanism of T-box riboswitch regulation and its inhibition by this compound.

Impact on Translation

The inhibitory effect of this compound on bacterial translation is a direct downstream consequence of its impact on transcription. By blocking the transcription of aminoacyl-tRNA synthetase genes, this compound leads to a depletion of the cellular pool of these crucial enzymes. Aminoacyl-tRNA synthetases are responsible for charging tRNAs with their corresponding amino acids, a prerequisite for protein synthesis. A reduction in the levels of these enzymes results in a decreased supply of charged tRNAs, which in turn stalls the ribosomal machinery and inhibits overall protein synthesis. There is currently no evidence to suggest that this compound directly interacts with the bacterial ribosome or other components of the translation machinery.

Quantitative Data

The antibacterial activity of this compound and its analogs has been quantified using various microbiological and molecular assays.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs
CompoundBacillus subtilis (µg/mL)Methicillin-Resistant Staphylococcus aureus (MRSA) (µg/mL)Escherichia coli (µg/mL)
This compound6464>256
This compound-2164->256
This compound-223232>256
This compound-5232->256
This compound-5332->256
This compound-54128->256
This compound-55>256->256
This compound-56>256->256
This compound-57>256->256

Data sourced from[1]. '-' indicates data not available.

Table 2: Effect of this compound-22 on T-box Controlled Gene Expression in MRSA

RNA sequencing analysis of MRSA treated with this compound-22 revealed a statistically significant downregulation of 8 out of 12 T-box controlled genes.[2][3] This provides strong evidence for the on-target activity of this compound analogs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: The test compound (e.g., this compound) is serially diluted two-fold in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A growth control well (bacteria without compound) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to quantify the changes in the expression of specific T-box regulated genes in response to this compound treatment.

Protocol:

  • Bacterial Culture and Treatment: Bacterial cultures are grown to mid-log phase and treated with this compound at a sub-inhibitory concentration or a vehicle control (e.g., DMSO) for a defined period.

  • RNA Extraction: Total RNA is extracted from the bacterial cells using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for the target T-box regulated gene (e.g., glyQS) and a housekeeping gene (e.g., 16S rRNA) for normalization. The reaction is performed in a real-time PCR thermocycler using a DNA-binding fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression in the this compound-treated sample to the vehicle-treated control.

RNA Sequencing (RNA-Seq) for Transcriptome-Wide Analysis

RNA-Seq provides a global view of the changes in the bacterial transcriptome following treatment with this compound.

Protocol:

  • Sample Preparation: Similar to qRT-PCR, bacterial cultures are treated with this compound or a vehicle control, and total RNA is extracted. The quality and integrity of the RNA are assessed using a bioanalyzer.

  • Ribosomal RNA (rRNA) Depletion: Since rRNA constitutes the majority of total RNA, it is depleted using a commercially available kit to enrich for messenger RNA (mRNA).

  • Library Preparation: The rRNA-depleted RNA is fragmented, and sequencing adapters are ligated to both ends. The RNA fragments are then reverse transcribed into cDNA, which is subsequently amplified by PCR to create a sequencing library.

  • Sequencing: The prepared library is sequenced using a next-generation sequencing platform (e.g., Illumina).

  • Data Analysis: The sequencing reads are aligned to the bacterial reference genome, and the number of reads mapping to each gene is counted. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the controls.

The following diagram outlines the general workflow for assessing the impact of this compound on bacterial gene expression.

Experimental_Workflow cluster_0 In Vitro Activity cluster_1 Transcriptional Analysis Bacterial Culture Bacterial Culture This compound Treatment This compound Treatment Bacterial Culture->this compound Treatment MIC Determination MIC Determination This compound Treatment->MIC Determination RNA Extraction RNA Extraction This compound Treatment->RNA Extraction Gene Expression Profile Gene Expression Profile qRT-PCR qRT-PCR RNA Extraction->qRT-PCR RNA-Seq RNA-Seq RNA Extraction->RNA-Seq Data Analysis Data Analysis qRT-PCR->Data Analysis RNA-Seq->Data Analysis Data Analysis->Gene Expression Profile

Caption: Experimental workflow for characterizing the effects of this compound.

Conclusion

This compound and its analogs represent a novel and promising class of antibacterial agents with a distinct mechanism of action that circumvents common resistance pathways. By specifically targeting the T-box riboswitch in Gram-positive bacteria, these compounds effectively inhibit the transcription of essential genes, leading to a subsequent shutdown of protein synthesis and bacterial growth inhibition. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of this compound-based therapeutics. The unique mode of action and the low propensity for resistance development make this class of compounds a valuable asset in the ongoing battle against multidrug-resistant pathogens.

References

An In-depth Technical Guide to PKZ18: A Novel Antibiotic Targeting T-box Riboswitches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKZ18 is a novel antibiotic compound that presents a promising alternative in the fight against antimicrobial resistance. It exhibits a unique mechanism of action by targeting the T-box riboswitch regulatory elements found exclusively in Gram-positive bacteria. This mode of action, which disrupts the transcription of essential genes, makes it significantly less prone to the development of resistance. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 849658-87-3MedchemExpress.com
Chemical Family Benzene (B151609) and thiazole (B1198619) rings linked to a norbornane (B1196662) ring[1]
Solubility Data not publicly available-
Molecular Weight Data not publicly available-

Mechanism of Action

This compound's innovative mechanism of action is central to its potential as a next-generation antibiotic. It selectively targets and binds to the "specifier loop" of stem I in T-box riboswitches, which are non-coding RNA regulatory elements in the 5' untranslated region (UTR) of many essential genes in Gram-positive bacteria.[2] This binding event prevents the codon-anticodon interaction required for tRNA to bind to the riboswitch, thereby inhibiting the transcription of downstream genes essential for amino acid metabolism and other vital cellular functions.[2] Because this compound targets multiple, highly conserved RNA sites simultaneously, the emergence of resistant strains is statistically improbable.[3]

Below is a diagram illustrating the proposed signaling pathway of this compound's inhibitory action on the T-box riboswitch.

PKZ18_Mechanism cluster_riboswitch T-box Riboswitch Regulation cluster_inhibition This compound Inhibition Uncharged_tRNA Uncharged tRNA Specifier_Loop Specifier Loop (Stem I) Uncharged_tRNA->Specifier_Loop Binds Antiterminator Antiterminator Formation Specifier_Loop->Antiterminator Promotes Terminator Terminator Formation Specifier_Loop->Terminator Leads to Transcription_Elongation Transcription Elongation Antiterminator->Transcription_Elongation Allows Essential_Gene_Expression Essential_Gene_Expression Transcription_Elongation->Essential_Gene_Expression Results in Transcription_Termination Transcription Termination Terminator->Transcription_Termination Causes Inhibition_of_Growth Inhibition_of_Growth Transcription_Termination->Inhibition_of_Growth Results in This compound This compound This compound->Specifier_Loop Binds & Blocks

Figure 1. Proposed mechanism of this compound action on the T-box riboswitch.

Biological Properties and Efficacy

This compound demonstrates significant antibiotic activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy is attributed to its ability to disrupt multiple essential gene functions simultaneously.

Table 2: In Vitro Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Most Gram-positive bacteria32-64
Bacillus subtilis32
MRSA64
Enterococcus faecalis>32 (partial inhibition)

An analog of this compound, designated this compound-22, has shown even greater efficacy, particularly in penetrating and killing MRSA biofilms, being over seven times more effective than vancomycin (B549263) in some studies. Furthermore, this compound and its analogs have demonstrated synergistic effects when combined with other antibiotics, such as aminoglycosides.

Experimental Protocols

The following sections provide generalized methodologies for key experiments relevant to the study of this compound. These are based on standard laboratory practices and should be adapted as necessary for specific experimental conditions.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is a critical measure of its potency. The broth microdilution method is a standard procedure for this determination.

MIC_Workflow Start Start Prepare_this compound Prepare Serial Dilutions of this compound in Broth Start->Prepare_this compound Inoculate_Bacteria Inoculate with Standardized Bacterial Suspension Prepare_this compound->Inoculate_Bacteria Incubate Incubate at 37°C for 16-20 hours Inoculate_Bacteria->Incubate Observe_Growth Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe_Growth Determine_MIC MIC = Lowest Concentration with No Visible Growth Observe_Growth->Determine_MIC End End Determine_MIC->End

Figure 2. Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the this compound dilution is inoculated with the bacterial suspension. A growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assay

Assessing the cytotoxic effect of this compound on eukaryotic cells is crucial for evaluating its safety profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.

Protocol:

  • Cell Seeding: Eukaryotic cells (e.g., human cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.

In Vitro Transcription Termination Assay

This assay directly measures the ability of this compound to induce premature transcription termination at the T-box riboswitch.

IVT_Workflow Start Start Prepare_Template Prepare DNA Template with T-box Riboswitch Start->Prepare_Template Assemble_Reaction Assemble Transcription Reaction: Template, RNAP, NTPs (one radiolabeled) Prepare_Template->Assemble_Reaction Add_this compound Add this compound at Varying Concentrations Assemble_Reaction->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Analyze_Products Separate RNA Products by Gel Electrophoresis Incubate->Analyze_Products Quantify Quantify Full-Length and Terminated Transcripts Analyze_Products->Quantify End End Quantify->End

Figure 3. Workflow for in vitro transcription termination assay.

Protocol:

  • DNA Template: A linear DNA template containing a promoter and the T-box riboswitch sequence is prepared.

  • Transcription Reaction: The in vitro transcription reaction is assembled with the DNA template, RNA polymerase, and ribonucleoside triphosphates (NTPs), including one radiolabeled NTP (e.g., [α-³²P]UTP) for transcript visualization.

  • This compound Treatment: this compound is added to the reaction at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for transcription.

  • Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Quantification: The relative amounts of full-length (read-through) and prematurely terminated transcripts are quantified to determine the effect of this compound on transcription termination.

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel antibiotics. Its unique mechanism of targeting T-box riboswitches in Gram-positive bacteria offers a promising strategy to combat the growing threat of antibiotic resistance. Further research into the optimization of its chemical structure, elucidation of its detailed pharmacokinetic and pharmacodynamic profiles, and exploration of its efficacy in in vivo models will be crucial for its translation into a clinical therapeutic. The development of this compound and its analogs underscores the potential of targeting RNA as a viable and effective strategy in modern drug discovery.

References

PKZ18: A Novel Inhibitor of tRNA-Regulated Gene Expression in Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The relentless evolution of pathogens necessitates the discovery and development of novel antimicrobial agents that act on previously unexploited cellular pathways. One such promising avenue is the targeting of tRNA-regulated gene expression, a critical mechanism for bacterial survival. This whitepaper provides a comprehensive technical overview of PKZ18, a novel small-molecule inhibitor that selectively targets the T-box riboswitch-mediated gene regulation system in Gram-positive bacteria. This compound and its analogs represent a new class of antibiotics with the potential to combat drug-resistant strains by disrupting the fundamental process of tRNA-dependent transcriptional control. This document will delve into the mechanism of action of this compound, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the associated molecular pathways and experimental workflows.

Mechanism of Action

This compound functions as a potent and selective inhibitor of the T-box regulatory mechanism, a riboswitch-like system found in the 5' untranslated region (UTR) of numerous essential genes in Gram-positive bacteria, particularly those involved in amino acid metabolism and aminoacyl-tRNA synthesis.[1][2]

The T-box mechanism allows bacteria to sense and respond to the availability of uncharged tRNAs. In conditions of amino acid starvation, an uncharged tRNA binds to the T-box leader RNA. This binding event stabilizes an antiterminator hairpin structure, allowing transcription of the downstream coding sequence to proceed. Conversely, when amino acid levels are sufficient, the corresponding aminoacyl-tRNA is abundant, preventing the stabilization of the antiterminator. This leads to the formation of a more stable, alternative terminator hairpin, which prematurely terminates transcription.

This compound exerts its inhibitory effect by directly targeting the highly conserved stem I specifier loop of the T-box leader RNA.[3] By binding to this crucial region, this compound prevents the necessary codon-anticodon interaction between the tRNA and the T-box RNA.[3] This disruption blocks the binding of the uncharged tRNA, thereby favoring the formation of the terminator hairpin and leading to the premature termination of transcription for essential genes. This targeted inhibition of multiple genes essential for protein synthesis ultimately results in the cessation of bacterial growth.[4] A significant advantage of this multi-target approach is the remarkably low frequency of resistance development.[4]

Quantitative Data

The efficacy of this compound and its analogs has been quantified through various in vitro studies. The following tables summarize the key quantitative data, providing a clear comparison of their activity and selectivity.

CompoundTarget OrganismMIC (µg/mL)
This compoundMost Gram-positive bacteria32-64
This compound-22Methicillin-resistant Staphylococcus aureus (MRSA)8-16

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Analog this compound-22. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

CompoundRNA TargetKd (µM)
This compoundGlyQS T-box Specifier Loop~24

Table 2: Dissociation Constant (Kd) of this compound. The Kd value represents the concentration of the compound at which half of the RNA target is bound, indicating the binding affinity.

This compound AnalogTarget Genes in MRSAEffect on Expression
This compound-228 out of 12 T-box controlled genesStatistically significant reduction

Table 3: Effect of this compound-22 on T-box Regulated Genes in MRSA. RNA sequencing data revealed that this compound-22 significantly downregulates the expression of a majority of genes within the T-box regulon of MRSA.[1][3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound and its analogs.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and its analogs is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

    • This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a concentration of approximately 5 x 105 CFU/mL.

    • Perform serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Transcription Termination Assay

This assay is used to directly assess the ability of this compound to induce premature transcription termination of a T-box leader sequence.

  • Materials:

    • Linear DNA template containing a promoter (e.g., T7 promoter) followed by the T-box leader sequence and a downstream reporter region.

    • T7 RNA polymerase

    • Ribonucleoside triphosphates (rNTPs), including [α-32P]UTP for radiolabeling.

    • This compound

    • Transcription buffer

    • Denaturing polyacrylamide gel

  • Procedure:

    • Assemble the transcription reaction mixture containing the DNA template, T7 RNA polymerase, rNTPs (with [α-32P]UTP), and transcription buffer.

    • Add varying concentrations of this compound to the reaction mixtures. Include a no-compound control.

    • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reactions by adding a loading buffer containing formamide (B127407) and EDTA.

    • Denature the RNA products by heating and separate them by size on a denaturing polyacrylamide gel.

    • Visualize the radiolabeled RNA products using autoradiography or phosphorimaging. The appearance of shorter "terminated" transcripts in the presence of this compound indicates its inhibitory activity.

Nitrocellulose Filter-Binding Assay for Kd Determination

This assay is employed to quantify the binding affinity of this compound for its target RNA.

  • Materials:

    • 32P-labeled in vitro transcribed T-box stem I specifier loop RNA.

    • This compound

    • Binding buffer

    • Nitrocellulose and nylon membranes

    • Vacuum filtration apparatus (e.g., dot blot manifold)

    • Scintillation counter or phosphorimager

  • Procedure:

    • Prepare a series of dilutions of this compound in the binding buffer.

    • Incubate a constant, low concentration of the 32P-labeled RNA with the varying concentrations of this compound at room temperature for 30 minutes to allow binding to reach equilibrium.

    • Assemble a sandwich of nitrocellulose (top) and nylon (bottom) membranes in the filtration apparatus. Pre-wet the membranes with binding buffer.

    • Apply the binding reactions to the wells and filter under a gentle vacuum. Nitrocellulose binds protein and protein-RNA complexes, while free RNA passes through and is captured by the nylon membrane.

    • Wash the filters with cold binding buffer to remove unbound RNA.

    • Disassemble the apparatus and allow the membranes to dry.

    • Quantify the radioactivity on both the nitrocellulose and nylon membranes using a scintillation counter or phosphorimager.

    • Calculate the fraction of bound RNA at each this compound concentration and plot the data. The dissociation constant (Kd) is determined by fitting the data to a binding isotherm.

Cytotoxicity Assay

This assay evaluates the toxicity of this compound and its analogs against mammalian cell lines to assess their selectivity.

  • Materials:

    • Mammalian cell line (e.g., HeLa, HEK293)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

    • 96-well cell culture plates

    • This compound and its analogs

    • MTT or resazurin (B115843) (alamarBlue) reagent

    • Plate reader

  • Procedure:

    • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

    • Add the MTT or resazurin reagent to each well and incubate for a further 2-4 hours.

    • Measure the absorbance or fluorescence using a plate reader. The signal is proportional to the number of viable, metabolically active cells.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Visualizations

Signaling Pathway

T_Box_Mechanism cluster_starvation Amino Acid Starvation cluster_sufficient Amino Acid Sufficiency cluster_inhibition Inhibition by this compound Uncharged tRNA Uncharged tRNA T-Box Leader RNA T-Box Leader RNA Uncharged tRNA->T-Box Leader RNA Binds to Specifier Loop Antiterminator Formation Antiterminator Formation T-Box Leader RNA->Antiterminator Formation Stabilizes Gene Transcription Gene Transcription Antiterminator Formation->Gene Transcription Allows Aminoacyl-tRNA Aminoacyl-tRNA T-Box Leader RNA_2 T-Box Leader RNA Terminator Formation Terminator Formation Transcription Termination Transcription Termination Terminator Formation->Transcription Termination Causes T-Box Leader RNA_2->Terminator Formation Default Folding This compound This compound T-Box Leader RNA_3 T-Box Leader RNA This compound->T-Box Leader RNA_3 Binds to Specifier Loop Terminator Formation_2 Terminator Formation T-Box Leader RNA_3->Terminator Formation_2 Induces Transcription Termination_2 Transcription Termination Terminator Formation_2->Transcription Termination_2 Causes

Caption: T-Box riboswitch mechanism and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_data Data Analysis & Outcomes MIC MIC Determination Efficacy Antibacterial Efficacy (MIC values) MIC->Efficacy Transcription_Assay In Vitro Transcription Termination Assay Mechanism Direct Inhibition of T-Box Read-through Transcription_Assay->Mechanism Binding_Assay Filter-Binding Assay (Kd Determination) Affinity Binding Affinity (Kd value) Binding_Assay->Affinity Cytotoxicity Cytotoxicity Assay (Mammalian Cells) Selectivity Selectivity Index (IC50 / MIC) Cytotoxicity->Selectivity RNA_Seq RNA Sequencing (MRSA) Gene_Expression Identification of Affected T-Box Genes RNA_Seq->Gene_Expression

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a significant advancement in the quest for novel antibiotics. Its unique mechanism of action, targeting the T-box regulatory system, opens up a new front in the battle against Gram-positive pathogens. The multi-targeting nature of this compound and its analogs leads to a low propensity for resistance development, a critical attribute for any new antimicrobial agent. The favorable in vitro activity and the potential for further optimization of its analogs make this compound a highly promising lead compound for the development of a new generation of antibiotics. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this compound and its derivatives in addressing the urgent threat of antibiotic resistance.

References

The Emergence of PKZ18: A Novel Antibiotic Targeting tRNA-Mediated Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the battle against antibiotic resistance has been opened with the discovery and initial characterization of PKZ18, a novel small-molecule antibiotic. This compound exhibits a unique mechanism of action, selectively inhibiting the growth of Gram-positive bacteria, including drug-resistant strains, by targeting a crucial RNA regulatory element known as the T-box.

This technical guide provides an in-depth overview of the foundational research on this compound, detailing its discovery through in-silico screening, its mechanism of action, initial efficacy data, and the experimental protocols utilized in its characterization. The information presented is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial agents.

Discovery: An In-Silico Approach to a Novel Target

The discovery of this compound originated from a large-scale in-silico screening of over 305,000 small molecules.[1] The target was the 5'-untranslated region (UTR) of the tyrosyl-tRNA synthetase mRNA T-box from Bacillus subtilis, a model for a regulatory system exclusive to Gram-positive bacteria.[1] This computational approach identified a family of compounds with the potential to bind to the "specifier loop" of the T-box, a critical region for tRNA interaction and subsequent gene expression regulation.[1][2] From this screening, this compound emerged as a promising candidate that inhibited the growth of Gram-positive bacteria.[1]

Mechanism of Action: Disrupting the T-Box Riboswitch

This compound's innovative mechanism of action lies in its ability to disrupt the T-box regulatory mechanism, a riboswitch-like system that controls the expression of essential genes, particularly those involved in amino acid metabolism.[3][4][5] In Gram-positive bacteria, the T-box senses the charging status of tRNA. When a specific tRNA is uncharged, it binds to the T-box, causing a conformational change that allows transcription of the downstream gene to proceed.

This compound directly interferes with this process by binding to the specifier loop of the T-box, preventing the necessary codon-anticodon interaction with the tRNA.[3][6] This inhibition of tRNA binding leads to the premature termination of transcription, ultimately halting the production of essential proteins like aminoacyl-tRNA synthetases.[1][3][6] This multi-target approach, affecting several T-box regulated genes, is believed to contribute to the low frequency of observed resistance.[7][8]

Below is a diagram illustrating the proposed mechanism of action of this compound.

PKZ18_Mechanism cluster_transcription T-Box Regulated Gene Transcription Uncharged_tRNA Uncharged tRNA T_Box T-Box RNA (Specifier Loop) Uncharged_tRNA->T_Box Binds Antiterminator Antiterminator Formation T_Box->Antiterminator Induces Terminator Terminator Formation T_Box->Terminator Default State (No tRNA binding) RNA_Polymerase RNA Polymerase Gene_Expression Gene Expression (e.g., Aminoacyl-tRNA Synthetase) RNA_Polymerase->Gene_Expression No_Expression No Gene Expression RNA_Polymerase->No_Expression DNA DNA Template DNA->RNA_Polymerase Transcribes Antiterminator->Gene_Expression Allows Terminator->No_Expression Causes This compound This compound This compound->T_Box Binds & Inhibits tRNA Binding

Caption: Mechanism of this compound action on the T-box regulatory system.

Initial Characterization and Efficacy

The initial characterization of this compound demonstrated its selective activity against a range of Gram-positive bacteria. The compound was found to be less effective or inactive against Gram-negative bacteria.[1][7]

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the reported MIC values for this compound against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive32-64[7]
Staphylococcus aureus (MRSA)Gram-positive64[7]
Enterococcus faecalis (ATCC 29212)Gram-positive32[7]
Streptococcus pyogenes (clinical isolate)Gram-positive16[7]
Streptococcus agalactiae (clinical isolate)Gram-positive32[7]
Streptococcus pneumoniae (clinical isolate)Gram-positive16[7]
Streptococcus mutans (clinical isolate)Gram-positive125[7]
Escherichia coli (ATCC 25922)Gram-negativeN/O[7]
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeN/O[7]
Klebsiella pneumoniae (clinical isolate)Gram-negativeN/O[7]
N/O: Not Observed
Effects on Transcription and Translation

Experimental evidence supports the proposed mechanism of action. At a concentration of 4 µg/mL, this compound was shown to significantly inhibit the in vivo transcription of glycyl-tRNA synthetase mRNA.[1] Furthermore, it also inhibited the in vivo translation of the S. aureus threonyl-tRNA synthetase protein.[1]

Resistance Profile

A significant advantage of this compound is its low propensity for resistance development. The mutational frequency for resistance was found to be extremely low, at approximately 1.21 x 10-10.[1] An analog of this compound, this compound-22, also demonstrated a very low resistance frequency of 5.6 x 10-12 in MRSA.[7] This is attributed to the compound's ability to target multiple T-box-regulated genes simultaneously, requiring concurrent mutations in all targets for resistance to emerge.[8]

Cytotoxicity

Initial studies indicated that the parent compound, this compound, exhibits moderate cytotoxicity against eukaryotic cells at its MIC after 48 hours of exposure.[3] However, subsequent development of analogs, such as this compound-22, has shown reduced cytotoxicity against eukaryotic cells, improving the therapeutic window.[3][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the core experimental protocols used in the initial characterization of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Culture: Bacterial strains were grown overnight in appropriate broth media (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: The overnight cultures were diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: this compound was serially diluted in the appropriate broth in a 96-well microtiter plate.

  • Incubation: The plates were incubated at 37°C for 16-20 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vivo Transcription Assay (qRT-PCR)

To assess the effect of this compound on gene transcription, quantitative real-time polymerase chain reaction (qRT-PCR) was employed.

  • Bacterial Treatment: Bacterial cultures were treated with this compound at a specific concentration (e.g., 4 µg/mL) for a defined period.

  • RNA Extraction: Total RNA was extracted from both treated and untreated bacterial cells using a commercial RNA purification kit.

  • cDNA Synthesis: The extracted RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

  • qRT-PCR: The cDNA was used as a template for qRT-PCR with primers specific to the target gene (e.g., glycyl-tRNA synthetase) and a reference gene.

  • Data Analysis: The relative expression of the target gene was calculated using the ΔΔCt method, comparing the expression in treated versus untreated samples.

The general workflow for this assay is depicted below.

qRTPCR_Workflow cluster_workflow qRT-PCR Experimental Workflow start Bacterial Culture treatment Treatment with this compound start->treatment control Untreated Control start->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qrpcr Quantitative Real-Time PCR cdna_synthesis->qrpcr data_analysis Data Analysis (Relative Gene Expression) qrpcr->data_analysis end Results data_analysis->end

Caption: A simplified workflow for the qRT-PCR based in vivo transcription assay.

Cytotoxicity Assay

The cytotoxicity of this compound and its analogs was evaluated using mammalian cell lines.

  • Cell Culture: Eukaryotic cell lines (e.g., A549 human lung epithelial cells, J774.16 murine macrophages) were cultured in appropriate media and conditions.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compound for 48 to 72 hours.

  • Viability/Metabolic Activity Measurement: Cell viability or metabolic activity was assessed using assays such as the alamarBlue assay (measuring redox potential) or trypan blue exclusion (for cell viability).

  • Data Analysis: The results were normalized to untreated control cells to determine the percentage of viable or metabolically active cells at each compound concentration.

Conclusion and Future Directions

The discovery of this compound represents a significant advancement in the search for novel antibiotics. Its unique mechanism of targeting the T-box regulatory system in Gram-positive bacteria offers a promising strategy to combat antibiotic resistance. The initial characterization has demonstrated its efficacy and low resistance potential. Further research is focused on optimizing the lead compound to improve its potency and pharmacokinetic properties, as exemplified by the development of analogs like this compound-22. The continued exploration of this class of compounds holds great promise for the development of a new generation of antibiotics to address the growing threat of multidrug-resistant pathogens.

References

Methodological & Application

Application Notes and Protocols for PKZ18 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKZ18 and its analogs are a novel class of antibiotics that exhibit a unique mechanism of action against Gram-positive bacteria. These compounds target the T-box riboswitch, a non-coding RNA regulatory element found in the 5' untranslated region of genes essential for amino acid metabolism and tRNA synthesis. By selectively binding to the stem I specifier loop of the T-box, this compound inhibits the transcription and translation of these crucial genes, ultimately leading to bacterial growth inhibition. This targeted approach, specific to bacteria, suggests a lower potential for host toxicity. An improved analog, this compound-22, has demonstrated enhanced bactericidal activity and reduced cytotoxicity compared to the parent compound. These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and cytotoxicity of this compound and its analogs.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and this compound-22 against Gram-Positive Bacteria

Bacterial StrainThis compound MIC (µg/mL)This compound-22 MIC (µg/mL)
Staphylococcus aureus32 - 64Lower than this compound
Methicillin-resistant S. aureus (MRSA)64Lower than this compound
Enterococcus faecalis32Not explicitly stated
Streptococcus pyogenes16Not explicitly stated
Streptococcus agalactiae32Not explicitly stated
Streptococcus pneumoniae16Not explicitly stated
Bacillus subtilis32 - 64Lower than this compound

Note: Specific MIC values for this compound-22 were not consistently available in the searched literature, but it is consistently reported to have improved (lower) MICs compared to this compound.

Table 2: Cytotoxicity of this compound and this compound-22

Cell LineCompoundAssayEndpointResult
J774.16 (Murine Macrophage)This compoundAlamarBlueMetabolic ActivityModerately cytotoxic at MIC
J774.16 (Murine Macrophage)This compound-22AlamarBlueMetabolic ActivityLess cytotoxic than this compound
A549 (Human Lung Epithelial)This compoundAlamarBlueMetabolic ActivityModerately cytotoxic at MIC
A549 (Human Lung Epithelial)This compound-22AlamarBlueMetabolic ActivityLess cytotoxic than this compound

Table 3: In Vitro Biofilm Inhibition by this compound-22 against Staphylococcus aureus

TreatmentConcentrationBiofilm Reduction
This compound-22150 µg/mL>99% (2.5 log reduction in CFU/mL)
Vancomycin (B549263)1024 µg/mL~1.6 log reduction in CFU/mL

Note: this compound-22 has been shown to be significantly more effective than vancomycin in eradicating established S. aureus biofilms.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Materials:

  • This compound or this compound-22 stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Test microorganism (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound or this compound-22 at a concentration at least twice the highest desired test concentration.

    • In a 96-well plate, add 50 µL of sterile CAMHB to wells 2 through 12 of a designated row.

    • Add 100 µL of the antimicrobial stock solution to well 1.

    • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (no antimicrobial).

    • Well 12 will serve as a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in these wells will be 100 µL.

    • Do not inoculate well 12.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Cytotoxicity Assay: MTT Method

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

  • Mammalian cell line (e.g., A549 or J774.16)

  • Complete cell culture medium

  • This compound or this compound-22

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or this compound-22 in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and the solvent used to dissolve the compound as a vehicle control, and wells with medium only as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vitro Biofilm Inhibition Assay

This protocol assesses the ability of a compound to inhibit the formation of or eradicate existing bacterial biofilms.

Materials:

  • Bacterial strain known to form biofilms (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) supplemented with glucose or other appropriate biofilm-promoting medium

  • This compound or this compound-22

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (33%) for destaining

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare an overnight culture of the test bacteria in TSB.

    • Dilute the overnight culture 1:100 in fresh TSB supplemented with glucose.

    • Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Treatment of Biofilms:

    • Gently remove the planktonic bacteria from the wells by aspiration.

    • Wash the wells carefully with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

    • Add 200 µL of fresh medium containing serial dilutions of this compound or this compound-22 to the wells. Include a positive control (biofilm with no treatment) and a negative control (medium only).

    • Incubate the plate for another 24 hours at 37°C.

  • Quantification of Biofilm:

    • Discard the medium and wash the wells with PBS.

    • Fix the biofilm by adding 200 µL of methanol (B129727) to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water.

    • Solubilize the bound dye by adding 200 µL of 95% ethanol or 33% acetic acid to each well.

    • Measure the absorbance at 570-595 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition for each concentration compared to the untreated control.

Mandatory Visualization

Signaling Pathway: T-box Riboswitch Mechanism of Action

The following diagram illustrates the T-box riboswitch mechanism and the inhibitory action of this compound.

T_box_mechanism cluster_uncharged Low Amino Acid Levels (Uncharged tRNA) cluster_charged High Amino Acid Levels (Charged tRNA) cluster_this compound Action of this compound Uncharged_tRNA Uncharged tRNA T_box_mRNA T-box Leader (mRNA) Uncharged_tRNA->T_box_mRNA Binds to Specifier Loop T_box_mRNA3 T-box Leader (mRNA) Uncharged_tRNA->T_box_mRNA3 Binding Blocked Antiterminator Antiterminator Formation T_box_mRNA->Antiterminator Stabilizes Transcription_ON Transcription Proceeds Antiterminator->Transcription_ON Gene_Expression Aminoacyl-tRNA Synthetase Gene Expression Transcription_ON->Gene_Expression Charged_tRNA Charged tRNA T_box_mRNA2 T-box Leader (mRNA) Charged_tRNA->T_box_mRNA2 Binding Prevented Terminator Terminator Hairpin Forms T_box_mRNA2->Terminator Defaults to Transcription_OFF Transcription Terminates Terminator->Transcription_OFF This compound This compound This compound->T_box_mRNA3 Binds to Specifier Loop Terminator2 Terminator Hairpin Forms T_box_mRNA3->Terminator2 Induces Transcription_OFF2 Transcription Terminates Terminator2->Transcription_OFF2

Caption: T-box riboswitch regulation and this compound inhibition.

Experimental Workflow: In Vitro Evaluation of this compound

The following diagram outlines the general workflow for the in vitro characterization of this compound and its analogs.

experimental_workflow Start Start: this compound Compound MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Biofilm_Assay Biofilm Inhibition Assay Start->Biofilm_Assay Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Biofilm_Assay->Data_Analysis Conclusion Conclusion: Efficacy and Safety Profile Data_Analysis->Conclusion

Caption: Workflow for in vitro testing of this compound.

Application Notes: Determination of the Minimum Inhibitory Concentration (MIC) of PKZ18

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PKZ18 is a novel antibiotic compound that has demonstrated significant activity against a range of Gram-positive bacteria.[1][2] Its unique mechanism of action, which involves the multi-targeting of a specific transcription regulatory element, makes it a promising candidate for combating antibiotic resistance.[2][3] Unlike many conventional antibiotics that inhibit a single critical function, this compound simultaneously disrupts 10-20 bacterial functions, making the development of resistance statistically improbable.[2] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its potency and advancing its development.

Mechanism of Action

This compound functions by targeting the T-box riboswitch, a structurally conserved gene regulator found in the 5' untranslated region (UTR) of numerous essential genes in Gram-positive bacteria. This regulatory element is absent in Gram-negative bacteria and humans, providing a high degree of selectivity.

Under normal conditions, when a specific unacylated tRNA binds to the T-box leader sequence, it stabilizes an "antiterminator" hairpin structure. This conformation allows RNA polymerase to read through the terminator sequence and transcribe downstream genes, which are often essential for amino acid metabolism and synthesis.

This compound selectively targets the "stem I specifier loop" of the T-box, the site of the codon-anticodon interaction with the tRNA. By binding to this site, this compound prevents the cognate tRNA from binding and stabilizing the antiterminator structure. Consequently, a more thermodynamically stable "terminator" hairpin forms, leading to premature transcription termination and the inhibition of essential gene expression.

G cluster_0 T-Box Mechanism: Transcription ON cluster_1 This compound Action: Transcription OFF rna_on Nascent mRNA (5'-UTR) tbox_on T-Box Sequence rna_on->tbox_on contains anti_term Antiterminator Hairpin (Formation Stabilized) tbox_on->anti_term induces tRNA Unacylated tRNA tRNA->tbox_on binds to (Codon-Anticodon) gene_exp Gene Transcription (e.g., Aminoacyl-tRNA Synthetase) anti_term->gene_exp Allows rna_off Nascent mRNA (5'-UTR) tbox_off T-Box Sequence (Stem I Specifier Loop) rna_off->tbox_off contains term Terminator Hairpin (Default, Stable Structure) tbox_off->term results in This compound This compound This compound->tbox_off binds to & blocks no_exp Transcription Terminated term->no_exp Causes G prep_pkz 1. Prepare this compound Stock & Serial Dilutions plate_setup 3. Dispense Dilutions into 96-Well Plate prep_pkz->plate_setup prep_inoc 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate 4. Inoculate Wells with Bacterial Suspension prep_inoc->inoculate plate_setup->inoculate controls 5. Add Controls (Growth & Sterility) inoculate->controls incubate 6. Incubate Plate (35°C for 16-20h) controls->incubate read_mic 7. Read Results & Determine MIC incubate->read_mic

References

Application Note: Cytotoxicity Profiling of PKZ18 in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PKZ18 is an antibiotic compound that inhibits bacterial growth by targeting the T-box transcription regulation mechanism, which is essential for many Gram-positive bacteria.[1][2][3] Its mechanism involves preventing the codon-anticodon interaction necessary for tRNA binding to the T-box riboswitch, thereby reducing the expression of downstream genes.[1][2] While the T-box regulatory element is specific to Gram-positive bacteria and not present in humans, it is imperative to evaluate the cytotoxic effects of this compound on mammalian cells to determine its therapeutic window and potential for off-target toxicity.

This document provides detailed protocols for assessing the cytotoxicity of this compound and its analogs using common in vitro cell-based assays. The described methods will enable researchers to quantify cell viability, membrane integrity, and apoptosis induction following treatment with the compound. Studies have shown that while this compound can be cytotoxic to eukaryotic cells at its minimum inhibitory concentration (MIC), newer analogs like this compound-22 have been developed with reduced cytotoxicity.

Mechanism of Action of this compound (in Bacteria)

This compound selectively targets the "specifier loop" of the T-box riboswitch in the 5' untranslated region (UTR) of essential genes in Gram-positive bacteria. This interference disrupts the binding of unacylated tRNA, which normally stabilizes an antiterminator hairpin structure, allowing transcription to proceed. By blocking this interaction, this compound favors the formation of a terminator hairpin, halting transcription and inhibiting bacterial growth.

cluster_0 Normal T-Box Function (Transcription ON) cluster_1 This compound Action (Transcription OFF) tRNA Unacylated tRNA SpecifierLoop Specifier Loop (on mRNA) tRNA->SpecifierLoop Binds Antiterminator Antiterminator Formed SpecifierLoop->Antiterminator Stabilizes Transcription Gene Transcription Antiterminator->Transcription Allows This compound This compound SpecifierLoop2 Specifier Loop (on mRNA) This compound->SpecifierLoop2 Binds & Blocks Terminator Terminator Formed SpecifierLoop2->Terminator Leads to NoTranscription Transcription Blocked Terminator->NoTranscription Causes

Caption: Mechanism of this compound action on the bacterial T-box riboswitch.

Experimental Workflow for Cytotoxicity Assessment

A generalized workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture preparation to the final data analysis. This systematic approach ensures reproducibility and accurate determination of the compound's cytotoxic potential.

start Start: Select Cell Lines (e.g., A549, J774.16) seed 1. Seed Cells in Microplates start->seed incubate1 2. Incubate for 24h (Allow Adherence) seed->incubate1 treat 3. Treat with this compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate for 24h, 48h, or 72h treat->incubate2 assay 5. Perform Cytotoxicity Assays (Metabolic, Membrane Integrity, etc.) incubate2->assay measure 6. Measure Signal (e.g., Absorbance, Fluorescence) assay->measure analyze 7. Data Analysis (Calculate % Viability, IC50) measure->analyze end End: Cytotoxicity Profile analyze->end

Caption: General experimental workflow for evaluating this compound cytotoxicity.

Protocols for Cytotoxicity Assays

Three distinct assays are recommended to build a comprehensive cytotoxicity profile for this compound. These assays measure different cellular parameters: metabolic activity, cell membrane integrity, and apoptosis induction.

Assays Principles of Cytotoxicity Assays Metabolic Assay (Resazurin) Viable cells reduce blue Resazurin to pink, fluorescent Resorufin. Signal correlates with metabolic activity. Membrane Integrity (LDH) Damaged membranes leak Lactate (B86563) Dehydrogenase (LDH). LDH converts a substrate to a colored product. Signal correlates with cell lysis. Apoptosis Assay (Caspase-Glo) Apoptotic cells activate caspases. Caspases cleave a substrate, producing luminescence. Signal correlates with apoptosis. Resazurin Resazurin Assay Assays:m->Resazurin LDH LDH Assay Assays:l->LDH Caspase Caspase-Glo Assay Assays:a->Caspase

Caption: Principles of the three recommended cytotoxicity assays.

Protocol 4.1: Metabolic Activity Assessment (Resazurin/alamarBlue Assay)

This assay measures the metabolic activity of viable cells. Previous studies have successfully used this method to evaluate this compound and its analogs in cell lines such as J774.16 murine macrophages and A549 human lung epithelial cells.

Materials:

  • Mammalian cell lines (e.g., A549, J774.16)

  • Complete cell culture medium

  • Sterile 96-well clear-bottom black plates

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well plate reader (fluorescence)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells + vehicle" (negative control) and "medium only" (background control).

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical final concentration range might be 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective this compound concentrations (or vehicle control).

  • Exposure: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • Assay:

    • Add 10 µL of Resazurin solution to each well (final concentration ~0.015 mg/mL).

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "medium only" wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

Protocol 4.2: Membrane Integrity Assessment (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.

Materials:

  • Cells and compound-treated plates (prepared as in Protocol 4.1)

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase)

  • Lysis Buffer (e.g., 10X solution provided in the kit)

  • Multi-well plate reader (absorbance)

Procedure:

  • Prepare Controls: After the incubation period (Step 4 from Protocol 4.1), prepare a "Maximum LDH Release" control by adding 10 µL of 10X Lysis Buffer to a set of untreated wells. Incubate for 45 minutes at 37°C.

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Assay Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from "medium only" wells) from all values.

    • Calculate the percentage of cytotoxicity:

      • % Cytotoxicity = ((Abs_Sample - Abs_VehicleControl) / (Abs_MaxRelease - Abs_VehicleControl)) * 100

Protocol 4.3: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells and compound-treated plates (prepared as in Protocol 4.1, preferably in white-walled plates)

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Multi-well plate reader (luminescence)

Procedure:

  • Plate Equilibration: After the incubation period (Step 4 from Protocol 4.1), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay:

    • Add 100 µL of the prepared reagent to each well.

    • Mix gently by orbital shaking for 1 minute.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence ("medium only" wells).

    • Express data as Relative Luminescence Units (RLU) or as fold-change over the vehicle control.

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison. This allows for easy assessment of dose-response relationships and the calculation of key parameters like the half-maximal inhibitory concentration (IC₅₀).

Table 1: Dose-Response Cytotoxicity of this compound in A549 Cells (48h Exposure)

This compound Conc. (µM)% Viability (Resazurin)% Cytotoxicity (LDH)Caspase 3/7 Activity (Fold Change)
0 (Vehicle)100.0 ± 4.50.0 ± 1.21.0 ± 0.1
198.2 ± 5.12.1 ± 1.51.2 ± 0.2
585.7 ± 6.310.5 ± 2.12.5 ± 0.4
1062.1 ± 4.925.8 ± 3.34.8 ± 0.6
2548.9 ± 5.541.3 ± 4.05.1 ± 0.7
5020.3 ± 3.875.6 ± 5.13.2 ± 0.5
1005.6 ± 2.192.4 ± 4.71.5 ± 0.3

Data presented as Mean ± Standard Deviation (n=3).

Table 2: Comparative IC₅₀ Values for this compound and Analogs

CompoundCell LineAssayIncubation TimeIC₅₀ (µM)
This compoundA549Resazurin48h26.5
This compoundJ774.16Resazurin48h35.2
This compound-22A549Resazurin48h>100
This compound-22J774.16Resazurin48h>100

IC₅₀ values are calculated from dose-response curves using non-linear regression.

References

Application Notes and Protocols for PKZ18 in Bacterial Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The emergence of multi-drug resistant strains further complicates treatment strategies. PKZ18 and its potent analog, this compound-22, have emerged as promising anti-infective agents that effectively inhibit the growth of Gram-positive bacteria, particularly in biofilms.[1][2] This document provides detailed application notes and protocols for the use of this compound in bacterial biofilm disruption assays, intended for researchers, scientists, and professionals in drug development.

This compound and its derivatives operate through a novel mechanism, targeting a conserved RNA T-box regulatory element found in Gram-positive bacteria.[1][3] This element controls the transcription of multiple essential genes, including those for aminoacyl-tRNA synthetases and amino acid metabolism.[1] By inhibiting the T-box function, this compound effectively halts the transcription of these vital genes, leading to cell death, irrespective of whether the bacteria are in a planktonic or biofilm state. This multi-target approach significantly reduces the probability of resistance development.

Mechanism of Action of this compound

This compound and its analogs selectively target the T-box regulatory mechanism in Gram-positive bacteria. The T-box riboswitch, located in the 5' untranslated region (UTR) of its target genes, senses the charging status of specific tRNAs. In the presence of an uncharged tRNA, a codon-anticodon interaction with the nascent mRNA stabilizes an antiterminator structure, allowing transcription to proceed. This compound binds to the conserved specifier loop of the T-box, preventing this crucial tRNA-mRNA interaction. This destabilizes the antiterminator, leading to the formation of a terminator hairpin and premature transcription termination of essential genes.

cluster_pathway This compound Mechanism of Action Uncharged_tRNA Uncharged tRNA T_Box_Riboswitch T-Box Riboswitch (on nascent mRNA) Uncharged_tRNA->T_Box_Riboswitch Binds to Antiterminator_Formation Antiterminator Formation T_Box_Riboswitch->Antiterminator_Formation Promotes Terminator_Formation Terminator Formation T_Box_Riboswitch->Terminator_Formation Defaults to Gene_Transcription Essential Gene Transcription (e.g., aminoacyl-tRNA synthetases) Antiterminator_Formation->Gene_Transcription Allows This compound This compound This compound->T_Box_Riboswitch Inhibits tRNA binding Transcription_Termination Transcription Termination Terminator_Formation->Transcription_Termination Causes

Figure 1: this compound signaling pathway.

Quantitative Data Summary

This compound-22, an analog of this compound, has demonstrated superior potency against biofilms of methicillin-resistant Staphylococcus aureus (MRSA) compared to vancomycin. It also exhibits synergistic effects when combined with other antibiotics.

Compound Organism Assay Type Metric Value Reference
This compound-22S. aureus (MRSA)Biofilm InhibitionMBEC150 µg/mL
VancomycinS. aureus (MRSA)Biofilm InhibitionMBEC1024 µg/mL
This compound-22Most Gram-positive bacteriaPlanktonic GrowthMIC8–32 µg/mL
This compoundMost Gram-positive bacteriaPlanktonic GrowthMIC32-64 µg/mL
This compound-22 + GentamicinS. aureusBiofilm GrowthSynergySynergistic
This compound-22 + RifampinS. aureusBiofilm GrowthSynergySynergistic

MBEC: Minimum Biofilm Eradication Concentration; MIC: Minimum Inhibitory Concentration

Experimental Protocols

The following protocols are adapted from established methods for assessing anti-biofilm activity and are tailored for the evaluation of this compound and its analogs.

Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This assay determines the minimum concentration of this compound required to inhibit the initial formation of a biofilm.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture (e.g., S. aureus) in logarithmic growth phase

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

Procedure:

  • Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in the growth medium.

  • Add 100 µL of the bacterial suspension to each well containing the this compound dilutions.

  • Include positive controls (bacteria without this compound) and negative controls (medium only).

  • Incubate the plate under static conditions for 24-48 hours at 37°C.

  • After incubation, gently remove the planktonic culture from each well.

  • Wash the wells twice with PBS to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.

Materials:

  • Same as for the MBIC assay.

Procedure:

  • Add 100 µL of a bacterial suspension (approximately 1 x 10^7 CFU/mL) to the wells of a 96-well microtiter plate.

  • Incubate the plate for 24 hours at 37°C to allow for the formation of a mature biofilm.

  • After incubation, remove the planktonic culture and wash the wells twice with PBS.

  • Add 100 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for a further 24 hours at 37°C.

  • Quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 1 (steps 7-11).

  • The MBEC is the lowest concentration of this compound that results in a significant reduction in the pre-formed biofilm.

cluster_workflow Biofilm Disruption Assay Workflow Start Start Prepare_this compound Prepare this compound Dilutions Start->Prepare_this compound Preform_Biofilm Pre-form Biofilm (24h) Start->Preform_Biofilm Inoculate Inoculate with Bacteria Prepare_this compound->Inoculate Incubate_Initial Incubate (24-48h) Inoculate->Incubate_Initial Wash_Planktonic Wash Planktonic Cells Incubate_Initial->Wash_Planktonic Stain_CV Stain with Crystal Violet Wash_Planktonic->Stain_CV Wash_CV Wash Excess Stain Stain_CV->Wash_CV Solubilize Solubilize Stain Wash_CV->Solubilize Measure_Absorbance Measure Absorbance (570nm) Solubilize->Measure_Absorbance Determine_MBIC Determine MBIC Measure_Absorbance->Determine_MBIC Determine_MBEC Determine MBEC Measure_Absorbance->Determine_MBEC Add_PKZ18_MBEC Add this compound Dilutions Preform_Biofilm->Add_PKZ18_MBEC Incubate_Treatment Incubate (24h) Add_PKZ18_MBEC->Incubate_Treatment Incubate_Treatment->Wash_Planktonic

Figure 2: Experimental workflow for biofilm assays.

Conclusion

This compound and its analogs represent a novel class of antibiotics with significant potential for combating biofilm-associated infections caused by Gram-positive bacteria. Their unique multi-targeting mechanism of action makes them less prone to resistance development. The provided protocols offer a framework for the systematic evaluation of this compound's efficacy in biofilm disruption assays, which is a critical step in the pre-clinical development of new anti-biofilm therapeutics.

References

Synthesizing and Purifying PKZ18 Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis and purification of PKZ18 analogs, a promising class of antibiotics targeting the T-box riboswitch in Gram-positive bacteria. These compounds and their derivatives are valuable tools for research into novel antibacterial agents, particularly against drug-resistant strains. The following sections outline the synthesis of the core chemical scaffolds, followed by procedures for their combination and subsequent purification, and conclude with characterization data and a summary of their biological context.

Introduction

This compound and its analogs are a novel class of antibiotics that exhibit potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Their unique mechanism of action involves the inhibition of the T-box riboswitch, a highly conserved regulatory element in bacteria that controls the expression of essential genes involved in amino acid metabolism and transport. By targeting this RNA structure, this compound analogs can overcome existing resistance mechanisms to conventional antibiotics. This document provides researchers with the necessary protocols to synthesize and purify these compounds for further investigation.

Signaling Pathway and Mechanism of Action

This compound analogs function by binding to the specifier loop of the T-box riboswitch. This interaction prevents the binding of the cognate tRNA, which in turn leads to the formation of a terminator hairpin structure in the mRNA. The formation of this terminator structure prematurely halts transcription of the downstream gene, ultimately inhibiting bacterial growth.

T_Box_Signaling cluster_transcription Transcription Regulation cluster_inhibition Inhibition by this compound Analogs Uncharged_tRNA Uncharged tRNA T_Box T-Box Riboswitch (Specifier Loop) Uncharged_tRNA->T_Box Binds to Antiterminator Antiterminator Formation T_Box->Antiterminator Promotes Terminator Terminator Hairpin Formation T_Box->Terminator Leads to Gene_Expression Gene Expression (Amino Acid Metabolism) Antiterminator->Gene_Expression Allows PKZ18_Analog This compound Analog PKZ18_Analog->T_Box Binds & Blocks Transcription_Termination Transcription Termination Terminator->Transcription_Termination Causes

Caption: Mechanism of T-box riboswitch regulation and its inhibition by this compound analogs.

Synthesis Protocols

The synthesis of this compound analogs can be conceptually broken down into the preparation of two key heterocyclic intermediates: a substituted 2-aminobenzothiazole (B30445) and an N-substituted imidazole (B134444), which are then coupled.

General Synthesis Workflow

The overall synthetic strategy involves a convergent approach, where the key fragments are synthesized separately and then combined in the final steps. This modular approach allows for the facile generation of a library of analogs for structure-activity relationship (SAR) studies.

Synthesis_Workflow Start Starting Materials Synth_BT Synthesis of 2-Substituted Benzothiazole (B30560) Start->Synth_BT Synth_IM Synthesis of N-Substituted Imidazole Start->Synth_IM Coupling Coupling Reaction Synth_BT->Coupling Synth_IM->Coupling Purification Purification of Crude Product Coupling->Purification Final_Product Pure this compound Analog Purification->Final_Product

Caption: Convergent synthesis workflow for this compound analogs.

Protocol 1: Synthesis of 2-Substituted Benzothiazoles

This protocol describes a general method for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and a suitable carboxylic acid or aldehyde.

Materials:

  • 2-Aminothiophenol

  • Substituted carboxylic acid or aldehyde (e.g., 4-nitrobenzoyl chloride for a nitro-substituted analog)

  • Polyphosphoric acid (PPA) or a suitable catalyst such as silica-supported sodium hydrogen sulfate (B86663)

  • Solvent (e.g., toluene, ethanol, or solvent-free conditions)

  • Sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2-aminothiophenol (1.0 eq) and the desired carboxylic acid or aldehyde (1.1 eq).

  • If using a catalyst like PPA, add it to the reaction mixture. For solvent-based reactions, dissolve the reactants in the appropriate solvent.

  • Heat the reaction mixture under reflux for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If PPA was used, carefully quench the reaction by adding ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of N-Substituted Imidazole Derivatives

This protocol outlines the N-alkylation of imidazole with a suitable alkyl halide.

Materials:

Procedure:

  • To a solution of imidazole (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.2 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, filter off the potassium carbonate and evaporate the acetone under reduced pressure.

  • Dissolve the residue in chloroform and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude N-substituted imidazole.

Protocol 3: Coupling and Final Analog Synthesis

This step involves the coupling of the synthesized benzothiazole and imidazole moieties. The specific coupling chemistry will depend on the functional groups introduced in the previous steps. A representative procedure for an amide bond formation is provided.

Materials:

  • Carboxylic acid-functionalized benzothiazole intermediate

  • Amine-functionalized imidazole intermediate

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA)

  • Dry DMF or DCM

Procedure:

  • Dissolve the carboxylic acid-functionalized benzothiazole (1.0 eq) in dry DMF.

  • Add the coupling agent (1.1 eq) and the base (2.0 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the amine-functionalized imidazole intermediate (1.0 eq) and continue stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude this compound analog.

Purification Protocol

Purification of the crude this compound analogs is critical to obtaining material suitable for biological assays. Column chromatography is the most common method.

Materials:

  • Silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • Other solvents as determined by TLC analysis (e.g., dichloromethane, methanol)

Procedure:

  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity. The optimal solvent system should be determined beforehand by TLC.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound analog.

  • For highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) may be performed.

Data Presentation

The following table summarizes representative data for the synthesis of a hypothetical this compound analog.

StepIntermediate/ProductStarting MaterialsReagentsSolventTime (h)Yield (%)Purity (%)
12-(4-carboxyphenyl)benzothiazole2-Aminothiophenol, 4-carboxybenzaldehydePPAToluene48595
21-(2-aminoethyl)imidazoleImidazole, 2-bromoethylamine (B90993) hydrobromideK2CO3Acetone67896
3This compound AnalogIntermediates from Steps 1 & 2HATU, DIPEADMF1265>98

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and purification of this compound analogs. The modular nature of the synthesis allows for the creation of diverse libraries of compounds for SAR studies, which is essential for the development of new and effective antibiotics targeting the T-box riboswitch. Researchers are encouraged to adapt and optimize these general procedures for their specific target analogs.

Application Notes and Protocols for Validating PKZ18 Binding to the T-box Riboswitch

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T-box riboswitch is a crucial regulatory element in many Gram-positive bacteria, controlling the expression of essential genes involved in amino acid metabolism. Its unique mechanism of action, which involves binding to a specific uncharged tRNA to modulate transcription, makes it a compelling target for novel antibacterial agents. PKZ18 is a small-molecule antibiotic that has been identified to target the T-box riboswitch, specifically the stem I specifier loop, thereby inhibiting bacterial growth.[1][2] This document provides detailed application notes and protocols for the validation of this compound binding to the T-box, offering a guide for researchers in the field of antibiotic drug discovery.

T-box Riboswitch Signaling Pathway

The T-box riboswitch operates as a molecular switch that senses the aminoacylation status of tRNA. In conditions of amino acid starvation, an abundance of uncharged tRNA exists. This uncharged tRNA binds to the T-box leader RNA sequence in the 5' untranslated region (UTR) of target mRNAs. This binding event stabilizes an antiterminator structure, allowing transcription to proceed and leading to the expression of genes required for amino acid synthesis and transport. Conversely, when amino acids are plentiful, the corresponding tRNAs are charged, preventing their binding to the T-box. This leads to the formation of a terminator hairpin, which prematurely terminates transcription. This compound is believed to bind to the specifier loop of the T-box Stem I, preventing the codon-anticodon interaction with the tRNA and thereby promoting transcription termination.[1][2]

T_box_pathway cluster_0 Low Amino Acid Levels cluster_1 High Amino Acid Levels cluster_2 Intervention with this compound Uncharged tRNA Uncharged tRNA T-box Riboswitch T-box Riboswitch Uncharged tRNA->T-box Riboswitch binds Antiterminator Formation Antiterminator Formation T-box Riboswitch->Antiterminator Formation stabilizes Gene Expression Gene Expression Antiterminator Formation->Gene Expression allows Charged tRNA Charged tRNA T-box Riboswitch_2 T-box Riboswitch Charged tRNA->T-box Riboswitch_2 does not bind Terminator Formation Terminator Formation T-box Riboswitch_2->Terminator Formation defaults to Transcription Termination Transcription Termination Terminator Formation->Transcription Termination causes This compound This compound T-box Riboswitch_3 T-box Riboswitch This compound->T-box Riboswitch_3 binds to Stem I Terminator Formation_2 Terminator Formation T-box Riboswitch_3->Terminator Formation_2 promotes Transcription Termination_2 Transcription Termination Terminator Formation_2->Transcription Termination_2 causes

T-box riboswitch regulatory mechanism and this compound intervention.

Quantitative Data Summary

While specific dissociation constants for the initial discovery of this compound are cited as being in the "low micromolar" range, precise values from the primary literature can be elusive. The following table provides a template for summarizing quantitative binding data for this compound and its analogs with various T-box constructs. Researchers should populate this table with their experimental findings.

CompoundT-box ConstructTechniqueBinding Affinity (Kd)Reference
This compoundB. subtilis glyQS Stem IMass SpectrometryLow µMVäre et al., 2020
This compoundB. subtilis tyrS Stem IMass SpectrometryLow µMVäre et al., 2020
User Compound 1S. aureus glyS T-boxSPRe.g., 15.2 µMUser Data
User Compound 2B. subtilis glyQS T-boxITCe.g., 25.8 µMUser Data

Experimental Protocols

Detailed methodologies for key experiments to validate and characterize the binding of this compound to the T-box are provided below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for the real-time, label-free analysis of molecular interactions. It can be used to determine the binding kinetics (association and dissociation rates) and affinity of this compound to the T-box RNA.

SPR_Workflow cluster_0 SPR Experimental Workflow A Immobilize Biotinylated T-box RNA on a Streptavidin-coated Sensor Chip B Inject a Series of this compound Concentrations over the Sensor Surface A->B C Monitor the Change in Response Units (RU) in Real-Time B->C D Regenerate the Sensor Surface to Remove Bound this compound C->D E Fit the Sensorgram Data to a Binding Model to Determine ka, kd, and Kd D->E

Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol:

  • RNA Preparation: Synthesize or purchase a biotinylated T-box Stem I RNA construct. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) and ensure its integrity.

  • Immobilization:

    • Equilibrate a streptavidin-coated sensor chip with SPR running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% P20 surfactant).

    • Inject the biotinylated T-box RNA at a low concentration (e.g., 100 nM) over one flow cell until the desired immobilization level is reached (typically 200-500 RU).

    • Use a separate flow cell as a reference by either leaving it blank or immobilizing a non-target RNA.

  • Binding Analysis:

    • Prepare a dilution series of this compound in the running buffer (e.g., 0.1 µM to 50 µM). It is recommended to include a buffer-only injection as a blank.

    • Inject each concentration of this compound over the RNA and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Regenerate the sensor surface between each injection cycle using a pulse of a suitable regeneration solution (e.g., 50 mM NaOH or a high salt buffer), if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

ITC_Workflow cluster_0 ITC Experimental Workflow A Load T-box RNA into the Sample Cell and this compound into the Syringe B Perform a Series of Injections of this compound into the RNA Solution A->B C Measure the Heat Released or Absorbed with Each Injection B->C D Integrate the Heat Pulses and Plot Against the Molar Ratio of Ligand to RNA C->D E Fit the Binding Isotherm to Determine Kd, n, ΔH, and ΔS D->E

Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the T-box RNA construct (e.g., 10-50 µM) in a suitable ITC buffer (e.g., 10 mM sodium phosphate (B84403) pH 7.0, 100 mM NaCl).

    • Prepare a solution of this compound (e.g., 100-500 µM) in the exact same buffer. Dialyze both solutions against the same buffer to minimize buffer mismatch effects.

  • ITC Experiment:

    • Load the T-box RNA solution into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by a series of larger, equal-volume injections (e.g., 2-3 µL) until the binding reaction is saturated.

  • Data Analysis:

    • Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.

    • Plot the integrated heat data against the molar ratio of this compound to T-box RNA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

In Vitro Transcription Termination Assay

This functional assay directly assesses the ability of this compound to induce premature transcription termination at the T-box terminator.

IVT_Workflow cluster_0 In Vitro Transcription Termination Assay Workflow A Set up In Vitro Transcription Reactions with a DNA Template Containing the T-box Leader B Add Increasing Concentrations of this compound to the Reactions A->B C Include [α-32P]UTP for Radiolabeling of Transcripts B->C D Incubate to Allow Transcription to Occur C->D E Separate the RNA Products by Denaturing PAGE D->E F Visualize and Quantify the Terminated and Read-through Transcripts E->F

Workflow for in vitro transcription termination assay.

Protocol:

  • Template Preparation: Prepare a linear DNA template containing a promoter (e.g., T7 promoter) followed by the T-box leader sequence and a downstream reporter region.

  • Transcription Reaction:

    • Set up transcription reactions containing the DNA template, RNA polymerase (e.g., T7 RNA polymerase), ribonucleotides (ATP, CTP, GTP, and UTP), and a transcription buffer.

    • Include [α-³²P]UTP to radiolabel the RNA transcripts.

    • Add increasing concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reactions. Include a no-drug control.

  • Analysis:

    • Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C).

    • Stop the reactions by adding a stop buffer containing EDTA and formamide.

    • Separate the RNA products on a denaturing polyacrylamide gel.

    • Visualize the radiolabeled RNA bands using autoradiography or a phosphorimager.

    • Quantify the intensity of the bands corresponding to the terminated and full-length (read-through) transcripts to determine the percentage of termination at each this compound concentration.

Conclusion

The validation of this compound binding to the T-box riboswitch is a critical step in the development of this promising class of antibiotics. The techniques and protocols outlined in these application notes provide a comprehensive framework for characterizing the binding affinity, kinetics, thermodynamics, and functional consequences of the this compound-T-box interaction. By employing a combination of biophysical and biochemical assays, researchers can gain a detailed understanding of the mechanism of action of this compound and its analogs, facilitating the development of more potent and specific antibacterial agents.

References

In Vivo Application of PKZ18 in Animal Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKZ18 and its analogs represent a novel class of antibiotics that target the T-box riboswitch, a conserved RNA regulatory element in Gram-positive bacteria.[1][2][3] This unique mechanism of action, which involves the inhibition of tRNA-regulated gene expression, makes this compound a promising candidate for combating antibiotic-resistant infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Furthermore, the analog this compound-22 has demonstrated significant potency against bacterial biofilms, a major challenge in clinical practice. This document provides detailed application notes and protocols for the in vivo use of this compound and its analogs in animal infection models, based on available preclinical data.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Analogs
CompoundBacterial StrainMIC (µg/mL)Noteworthy Findings
This compoundMost Gram-positive bacteria32-64Inhibits in vivo transcription and translation of glycyl-tRNA synthetase mRNA.
This compound-22MRSANot Specified10-fold more potent than vancomycin (B549263) in inhibiting S. aureus growth in biofilms.
Table 2: In Vivo Efficacy and Safety of this compound (Topical Application in Mice)
Animal ModelBacterial StrainTreatmentKey Outcomes
Mouse SkinNot SpecifiedTopical this compoundNo visible skin irritation at efficacious concentrations (unpublished studies).
No systemic irritations or organ changes observed upon autopsy (unpublished studies).

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and a general workflow for evaluating its efficacy in a murine skin infection model.

PKZ18_Mechanism_of_Action cluster_transcription Bacterial Transcription Regulation (T-Box) cluster_inhibition Inhibition by this compound Uncharged_tRNA Uncharged tRNA T_Box_Riboswitch T-Box Riboswitch (Stem I Specifier Loop) Uncharged_tRNA->T_Box_Riboswitch Binds to Antiterminator_Formation Antiterminator Hairpin Formation T_Box_Riboswitch->Antiterminator_Formation Stabilizes Terminator_Formation Terminator Hairpin Formation T_Box_Riboswitch->Terminator_Formation Leads to Gene_Transcription Gene Transcription (e.g., Aminoacyl-tRNA Synthetases) Antiterminator_Formation->Gene_Transcription Allows This compound This compound This compound->T_Box_Riboswitch Binds to & Blocks tRNA Binding Transcription_Termination Transcription Termination Terminator_Formation->Transcription_Termination Causes

Caption: Mechanism of action of this compound on the T-box riboswitch.

Murine_Skin_Infection_Workflow Animal_Acclimation 1. Animal Acclimation (e.g., BALB/c mice, 6-8 weeks old) Infection 2. Subcutaneous Infection (e.g., MRSA, 10^7 CFU) Animal_Acclimation->Infection Treatment_Groups 3. Treatment Groups - Vehicle Control - this compound (Topical) - Positive Control Infection->Treatment_Groups Treatment_Application 4. Treatment Application (e.g., Daily for 7 days) Treatment_Groups->Treatment_Application Monitoring 5. Monitoring - Lesion size - Clinical signs Treatment_Application->Monitoring Endpoint_Analysis 6. Endpoint Analysis - Bacterial load (CFU/g tissue) - Histopathology Monitoring->Endpoint_Analysis

Caption: General workflow for a murine skin infection model.

Experimental Protocols

Protocol 1: Murine Model of MRSA Skin Infection for Topical Efficacy Testing

This protocol is a generalized procedure for evaluating the topical efficacy of this compound or its analogs against MRSA skin infections in mice. Specific parameters should be optimized based on the formulation of the test compound.

Materials:

  • This compound or analog (e.g., this compound-22) formulated for topical application

  • Vehicle control (placebo formulation)

  • Positive control antibiotic (e.g., mupirocin (B1676865) ointment)

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate-buffered saline (PBS), sterile

  • Female BALB/c mice (6-8 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Clippers and sterile swabs

  • Calipers

  • Surgical scissors and forceps

  • Tissue homogenizer

  • Sterile 1.5 mL microcentrifuge tubes

Procedure:

  • Animal Acclimation:

    • House mice in a controlled environment for at least one week prior to the experiment.

    • Provide ad libitum access to food and water.

  • Inoculum Preparation:

    • Culture MRSA in TSB overnight at 37°C.

    • Wash the bacterial cells with sterile PBS and resuspend to a final concentration of approximately 1 x 10⁹ CFU/mL.

  • Infection Procedure:

    • Anesthetize the mice.

    • Shave a small area on the dorsum of each mouse.

    • Inject 100 µL of the MRSA suspension (1 x 10⁸ CFU) subcutaneously into the shaved area.

  • Treatment:

    • Divide the mice into treatment groups (n=6-10 per group):

      • Group 1: Vehicle control

      • Group 2: Topical this compound/PKZ18-22

      • Group 3: Positive control

    • At 24 hours post-infection, begin topical treatment. Apply a standardized amount of the assigned treatment to the infected area.

    • Repeat the treatment daily for a predetermined period (e.g., 7 days).

  • Monitoring and Assessment:

    • Measure the size of the skin lesion (abscess) daily using calipers.

    • Monitor the mice for clinical signs of illness (e.g., weight loss, changes in behavior).

  • Endpoint Analysis (at the end of the treatment period):

    • Euthanize the mice.

    • Aseptically excise the infected skin tissue.

    • Weigh the tissue and homogenize it in sterile PBS.

    • Perform serial dilutions of the tissue homogenate and plate on TSA to determine the bacterial load (CFU/gram of tissue).

    • For histopathological analysis, fix a portion of the tissue in 10% neutral buffered formalin.

Protocol 2: Murine Biofilm-Associated Implant Infection Model

This protocol is a general guideline for assessing the efficacy of this compound-22 against MRSA biofilm formation on a subcutaneous implant.

Materials:

  • This compound-22 for systemic or local administration

  • Sterile medical-grade implants (e.g., small catheter segments or titanium discs)

  • MRSA strain known for robust biofilm formation

  • Anesthetic, surgical tools, and sutures

  • Bioluminescence imaging system (if using a luminescent bacterial strain)

Procedure:

  • Implant Preparation and Inoculation:

    • Incubate sterile implants in a suspension of MRSA (e.g., 1 x 10⁸ CFU/mL) for a sufficient time to allow bacterial adherence (e.g., 24 hours).

    • Gently wash the implants with sterile PBS to remove non-adherent bacteria.

  • Surgical Implantation:

    • Anesthetize the mice and prepare a sterile surgical site on the dorsum.

    • Create a small subcutaneous pocket using blunt dissection.

    • Place the pre-colonized implant into the pocket.

    • Suture the incision.

  • Treatment:

    • Administer this compound-22 according to the experimental design (e.g., systemic administration via intraperitoneal injection or local delivery).

    • Include vehicle control and positive control (e.g., vancomycin) groups.

  • Monitoring:

    • Monitor the mice for signs of infection and distress.

    • If using a bioluminescent strain, perform imaging at regular intervals to quantify the bacterial burden non-invasively.

  • Endpoint Analysis:

    • At the study endpoint, euthanize the mice and aseptically retrieve the implants and surrounding tissue.

    • Sonicate the implants in sterile PBS to dislodge the biofilm.

    • Determine the bacterial load from the sonicate and the surrounding tissue by plating serial dilutions.

Conclusion

This compound and its analogs, particularly this compound-22, have shown considerable promise as novel antibacterial agents against Gram-positive pathogens, including difficult-to-treat biofilm infections. The provided protocols offer a framework for the in vivo evaluation of these compounds in relevant animal models. Further studies are warranted to fully elucidate their pharmacokinetic and pharmacodynamic properties and to establish optimal dosing regimens for potential clinical applications. It is important to note that much of the in vivo data for this compound is from unpublished studies, and therefore, the protocols provided here are based on established methodologies for similar compounds and should be adapted and optimized for specific experimental needs.

References

Application Notes and Protocols for Quality Control of PKZ18 in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKZ18 is a novel antibiotic that shows significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of a tRNA-dependent transcription regulation process mediated by the T-box riboswitch. Specifically, this compound targets and binds to the conserved "specifier loop" of the T-box leader RNA, preventing the binding of uncharged tRNA. This action promotes the formation of a terminator hairpin, leading to the premature termination of transcription of essential genes, such as those for aminoacyl-tRNA synthetases, thereby inhibiting bacterial growth. Given its potential as a therapeutic agent, stringent quality control (QC) of this compound in laboratory settings is crucial to ensure the reliability and reproducibility of research data.

These application notes provide a comprehensive overview of the quality control parameters for this compound, including detailed protocols for identity, purity, concentration, and biological activity assessment.

Quality Control Parameters

A summary of the recommended quality control parameters for this compound is presented in Table 1. These parameters ensure the identity, purity, concentration, and biological activity of each batch of the compound.

Table 1: Quality Control Specifications for this compound

ParameterMethodSpecification
Identity
Molecular WeightLC-MSReport Value (Expected: [Insert calculated molecular weight of this compound])
Structure Confirmation¹H-NMRSpectrum conforms to the reference structure of this compound
Purity
Purity by HPLCRP-HPLC (UV detection at 254 nm)≥ 98.0%
Individual ImpurityRP-HPLC≤ 0.5%
Total ImpuritiesRP-HPLC≤ 2.0%
Physical Properties
AppearanceVisual InspectionWhite to off-white solid
SolubilityVisual InspectionSoluble in DMSO (≥ 10 mg/mL)
Biological Activity
Potency (MIC)Broth Microdilution AssayMIC against Bacillus subtilis ATCC 6633: 16-64 µg/mL

Experimental Protocols

Identity and Purity Determination by HPLC-MS

Objective: To confirm the identity and determine the purity of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Instrumentation:

  • HPLC system with a UV detector and a mass spectrometer

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

    • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

  • Mass Spectrometry Conditions (Illustrative):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Data Analysis:

    • Identity: Confirm the presence of the [M+H]⁺ ion corresponding to the expected molecular weight of this compound.

    • Purity: Calculate the purity of this compound based on the peak area percentage at 254 nm.

Structural Confirmation by ¹H-NMR

Objective: To confirm the chemical structure of this compound using Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • This compound sample

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆.

  • Acquisition: Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedure.

  • Data Analysis: Compare the acquired spectrum with a reference spectrum of this compound. The chemical shifts, splitting patterns, and integrations should be consistent with the expected structure.

Biological Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the biological activity of this compound by measuring its Minimum Inhibitory Concentration (MIC) against a susceptible bacterial strain.[1][2][3][4][5]

Materials:

  • This compound sample

  • Bacillus subtilis ATCC 6633

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture B. subtilis in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • This compound Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Perform a serial two-fold dilution of the this compound stock solution in MHB in a 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Optionally, measure the optical density at 600 nm (OD₆₀₀) using a plate reader to quantify bacterial growth.

Visualizations

This compound Mechanism of Action: T-box Riboswitch Inhibition

The following diagram illustrates the signaling pathway of the T-box riboswitch and the inhibitory action of this compound.

T_box_this compound cluster_0 T-box Riboswitch Regulation cluster_1 This compound Inhibition Uncharged_tRNA Uncharged tRNA Specifier_Loop Specifier Loop (on T-box leader RNA) Uncharged_tRNA->Specifier_Loop Binds to Antiterminator Antiterminator Formation Specifier_Loop->Antiterminator Promotes Terminator Terminator Formation Specifier_Loop->Terminator Leads to Transcription_Continues Transcription of Aminoacyl-tRNA Synthetase Gene Antiterminator->Transcription_Continues Allows This compound This compound This compound->Specifier_Loop Blocks Binding Transcription_Terminated Premature Transcription Termination Terminator->Transcription_Terminated Causes

Caption: Mechanism of T-box riboswitch regulation and this compound inhibition.

Quality Control Workflow for this compound

This diagram outlines the logical workflow for the quality control of a new batch of this compound.

QC_Workflow start New Batch of this compound Received identity_check Identity Confirmation (LC-MS, NMR) start->identity_check purity_check Purity Assessment (HPLC) identity_check->purity_check decision Meets Specifications? purity_check->decision activity_assay Biological Activity Assay (MIC) decision->activity_assay Yes fail Batch Rejected decision->fail No pass Batch Approved for Research activity_assay->pass

Caption: Quality control workflow for laboratory-use this compound.

References

Application Note: Unveiling the Transcriptional Impact of PKZ18 using RNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKZ18 is a novel antibiotic compound that presents a promising strategy in combating the rise of antibiotic-resistant Gram-positive bacteria.[1][2][3][4] Its unique mechanism of action targets the T-box riboswitch, a conserved regulatory element in the 5' untranslated region (UTR) of essential genes, particularly those involved in amino acid metabolism.[1] this compound and its analogs inhibit bacterial growth by binding to the stem I specifier loop of the T-box, preventing the codon-anticodon interaction necessary for tRNA binding and thereby leading to the termination of transcription. This application note provides a detailed protocol for utilizing RNA sequencing (RNA-Seq) to elucidate the global changes in gene expression induced by this compound treatment in Gram-positive bacteria, using Methicillin-resistant Staphylococcus aureus (MRSA) as an example.

Mechanism of Action of this compound

This compound selectively targets the T-box regulatory mechanism found exclusively in Gram-positive bacteria. In the absence of a sufficient supply of a specific amino acid, the corresponding uncharged tRNA binds to the T-box, inducing a conformational change that allows transcription of the downstream gene, often an aminoacyl-tRNA synthetase. This compound disrupts this process by binding to the T-box, which leads to premature transcription termination and ultimately inhibits bacterial growth. An analog of this compound, known as this compound-22, has been shown to significantly affect the expression of 8 out of 12 T-box controlled genes in MRSA.

PKZ18_Mechanism cluster_tbox T-box Riboswitch Regulation cluster_this compound This compound Intervention Uncharged_tRNA Uncharged tRNA T_box T-box Stem I Loop Uncharged_tRNA->T_box Binds to Antiterminator Antiterminator Formation T_box->Antiterminator Stabilizes Terminator Terminator Hairpin Formation T_box->Terminator Leads to Transcription_Continues Gene Transcription Antiterminator->Transcription_Continues Allows This compound This compound This compound->T_box Binds to & Blocks tRNA Transcription_Terminates Transcription Termination Terminator->Transcription_Terminates Causes

Caption: Mechanism of this compound action on the T-box riboswitch.

Experimental Protocols

This section details the necessary protocols for investigating the effects of this compound on the transcriptome of MRSA.

Bacterial Strain and Culture Conditions
  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA), e.g., USA300.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Culture Conditions: Grow MRSA aerobically at 37°C with shaking (220 rpm) to mid-logarithmic phase (OD600 of 0.4-0.6).

This compound Treatment
  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

  • Treatment: Dilute the MRSA culture to a starting OD600 of 0.05 in fresh CAMHB. Add this compound to the desired final concentration (e.g., 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC)). A vehicle control (DMSO) should be run in parallel. The final DMSO concentration should not exceed 0.5% (v/v).

  • Incubation: Incubate the treated and control cultures at 37°C with shaking for a defined period (e.g., 2, 4, or 6 hours) to capture both early and late transcriptional responses.

RNA Extraction and Quality Control
  • RNA Isolation: Harvest bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C. Immediately lyse the cells using a suitable method, such as mechanical disruption with bead beating in the presence of a lysis buffer (e.g., TRIzol). Purify total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Genomic DNA Removal: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Verify the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of > 7.0 is recommended for RNA-Seq.

RNA Sequencing Library Preparation and Sequencing
  • Ribosomal RNA (rRNA) Depletion: Deplete rRNA from the total RNA samples using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit, Illumina) to enrich for mRNA transcripts.

  • Library Preparation: Construct sequencing libraries from the rRNA-depleted RNA using a strand-specific RNA-Seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This involves RNA fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, ligation of sequencing adapters, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NextSeq 500 or NovaSeq 6000) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end or paired-end reads).

RNA_Seq_Workflow Start MRSA Culture Treatment This compound Treatment & Control Start->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control (Purity & Integrity) RNA_Extraction->QC1 rRNA_Depletion Ribosomal RNA Depletion QC1->rRNA_Depletion Library_Prep RNA-Seq Library Preparation rRNA_Depletion->Library_Prep QC2 Library Quality Control Library_Prep->QC2 Sequencing High-Throughput Sequencing QC2->Sequencing Data_Analysis Bioinformatics Data Analysis Sequencing->Data_Analysis End Differentially Expressed Genes Data_Analysis->End

Caption: Experimental workflow for RNA sequencing analysis.

Data Presentation

The primary output of the RNA-Seq analysis will be a list of differentially expressed genes (DEGs) between this compound-treated and control samples. This data should be summarized in a clear and concise table.

Table 1: Effect of this compound-22 on T-box Controlled Genes in MRSA

GeneFunctionFold Change (this compound-22 vs. Control)p-value
ileSIsoleucyl-tRNA synthetase-2.5< 0.05
tyrSTyrosyl-tRNA synthetase-2.1< 0.05
glySGlycyl-tRNA synthetase-1.8< 0.05
thrSThreonyl-tRNA synthetase-1.7< 0.05
serSSeryl-tRNA synthetase-1.5< 0.05
leuSLeucyl-tRNA synthetase-1.4< 0.05
proSProlyl-tRNA synthetase-1.3< 0.05
metGMethionyl-tRNA synthetase-1.2< 0.05
argSArginyl-tRNA synthetaseNo significant change> 0.05
hisSHistidyl-tRNA synthetaseNo significant change> 0.05
valSValyl-tRNA synthetaseNo significant change> 0.05
trpSTryptophanyl-tRNA synthetaseNo significant change> 0.05

Note: The data presented in this table is a representative summary based on published findings and should be replaced with experimental results.

Data Analysis

A standard bioinformatics pipeline should be employed for RNA-Seq data analysis. This includes:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the high-quality reads to a reference MRSA genome using a splice-aware aligner like STAR or HISAT2.

  • Read Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify differentially expressed genes between this compound-treated and control groups using packages like DESeq2 or edgeR in R.

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify biological processes and pathways affected by this compound treatment.

Conclusion

RNA sequencing is a powerful tool for characterizing the genome-wide effects of novel antimicrobial compounds like this compound. The protocols and data analysis workflow outlined in this application note provide a comprehensive framework for researchers to investigate the transcriptional response to this compound, validate its mechanism of action, and potentially uncover novel off-target effects. This approach is crucial for advancing our understanding of this compound and supporting its development as a next-generation antibiotic.

References

Troubleshooting & Optimization

Troubleshooting PKZ18 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the aqueous insolubility of PKZ18.

Introduction to this compound and Solubility Challenges

This compound is an antibiotic that inhibits bacterial growth by targeting the T-box riboswitch, a gene regulatory mechanism in Gram-positive bacteria.[1][2][3][4][5] Like many promising drug candidates, particularly those with complex hydrophobic structures, this compound exhibits poor water solubility. This characteristic can present significant hurdles in experimental assays and preclinical development, affecting bioavailability and therapeutic efficacy. This guide offers systematic approaches to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in standard aqueous buffers like PBS or Tris. Why is this happening?

A1: this compound is a lipophilic molecule, meaning it has low intrinsic solubility in water-based (aqueous) solutions. Its molecular structure favors non-polar environments over polar ones like water. Direct dissolution in aqueous buffers is often unsuccessful because the energy required to break the crystal lattice of the solid this compound and solvate it with water is too high.

Q2: I observed precipitation when I diluted my this compound stock solution into my aqueous assay buffer. What should I do?

A2: This is a common issue when a drug is initially dissolved in a strong organic solvent (like 100% DMSO) and then diluted into an aqueous medium where its solubility is much lower. The organic solvent concentration may not be sufficient to keep the drug dissolved upon dilution. To resolve this, you can either decrease the final concentration of this compound or increase the percentage of co-solvent in the final solution, if your experimental system permits.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Adjusting the pH can improve the solubility of ionizable compounds. This compound contains a carboxylic acid group, which can be deprotonated at higher pH values, forming a more soluble salt. However, the stability and activity of the compound at different pH levels must be verified, as extreme pH can cause degradation or alter its biological function.

Q4: What are the most common excipients used to formulate poorly soluble compounds like this compound for in vivo studies?

A4: For parenteral (injectable) formulations, common solubilizing excipients include co-solvents (e.g., propylene (B89431) glycol, ethanol), surfactants (e.g., Polysorbate 80, Cremophor EL), and cyclodextrins (e.g., HP-β-CD). The choice of excipient depends on the required dose, route of administration, and potential toxicity.

Troubleshooting Guide

Issue 1: this compound Fails to Dissolve During Stock Solution Preparation

This workflow provides a systematic approach to finding a suitable solvent system for your initial stock solution.

G start Start: Weigh this compound Powder solvent1 Attempt to dissolve in 100% DMSO or DMF start->solvent1 check1 Is it fully dissolved? solvent1->check1 success Success: You have a high-concentration stock. Store appropriately. check1->success Yes solvent2 Try a co-solvent system: DMSO:PEG400 (e.g., 1:1) check1->solvent2 No check2 Is it fully dissolved? solvent2->check2 check2->success Yes solvent3 Use sonication or gentle warming (monitor for degradation) check2->solvent3 No check3 Is it fully dissolved? solvent3->check3 check3->success Yes fail Insolubility issue persists. Consider advanced formulation (e.g., lipid-based systems). check3->fail No

Workflow for preparing a this compound stock solution.
Issue 2: Compound Precipitates from Solution During Experiment

Precipitation during an experiment can invalidate results. The following decision tree helps in selecting an appropriate solubilization strategy.

G start Observation: This compound precipitates in aqueous buffer q1 Is the final organic solvent concentration <1%? start->q1 a1 Increase co-solvent (e.g., DMSO) concentration in the final buffer. Verify solvent tolerance of your assay. q1->a1 Yes q2 Is pH adjustment compatible with your assay? q1->q2 No a2 Screen a range of pH values (e.g., 7.4 to 8.5) to identify optimal pH for solubility without compromising compound stability. q2->a2 Yes q3 Can you use solubilizing excipients? q2->q3 No a3 Screen excipients like Polysorbate 80 or HP-β-Cyclodextrin. See Protocol 3 for details. q3->a3 Yes end Consider Nanosuspension or Solid Dispersion technologies for advanced formulation. q3->end No

Decision tree for selecting a solubilization strategy.

Data Presentation

The following tables present illustrative data for this compound to guide formulation development.

Table 1: Illustrative Physicochemical Properties of this compound

PropertyValue (Estimated)Implication for Solubility
Molecular Weight~450-550 g/mol Larger molecules can have lower aqueous solubility.
logP> 4.0Indicates high lipophilicity and poor water solubility.
pKa (Carboxylic Acid)~ 4.5 - 5.5The compound will be more soluble at pH > 6.
Aqueous Solubility (pH 7.4)< 1 µg/mLVery poorly soluble in neutral aqueous solutions.

Table 2: Illustrative Solubility of this compound in Various Solvents

SolventSolubility (mg/mL, Estimated)Recommended Use
Water< 0.001Not suitable as a primary solvent.
PBS (pH 7.4)< 0.001Not suitable for direct dissolution.
Ethanol~5Can be used as a co-solvent.
Propylene Glycol (PG)~10Good co-solvent for parenteral formulations.
PEG 400~20Good co-solvent, often used in combination.
DMSO> 50Excellent for high-concentration stock solutions.
NMP> 50Excellent for high-concentration stock solutions.

Table 3: Recommended Excipients for Formulation Screening

Excipient ClassExampleStarting Concentration Range (% w/v)Notes
SurfactantPolysorbate 80 (Tween® 80)1 - 10%Forms micelles to encapsulate the drug.
CyclodextrinHP-β-CD5 - 20%Forms inclusion complexes to enhance solubility.
Co-solventPEG 400 + Ethanol10 - 40%Reduces solvent polarity.
Lipid-basedCremophor® EL1 - 5%Emulsifier for lipid-based formulations.

This compound Mechanism of Action

This compound functions by binding to the T-box riboswitch in Gram-positive bacteria, interfering with tRNA binding and leading to the termination of transcription for essential amino acid-related genes.

TBox_Mechanism cluster_0 Normal Gene Transcription (Uncharged tRNA present) cluster_1 Inhibition by this compound tRNA_u Uncharged tRNA TBox_A T-Box Riboswitch (Leader RNA) tRNA_u->TBox_A binds to specifier loop AntiTerm Antiterminator Forms TBox_A->AntiTerm stabilizes Transcription_A Gene Transcription PROCEEDS AntiTerm->Transcription_A This compound This compound TBox_B T-Box Riboswitch (Leader RNA) This compound->TBox_B binds & blocks tRNA site Terminator Terminator Forms TBox_B->Terminator destabilizes antiterminator, allowing terminator to form Transcription_B Gene Transcription TERMINATES Terminator->Transcription_B

Mechanism of this compound action on the T-box riboswitch.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
  • Materials : this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer.

  • Procedure :

    • Tare a sterile 1.5 mL microcentrifuge tube on the balance.

    • Carefully weigh 5 mg of this compound powder into the tube.

    • Using a calibrated micropipette, add 500 µL of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex for 2-3 minutes until the powder is completely dissolved. A clear, particle-free solution should be observed.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
  • Materials : 10 mg/mL this compound stock in DMSO, assay buffer (e.g., PBS, pH 7.4), 96-well clear-bottom plate, plate reader capable of measuring absorbance at 620 nm.

  • Procedure :

    • Add 198 µL of the assay buffer to wells of the 96-well plate.

    • Add 2 µL of the 10 mg/mL this compound stock solution to each well to achieve a final concentration of 100 µg/mL (This creates a 1% DMSO concentration). Prepare a buffer + 1% DMSO well as a blank.

    • Immediately place the plate in a plate reader set to 37°C.

    • Measure the absorbance (turbidity) at 620 nm every 5 minutes for 2 hours.

    • Interpretation : A stable, low absorbance reading indicates that the compound is soluble at that concentration. A steady increase in absorbance over time indicates precipitation.

Protocol 3: Screening Solubilizing Excipients
  • Materials : this compound stock, assay buffer, excipient stocks (e.g., 20% Polysorbate 80, 40% HP-β-CD), 96-well plate, plate reader.

  • Procedure :

    • Prepare serial dilutions of each excipient in the assay buffer. For example, for Polysorbate 80, create solutions of 10%, 5%, 2%, 1%, and 0.5% in PBS.

    • Dispense 198 µL of each excipient dilution into the wells of a 96-well plate.

    • Add 2 µL of the 10 mg/mL this compound stock to each well.

    • Incubate the plate for 1 hour at room temperature.

    • Visually inspect each well for signs of precipitation.

    • Quantify the solubility by measuring turbidity (absorbance at 620 nm) or by analyzing the supernatant for this compound concentration via HPLC.

    • Analysis : Identify the lowest concentration of each excipient that maintains this compound in a clear, precipitate-free solution.

References

Technical Support Center: Optimizing PKZ18 Concentration to Minimize Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing PKZ18 and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and minimize cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antibiotic that functions by inhibiting bacterial growth.[1] Its primary mechanism of action involves targeting the T-box regulatory mechanism in Gram-positive bacteria.[2][3] Specifically, this compound binds to the stem I specifier loop of the T-box riboswitch in bacterial mRNA, preventing the binding of unacylated tRNA.[1] This action inhibits the transcription and translation of essential genes, such as those for aminoacyl-tRNA synthetases, ultimately leading to bacterial growth inhibition.[1]

Q2: I am observing significant cytotoxicity in my eukaryotic cell line when using this compound. Is this expected?

Yes, the parent compound this compound has been reported to exhibit moderate cytotoxicity at concentrations equivalent to its minimum inhibitory concentration (MIC) against bacteria, which is typically in the range of 32-64 µg/mL. Cytotoxicity in eukaryotic cells has been observed after 48 hours of treatment at these concentrations.

Q3: Are there less cytotoxic alternatives to this compound?

Yes, several analogs of this compound have been developed that exhibit reduced cytotoxicity towards eukaryotic cells while maintaining or even improving antibacterial efficacy. One notable analog, this compound-22, has been shown to be less toxic than the parent this compound compound. The cytotoxic effects of these analogs are typically observed at concentrations 2- to 4-fold higher than their MIC.

Q4: How should I prepare and store this compound?

For many small molecules that are not readily soluble in aqueous solutions, a common practice is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be diluted into your cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in your culture is low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity. For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C. Always refer to the manufacturer's specific instructions for storage and handling.

Q5: What are the best practices for determining the optimal concentration of this compound in my experiments?

To find the ideal concentration that minimizes cytotoxicity while achieving the desired experimental effect, it is essential to perform a dose-response study. This involves treating your specific cell line with a range of this compound concentrations and assessing cell viability at different time points. This will help you identify the therapeutic window for your experimental setup.

Troubleshooting Guide

Encountering unexpected cytotoxicity can be a significant hurdle in research. This guide provides a systematic approach to troubleshooting common issues.

Problem Possible Cause Suggested Solution
High levels of cell death even at low this compound concentrations Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high in the final culture medium.Ensure the final solvent concentration is within a non-toxic range for your cell line (typically <0.5%). Run a vehicle control (medium with the same amount of solvent but without this compound) to assess solvent toxicity.
Compound Precipitation: this compound may be precipitating out of the culture medium at higher concentrations, leading to inaccurate dosing and potential physical stress on the cells.Visually inspect the culture wells for any signs of precipitation. If precipitation is observed, consider preparing fresh dilutions or using a lower starting concentration. The solubility of compounds can be affected by the components of the culture medium.
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound.Perform a thorough literature search to see if any cytotoxicity data exists for your cell line with this compound or similar compounds. Consider testing a different, more robust cell line if possible.
Inconsistent results between experiments Variability in Cell Health: Differences in cell passage number, confluency, or overall health can affect their response to treatment.Use cells from a consistent passage number and ensure they are in the logarithmic growth phase when seeding for experiments. Always perform a pre-treatment cell viability check.
Inaccurate Compound Dilutions: Errors in preparing serial dilutions can lead to significant variations in the final concentration.Prepare fresh stock solutions and dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
No observable effect of this compound, even at high concentrations Compound Degradation: this compound may have degraded due to improper storage or handling.Refer to the manufacturer's guidelines for proper storage. If in doubt, use a fresh vial of the compound.
Assay Interference: The components of your viability assay may be interacting with this compound, leading to inaccurate readings.Consider using an orthogonal method to confirm your results. For example, if you are using a metabolic assay like AlamarBlue, you could confirm the results with a dye exclusion assay like Trypan Blue.

Data Presentation

The following table summarizes the available data on the cytotoxicity of this compound and its analogs against eukaryotic cell lines. Note that specific IC50 values are not widely available in the literature; the data is primarily presented in relation to the compound's Minimum Inhibitory Concentration (MIC) against bacteria.

CompoundCell LineAssayObservationReference
This compound J774.16 (Murine Macrophage)AlamarBlueDecreased metabolic activity at 64 µg/mL after 72 hours.
A549 (Human Lung Epithelial)AlamarBlueNear-total reduction of redox activity at 128 µg/mL after 48 hours.
This compound Analogs (general) J774.16 (Murine Macrophage) & A549 (Human Lung Epithelial)AlamarBlueCytotoxicity observed at concentrations 2- to 4-fold higher than their MICs.
This compound-22 J774.16 (Murine Macrophage)Trypan BlueHigher viability compared to this compound at the same concentrations.

Experimental Protocols

1. AlamarBlue (Resazurin) Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound or its analogs

    • AlamarBlue reagent

    • 96-well plates

    • Plate reader capable of measuring fluorescence or absorbance

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (untreated cells and vehicle control).

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

    • Add AlamarBlue reagent to each well, typically 10% of the well volume.

    • Incubate for 1-4 hours, protected from light.

    • Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

  • Materials:

    • Cells treated with this compound

    • Trypan Blue solution (0.4%)

    • Hemocytometer

    • Microscope

  • Procedure:

    • After treating the cells with this compound for the desired duration, detach the cells from the culture vessel.

    • Create a single-cell suspension.

    • Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture into a hemocytometer.

    • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Mandatory Visualizations

Signaling Pathway of T-Box Riboswitch Regulation

T_Box_Regulation cluster_uncharged Low Amino Acid Levels cluster_charged Sufficient Amino Acid Levels Uncharged_tRNA Uncharged tRNA T_Box_Leader T-Box Leader Sequence (Nascent mRNA) Uncharged_tRNA->T_Box_Leader Binds to Specifier Loop Antiterminator Antiterminator Formation T_Box_Leader->Antiterminator Stabilizes Transcription_Continues Transcription of Aminoacyl-tRNA Synthetase Gene Antiterminator->Transcription_Continues Allows Charged_tRNA Charged tRNA T_Box_Leader_2 T-Box Leader Sequence (Nascent mRNA) Charged_tRNA->T_Box_Leader_2 Fails to stabilize Antiterminator Terminator Terminator Hairpin Formation T_Box_Leader_2->Terminator Allows formation of Transcription_Terminates Transcription Terminates Terminator->Transcription_Terminates Causes This compound This compound This compound->T_Box_Leader Inhibits tRNA binding

Caption: T-Box riboswitch mechanism and the inhibitory action of this compound.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow Start Start: Determine Optimal This compound Concentration Dose_Response 1. Perform Dose-Response Experiment (e.g., 0.1 - 200 µg/mL this compound) Start->Dose_Response Assay_Selection 2. Select Cytotoxicity Assays (e.g., AlamarBlue & Trypan Blue) Dose_Response->Assay_Selection Incubation 3. Incubate for Different Time Points (e.g., 24, 48, 72 hours) Assay_Selection->Incubation Data_Collection 4. Collect Viability Data Incubation->Data_Collection Analysis 5. Analyze Data & Determine Therapeutic Window Data_Collection->Analysis Optimal_Concentration Optimal Concentration Identified: Maximal Effect, Minimal Cytotoxicity Analysis->Optimal_Concentration No Troubleshoot High Cytotoxicity Observed? Analysis->Troubleshoot Yes Troubleshoot_Guide Consult Troubleshooting Guide Troubleshoot->Troubleshoot_Guide Troubleshoot_Guide->Dose_Response Re-evaluate

Caption: A logical workflow for determining the optimal this compound concentration.

References

Technical Support Center: Troubleshooting Off-Target Effects of PKZ18

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of PKZ18 and its analogs in experiments. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antibiotic that functions by targeting the T-box gene regulation mechanism in Gram-positive bacteria.[1][2][3] It specifically binds to the conserved stem I specifier loop of the T-box riboswitch-like element found in the 5' untranslated region (UTR) of numerous essential genes.[1][4] This binding action prevents the necessary codon-anticodon interaction for tRNA binding, leading to the termination of transcription for these essential genes and ultimately inhibiting bacterial growth.[1][4] The T-box mechanism is absent in Gram-negative bacteria and the human host, making it a selective target.[5][6]

Q2: What are the potential "off-target" effects of this compound?

A2: While this compound is designed to be selective for a bacterial RNA structure, off-target effects can manifest as cytotoxicity towards eukaryotic cells, particularly at or above the minimum inhibitory concentration (MIC).[1][2] The parent compound, this compound, has shown moderate cytotoxicity in human cells in culture.[6] Newer analogs, such as this compound-22, have been developed to have reduced cytotoxicity against eukaryotic cells while maintaining or improving antibacterial efficacy.[1][3][7]

Q3: My experimental results with this compound are inconsistent or show unexpected toxicity. What could be the cause?

A3: Inconsistent results or unexpected toxicity can stem from several factors:

  • Compound Solubility: Poor solubility of this compound in your culture media can lead to precipitation and non-specific effects. It is crucial to ensure the compound is fully dissolved.

  • High Cytotoxicity at Effective Concentrations: The observed toxicity may be an inherent off-target effect of the specific this compound analog you are using. Consider using a newer analog with a better therapeutic window, like this compound-22.[1][3]

  • Activation of Cellular Stress Pathways: Off-target interactions can trigger unintended signaling pathways in host cells, leading to unexpected phenotypes.

  • Experimental Controls: Ensure you are using appropriate controls, including a vehicle control (the solvent used to dissolve this compound) to rule out solvent-induced toxicity.

Q4: How can I experimentally validate the on-target and off-target effects of this compound in my experiments?

A4: To confirm that this compound is acting on its intended target and to assess its off-target effects, a multi-pronged approach is recommended:

  • On-Target Validation:

    • Gene Expression Analysis: Use RNA sequencing or quantitative PCR (qPCR) to measure the expression levels of T-box controlled genes in susceptible Gram-positive bacteria treated with this compound. A significant reduction in the expression of these genes would indicate on-target activity.[2][3]

  • Off-Target (Cytotoxicity) Validation:

    • Cell Viability Assays: Treat eukaryotic cell lines (e.g., A549 human lung epithelial cells, J774.16 murine macrophages) with a range of this compound concentrations and measure cell viability using assays like AlamarBlue or Trypan blue exclusion.[8] This will help determine the cytotoxic concentration (CC50).

    • Compare with Analogs: Test newer analogs like this compound-22 alongside the parent compound to confirm if they exhibit a wider therapeutic window (higher CC50 to MIC ratio).[1][3]

Data Presentation

Table 1: In Vitro Activity of this compound and its Analog this compound-22

CompoundTarget OrganismMIC (µg/mL)Cytotoxicity (Eukaryotic Cells)Reference
This compoundMost Gram-positive bacteria32-64Cytotoxic at MIC after 48 hours[1][2][4]
This compound-22Methicillin-resistant S. aureus (MRSA)8-32Reduced cytotoxicity compared to this compound[7][9]

Experimental Protocols

Protocol 1: Assessing On-Target Activity via RNA Sequencing

Objective: To determine the effect of this compound-22 on the expression of T-box controlled genes in a susceptible bacterial strain (e.g., MRSA).

Methodology:

  • Bacterial Culture: Grow MRSA to the mid-logarithmic phase.

  • Treatment: Treat the bacterial cultures with this compound-22 at concentrations of 4 µg/mL and 8 µg/mL. Include an untreated control.

  • Incubation: Incubate the cultures for a defined period (e.g., 30 minutes).

  • RNA Extraction: Isolate total RNA from the bacterial cells.

  • Library Preparation and Sequencing: Prepare RNA sequencing libraries and perform high-throughput sequencing.

  • Data Analysis: Align reads to the reference genome and perform differential gene expression analysis, focusing on the known T-box regulated genes. A statistically significant decrease in the expression of these genes in the treated samples compared to the control indicates on-target activity.[2][3]

Protocol 2: Evaluating Off-Target Cytotoxicity in Eukaryotic Cells

Objective: To determine the cytotoxicity of this compound and its analogs on a human cell line.

Methodology:

  • Cell Culture: Culture A549 human lung epithelial cells in appropriate media.

  • Treatment: Seed the cells in 96-well plates and treat with a serial dilution of this compound or its analogs. Include a vehicle-only control.

  • Incubation: Incubate the treated cells for 48 hours.

  • Viability Assay: Measure cell metabolic activity using a reagent like AlamarBlue according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the 50% cytotoxic concentration (CC50).[8]

Visualizations

PKZ18_Mechanism_of_Action cluster_transcription T-Box Gene Transcription Unacylated_tRNA Unacylated tRNA T_Box_Riboswitch T-Box Riboswitch (Stem I Loop) Unacylated_tRNA->T_Box_Riboswitch Binds to Transcription_Elongation Transcription Elongation T_Box_Riboswitch->Transcription_Elongation Promotes Terminator_Formation Terminator Hairpin Formation T_Box_Riboswitch->Terminator_Formation Default State (No tRNA) This compound This compound This compound->T_Box_Riboswitch Binds & Blocks tRNA Interaction This compound->Terminator_Formation Induces

Caption: Mechanism of action of this compound on the T-box riboswitch.

Cytotoxicity_Workflow Start Start Cell_Seeding Seed Eukaryotic Cells (e.g., A549) Start->Cell_Seeding Treatment Treat with Serial Dilutions of this compound and Vehicle Control Cell_Seeding->Treatment Incubation Incubate for 48 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., AlamarBlue) Incubation->Viability_Assay Data_Analysis Analyze Data and Calculate CC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing cytotoxicity.

Troubleshooting_Logic Start Unexpected Toxicity or Inconsistent Results Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Check_Controls Are vehicle controls showing toxicity? Check_Solubility->Check_Controls Yes Solubility_Issue Address solubility issues. Check_Solubility->Solubility_Issue No Compare_Analogs Is toxicity observed with improved analogs? Check_Controls->Compare_Analogs No Control_Issue Investigate solvent/vehicle effects. Check_Controls->Control_Issue Yes On_Target_Effect Potential on-target toxicity in host cells or assay interference. Compare_Analogs->On_Target_Effect Yes Off_Target_Effect Likely off-target effect. Compare_Analogs->Off_Target_Effect No

References

Technical Support Center: Improving the Stability of PKZ18 and Its Analogs in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PKZ18 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of these novel antibiotic compounds in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Troubleshooting Guide

This guide provides solutions to common issues you may encounter when working with this compound and its analogs in solution.

Question/Issue Possible Cause(s) Recommended Solution(s)
My this compound analog precipitates out of solution after I dilute my DMSO stock into an aqueous buffer. The compound has exceeded its aqueous solubility limit. The final DMSO concentration may be too high, or the buffer pH may not be optimal for solubility.- Decrease Final Concentration: Try lowering the final concentration of the compound in your assay. - Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.5%) to avoid solvent-induced precipitation.[1] - Adjust Buffer pH: The solubility of compounds with ionizable groups can be pH-dependent. Test a range of buffer pH values to find the optimal condition for your molecule.[1] - Use a Different Solvent System: Consider using a co-solvent system or formulating the compound with solubility-enhancing excipients.[2]
I'm observing a loss of compound activity or inconsistent results in my assays over time. The compound may be degrading in the experimental conditions (e.g., temperature, light exposure, pH of the medium).- Perform a Stability Study: Use the chemical stability protocol outlined below to determine the rate of degradation under your specific assay conditions. - Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment to minimize degradation.[3] - Control Environmental Factors: Protect your solutions from light by using amber vials or covering them with foil. Maintain a consistent temperature and pH.[4]
The color of my compound solution has changed. This often indicates chemical degradation or oxidation.[4]- Assess Compound Integrity: Use an analytical method like HPLC to check for the appearance of degradation peaks. - Prepare Fresh Stock: Discard the discolored solution and prepare a new stock from solid material. - Inert Atmosphere: If the compound is susceptible to oxidation, consider preparing and storing solutions under an inert gas like argon or nitrogen.[4]
My stock solution in DMSO shows precipitation after freeze-thaw cycles. The solubility limit may be exceeded at lower temperatures, or the solvent may not be ideal for cryogenic storage.[4]- Optimize Storage Concentration: Storing at a slightly lower concentration might prevent precipitation.[4] - Slow Thawing: Thaw solutions slowly at room temperature and ensure the compound is fully redissolved by vortexing before use.[4] - Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound and its analogs?

A1: this compound and its analogs are generally hydrophobic molecules and, like many small molecule inhibitors, may exhibit low aqueous solubility.[5] Their solubility is expected to be higher in organic solvents like DMSO. For experimental use, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental buffer.

Q2: How should I store my stock solutions of this compound and its analogs?

A2: For long-term stability, stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4]

Q3: What is the known mechanism of action for this compound?

A3: this compound is an antibiotic that functions by targeting the T-box riboswitch in Gram-positive bacteria.[6][7] It selectively binds to the stem I specifier loop, preventing the codon-anticodon interaction required for tRNA binding.[6] This action reduces the transcriptional read-through of genes regulated by the T-box mechanism.[6][8]

Q4: Are there known degradation pathways for compounds similar to this compound?

A4: While specific degradation pathways for this compound have not been detailed in the available literature, similar heterocyclic compounds can be susceptible to oxidation and hydrolysis. It is crucial to assess the stability of your specific analog under your experimental conditions.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and some of its analogs against various bacterial strains.

Compound Organism MIC (μg/mL) Reference
This compoundBacillus subtilis32[5]
This compoundStaphylococcus aureus32[5]
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)64[5]
This compoundEnterococcus faecalis>32[5]
This compound-22Bacillus subtilis16[5]
This compound-22Methicillin-resistant Staphylococcus aureus (MRSA)32[5]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of this compound or its analogs in an aqueous buffer.

Materials:

  • This compound or analog

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring turbidity or light scattering

Procedure:

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilution in DMSO: Create a 2-fold serial dilution of the stock solution in DMSO in a 96-well plate.

  • Dilution in Aqueous Buffer: In a separate 96-well plate, add your aqueous buffer. Then, transfer a small volume (e.g., 2 µL) of each DMSO concentration from the first plate to the corresponding wells of the second plate containing the buffer (e.g., 98 µL). This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader.

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity or light scattering compared to the buffer-only control.

Protocol 2: Chemical Stability Assessment in Solution

This protocol outlines a method to evaluate the chemical stability of this compound or its analogs in a specific solution over time.

Materials:

  • This compound or analog stock solution in DMSO

  • Experimental buffer or cell culture medium

  • HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents

Procedure:

  • Prepare Test Solution: Dilute the compound stock solution to the final working concentration in your experimental buffer or medium.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of the compound. This serves as your baseline.

  • Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C, protected from light).

  • Subsequent Time Points: At various time points (e.g., 2, 4, 8, 24 hours), take additional aliquots and analyze them by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the peak area at T=0. The appearance of new peaks and a decrease in the parent peak area indicate degradation. The percentage of compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100

Visualizations

Signaling Pathway

T_box_mechanism This compound Mechanism of Action: T-box Riboswitch Inhibition cluster_regulation T-box Riboswitch Regulation cluster_inhibition Inhibition by this compound uncharged_tRNA Uncharged tRNA tbox T-box Riboswitch (mRNA leader) uncharged_tRNA->tbox Binds antiterminator Antiterminator Formation tbox->antiterminator Stabilizes transcription Gene Transcription (Amino Acid Metabolism) antiterminator->transcription Allows This compound This compound specifier_loop Specifier Loop (on T-box) This compound->specifier_loop Binds to specifier_loop->uncharged_tRNA Prevents tRNA binding terminator Terminator Hairpin Formation specifier_loop->terminator Leads to transcription_blocked Transcription Blocked terminator->transcription_blocked Causes

Caption: Mechanism of this compound inhibition of the T-box riboswitch.

Experimental Workflow

experimental_workflow Workflow for Assessing Compound Stability prep_stock Prepare High-Concentration Stock in DMSO prep_working Dilute to Working Concentration in Experimental Buffer prep_stock->prep_working t0_analysis Analyze T=0 Sample by HPLC prep_working->t0_analysis incubate Incubate Solution under Experimental Conditions prep_working->incubate data_analysis Calculate % Remaining vs. Time t0_analysis->data_analysis tx_analysis Analyze Samples at Various Time Points by HPLC incubate->tx_analysis tx_analysis->data_analysis

Caption: Experimental workflow for stability assessment.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Precipitation Issues start Compound Precipitates in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No lower_dmso Reduce final DMSO concentration check_dmso->lower_dmso Yes check_ph Is the buffer pH optimal? check_dmso->check_ph No optimize_ph Test a range of pH values check_ph->optimize_ph No use_excipients Consider using co-solvents or solubility enhancers check_ph->use_excipients Yes optimize_ph->use_excipients

Caption: Troubleshooting logic for compound precipitation.

References

Overcoming challenges in the synthesis of PKZ18 derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of PKZ18 derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing the this compound core scaffold?

A1: A common and versatile approach for the synthesis of the 2,4-disubstituted thiazole (B1198619) core of this compound is the Hantzsch thiazole synthesis.[1][2][3] This method involves the condensation of an α-haloketone with a thioamide. The resulting 2-amino-4-substituted thiazole can then be coupled with a derivative of bicyclo[2.2.1]heptane-2-carboxylic acid to form the final amide linkage.

Q2: I am having trouble with the Hantzsch thiazole synthesis step. What are the common issues?

A2: Common issues with the Hantzsch synthesis include low yields, formation of side products, and difficulty in purification.[1][4] These can arise from impure starting materials (α-haloketone and thioamide), incorrect reaction conditions (temperature, solvent, pH), or competing side reactions. Refer to the troubleshooting guide below for specific solutions.

Q3: My amide coupling reaction between the thiazole amine and the bicyclic acid is not proceeding well. What could be the problem?

A3: Challenges in amide bond formation are frequent and can be due to several factors. These include poor activation of the carboxylic acid, low nucleophilicity of the thiazole amine, steric hindrance, or inappropriate choice of coupling reagents and reaction conditions. Our troubleshooting section provides detailed guidance on optimizing this critical step.

Q4: What are the recommended purification techniques for this compound derivatives?

A4: Purification of thiazole derivatives often involves column chromatography on silica (B1680970) gel. The choice of eluent system will depend on the polarity of the specific derivative. Recrystallization can also be an effective method for obtaining highly pure product.

Q5: Are there any known stability issues with this compound derivatives?

A5: Thiazole rings are generally stable aromatic systems. However, the amide bond can be susceptible to hydrolysis under strong acidic or basic conditions. It is advisable to store the compounds in a cool, dry place and to use neutral or mildly acidic/basic conditions during workup and purification.

Troubleshooting Guides

Problem 1: Low Yield in Hantzsch Thiazole Synthesis
Potential Cause Suggested Solution
Impure α-haloketone Purify the α-haloketone by recrystallization or column chromatography before use. Ensure it is free from starting ketone and di-halogenated byproducts.
Decomposition of thioamide Use freshly prepared or commercially available high-purity thioamide. Some thioamides can be unstable, especially in solution.
Incorrect Reaction Temperature Optimize the reaction temperature. While some Hantzsch syntheses proceed at room temperature, others may require gentle heating to go to completion. Monitor the reaction by TLC to avoid decomposition at elevated temperatures.
Suboptimal Solvent Ethanol (B145695) or methanol (B129727) are commonly used solvents. However, for less reactive substrates, a higher boiling point solvent like DMF might be necessary. Ensure the solvent is dry.
pH of the Reaction Mixture The reaction is often carried out under neutral or slightly acidic conditions. If the reaction stalls, the addition of a catalytic amount of a non-nucleophilic base like pyridine (B92270) can sometimes be beneficial.
Problem 2: Formation of Side Products in Hantzsch Thiazole Synthesis
Potential Cause Suggested Solution
Formation of oxazole (B20620) byproduct This can occur if the starting thioamide contains residual amide. Ensure the thioamide is of high purity.
Formation of bis-thiazole or other condensation products This may happen with prolonged reaction times or at high temperatures. Monitor the reaction closely by TLC and stop it once the starting materials are consumed.
Reaction of α-haloketone with itself Use a slight excess of the thioamide (1.1-1.2 equivalents) to ensure the complete consumption of the α-haloketone.
Problem 3: Incomplete Amide Coupling Reaction
Potential Cause Suggested Solution
Inefficient carboxylic acid activation Use a reliable activating agent. Common choices include EDC/HOBt, HATU, or converting the carboxylic acid to its acid chloride using oxalyl chloride or thionyl chloride.
Low nucleophilicity of the thiazole amine The 2-aminothiazole (B372263) can be a weak nucleophile. The addition of a non-nucleophilic base like DIEA or triethylamine (B128534) is crucial to deprotonate the amine and facilitate the reaction.
Steric Hindrance Both the bicyclic acid and the substituted thiazole can be sterically demanding. Using a less hindered coupling reagent might be beneficial. In some cases, heating the reaction mixture may be necessary.
Solvent Issues Aprotic polar solvents like DMF, DCM, or THF are generally suitable. Ensure the solvent is anhydrous, as water can quench the activated carboxylic acid.
Racemization (if chiral centers are present) For chiral carboxylic acids, using coupling reagents known to minimize racemization, such as HATU or COMU, is recommended. Performing the reaction at lower temperatures can also help.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis of a 2-Amino-4-aryl-5-methylthiazole Intermediate
  • To a solution of the appropriate α-bromo-arylpropanone (1.0 eq) in ethanol (0.2 M), add the corresponding thioamide (1.1 eq).

  • Stir the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aminothiazole derivative.

Protocol 2: General Procedure for Amide Coupling
  • Dissolve the bicyclo[2.2.1]heptane-2-carboxylic acid derivative (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling reagent (e.g., EDC, 1.2 eq) and an additive (e.g., HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the 2-aminothiazole derivative (1.1 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq) in anhydrous DCM.

  • Add the solution of the amine to the activated carboxylic acid mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final this compound derivative.

Quantitative Data Summary

The following tables provide representative data for the synthesis of a hypothetical this compound derivative. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Hantzsch Thiazole Synthesis Yield and Purity

Starting α-haloketone Starting Thioamide Yield (%) Purity (by HPLC, %)
1-bromo-1-(4-isopropylphenyl)propan-2-oneThioacetamide75-85>95
1-chloro-1-(4-ethylphenyl)propan-2-oneThioacetamide70-80>95

Table 2: Amide Coupling Yield and Purity

Thiazole Amine Bicyclic Acid Coupling Reagent Yield (%) Purity (by HPLC, %)
2-amino-4-(4-isopropylphenyl)-5-methylthiazole(1R,2R,3S,4S)-3-carboxy-bicyclo[2.2.1]heptaneEDC/HOBt60-70>98
2-amino-4-(4-ethylphenyl)-5-methylthiazole(1R,2R,3S,4S)-3-carboxy-bicyclo[2.2.1]heptaneHATU65-75>98

Visualizations

experimental_workflow cluster_0 Stage 1: Thiazole Synthesis cluster_1 Stage 2: Amide Coupling cluster_2 Purification alpha_haloketone α-Haloketone hantzsch Hantzsch Reaction alpha_haloketone->hantzsch thioamide Thioamide thioamide->hantzsch thiazole_amine 2-Aminothiazole Intermediate hantzsch->thiazole_amine coupling Amide Coupling thiazole_amine->coupling bicyclic_acid Bicyclic Carboxylic Acid bicyclic_acid->coupling pkz18_derivative This compound Derivative coupling->pkz18_derivative purification Column Chromatography / Recrystallization pkz18_derivative->purification final_product Pure this compound Derivative purification->final_product

Caption: Synthetic workflow for this compound derivatives.

troubleshooting_logic cluster_hantzsch Hantzsch Reaction Issues cluster_coupling Amide Coupling Issues start Low Yield in Synthesis check_reagents Check Purity of α-Haloketone & Thioamide start->check_reagents Thiazole Step check_activation Verify Carboxylic Acid Activation start->check_activation Coupling Step optimize_conditions Optimize Temperature & Solvent check_reagents->optimize_conditions check_ph Adjust pH optimize_conditions->check_ph check_base Ensure Adequate Base is Present check_activation->check_base change_reagent Try Different Coupling Reagent check_base->change_reagent

Caption: Troubleshooting logic for low yield issues.

signaling_pathway This compound This compound Derivative T_box T-box Riboswitch (in Gram+ Bacteria) This compound->T_box binds & inhibits transcription Gene Transcription T_box->transcription regulates bacterial_growth Bacterial Growth T_box->bacterial_growth inhibition disrupts protein_synthesis Protein Synthesis transcription->protein_synthesis leads to protein_synthesis->bacterial_growth is essential for

Caption: Mechanism of action of this compound derivatives.

References

How to mitigate PKZ18 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PKZ18. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential degradation of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antibiotic that shows activity against a range of Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of the T-box riboswitch, a non-coding RNA regulatory element found in the 5' untranslated region of various essential genes in these bacteria.[1][2] By binding to the T-box, this compound prevents the binding of uncharged tRNA, which leads to the termination of transcription of downstream genes essential for amino acid metabolism and transport, thereby inhibiting bacterial growth.[1][2]

Q2: What are the known analogs of this compound?

A2: A notable analog of this compound is this compound-22. This analog has been shown to have improved antibacterial activity and reduced cytotoxicity in mammalian cells compared to the parent compound.[3]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively published, its chemical structure, which includes a thiazole (B1198619) ring and an amide linkage, suggests potential susceptibility to the following degradation pathways common to similar compounds:

  • Hydrolysis: The amide bond in the this compound molecule could be susceptible to cleavage under acidic or basic conditions.[4]

  • Oxidation: The thiazole ring system can be prone to oxidation, potentially leading to loss of activity.

  • Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents like this compound, can be sensitive to light, especially UV radiation.[4][5] Exposure to light can lead to complex rearrangements and degradation.[4][5]

  • Thermal Degradation: Exposure to high temperatures can cause fragmentation of the molecule.[4]

Q4: How should this compound be stored to minimize degradation?

A4: For optimal stability, this compound should be stored as a solid at -20°C. If in solution, it is recommended to prepare fresh solutions for each experiment or to store aliquots of a stock solution at -20°C for a limited time. Avoid repeated freeze-thaw cycles. Protect both solid and solutions from light.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, potentially due to its degradation.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity of this compound in bioassays. Degradation of this compound in stock solutions or experimental media.- Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. - If using frozen stock solutions, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles. - Minimize the exposure of this compound solutions to light by using amber vials and covering experimental plates with foil. - Ensure the pH of the experimental media is within a neutral and stable range, as extreme pH can promote hydrolysis. - Avoid prolonged incubation at elevated temperatures if possible.
Precipitation of this compound in aqueous media. Low aqueous solubility of this compound.- Prepare a high-concentration stock solution in an organic solvent like DMSO. - Ensure the final concentration of the organic solvent in the experimental media is low (typically <1%) and does not affect the biological system. - Perform serial dilutions to reach the final desired concentration.
Variability in results between experiments. Inconsistent handling and storage of this compound.- Standardize the protocol for preparing and storing this compound solutions. - Always protect solutions from light and store at the recommended temperature. - Ensure all researchers in the lab are following the same handling procedures.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Dissolve the solid this compound in sterile DMSO to a final concentration of 10 mg/mL.

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
  • Materials:

    • This compound stock solution (10 mg/mL in DMSO)

    • Bacterial strain of interest (e.g., Staphylococcus aureus)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial inoculum in CAMHB and adjust the optical density at 600 nm (OD600) to 0.08-0.1, which corresponds to approximately 1 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum of 1 x 10⁶ CFU/mL.

    • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is below 1%.

    • Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria with no this compound) and a negative control (media only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 3: Cytotoxicity Assay (MTT Assay)
  • Materials:

    • This compound stock solution (10 mg/mL in DMSO)

    • Mammalian cell line (e.g., HeLa)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Sterile 96-well plates

  • Procedure:

    • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Visualizations

This compound Mechanism of Action

PKZ18_Mechanism cluster_transcription Transcription Regulation cluster_inhibition Inhibition by this compound Uncharged_tRNA Uncharged tRNA T_box T-box Riboswitch Uncharged_tRNA->T_box Binds to Antiterminator Antiterminator formation T_box->Antiterminator Stabilizes Transcription_On Transcription Proceeds Antiterminator->Transcription_On This compound This compound T_box_inhibited T-box Riboswitch This compound->T_box_inhibited Binds to & Inhibits Terminator Terminator hairpin forms T_box_inhibited->Terminator Leads to Transcription_Off Transcription Terminates Terminator->Transcription_Off experimental_workflow Start Start Experiment Prepare_Stock Prepare Fresh this compound Stock Solution in DMSO Start->Prepare_Stock Store_Aliquots Store Aliquots at -20°C in Amber Vials Prepare_Stock->Store_Aliquots Prepare_Dilutions Prepare Serial Dilutions in Experimental Media Store_Aliquots->Prepare_Dilutions Perform_Assay Perform Bioassay (e.g., MIC, Cytotoxicity) Prepare_Dilutions->Perform_Assay Incubate Incubate Under Controlled Conditions Perform_Assay->Incubate Analyze_Results Analyze Results Incubate->Analyze_Results Troubleshoot Inconsistent Results? Analyze_Results->Troubleshoot Troubleshoot->Prepare_Stock Yes, re-evaluate storage & handling Troubleshoot->Analyze_Results No, proceed

References

Technical Support Center: Long-Term Storage and Handling of PKZ18 Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of PKZ18 compounds. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to three years.[1] For shorter durations, storage at 4°C is acceptable for up to two years.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO.[1] To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[1] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1] Before use, allow the vial to equilibrate to room temperature and vortex gently to ensure the compound is fully dissolved.

Q3: My solid this compound powder has changed color. What should I do?

A3: A change in the physical appearance of the solid compound, such as discoloration, can be an indication of degradation. This may be caused by exposure to light, heat, or humidity. Before using the compound in your experiments, it is crucial to verify its purity using an analytical technique such as High-Performance Liquid Chromatography (HPLC).

Q4: I am observing a decrease in the activity of my this compound compound in my assays. What could be the cause?

A4: A loss of activity can be due to several factors, including degradation of the compound in the stock solution or instability in the assay buffer. Ensure that stock solutions have been stored correctly and have not exceeded their recommended storage duration. It is also advisable to assess the stability of this compound in your specific assay buffer, as factors like pH can influence compound stability.

Q5: Can the type of storage container affect the stability of this compound?

A5: Yes, the choice of storage container can impact the stability of your compound. For long-term storage of solutions, it is best to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert to minimize the risk of adsorption to the container surface or leaching of contaminants.

Troubleshooting Guides

Issue: Inconsistent Results or Loss of Compound Activity

This guide provides a systematic approach to troubleshooting inconsistent experimental results or a suspected loss of this compound activity.

A Inconsistent Results or Loss of Activity Observed B Check Stock Solution Preparation and Storage A->B C Was the stock solution prepared correctly with high-purity anhydrous solvent? B->C D Were aliquots stored at -80°C or -20°C and protected from light? C->D Yes F Prepare Fresh Stock Solution C->F No E Did the stock solution exceed the recommended storage duration? D->E Yes D->F No E->F Yes G Assess Compound Stability in Assay Buffer E->G No N Problem Resolved F->N H Perform a time-course experiment to check for degradation in the assay buffer. G->H I Is the compound precipitating in the assay buffer? H->I J Adjust Buffer Composition (e.g., pH, co-solvents) I->J Yes K Verify Compound Purity I->K No J->N L Analyze solid compound and stock solution by HPLC K->L M Order New Compound L->M Impure L->N Pure M->N

Caption: Troubleshooting workflow for this compound instability.

Issue: Appearance of New Peaks in HPLC Analysis

The appearance of new peaks in an HPLC chromatogram of a this compound sample over time is a strong indicator of degradation. The following diagram illustrates a hypothetical degradation pathway for a thiazole-containing compound like this compound.

cluster_0 Potential Degradation Pathways of a Thiazole (B1198619) Compound A Thiazole-Containing Compound (this compound) B Hydrolysis (Acidic or Basic Conditions) A->B C Oxidation (Exposure to Air/Peroxides) A->C D Photodegradation (Exposure to UV/Visible Light) A->D E Hydrolyzed Product (e.g., Amide Cleavage) B->E F Oxidized Product (e.g., N-oxide) C->F G Photodegradation Product (e.g., Ring Rearrangement) D->G

Caption: Hypothetical degradation pathways for a thiazole compound.

Data Presentation

The following tables summarize the recommended storage conditions for this compound to ensure its long-term stability.

Table 1: Recommended Storage Conditions for Solid this compound

ConditionTemperatureDuration
Long-term-20°CUp to 3 years[1]
Short-term4°CUp to 2 years[1]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

SolventTemperatureDuration
DMSO-80°CUp to 6 months[1]
DMSO-20°CUp to 1 month[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.

1. Acid and Base Hydrolysis:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
  • For acid hydrolysis, mix the stock solution with 0.1 M HCl.
  • For base hydrolysis, mix the stock solution with 0.1 M NaOH.
  • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
  • At each time point, neutralize the samples and analyze by HPLC.

2. Oxidative Degradation:

  • Prepare a stock solution of this compound.
  • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).
  • Incubate the solution at room temperature, protected from light, for a defined period.
  • Analyze the samples by HPLC at various time points.

3. Photolytic Degradation:

  • Expose both the solid this compound compound and a solution of the compound to a light source that provides both UV and visible light.
  • Maintain a control sample in the dark.
  • Analyze the samples by HPLC after a defined period of exposure.

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV absorbance spectrum of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.

References

Technical Support Center: Refining Experimental Conditions for PKZ18 Biofilm Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PKZ18 and its analogs in bacterial biofilm assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in biofilm research?

A1: this compound and its more potent analog, this compound-22, are novel anti-infective agents that specifically target Gram-positive bacteria.[1][2] They are of significant interest in biofilm research because they inhibit biofilm formation and can eradicate existing biofilms, including those formed by methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Their unique mechanism of action, which targets the T-box regulatory mechanism, makes them a promising alternative to traditional antibiotics.[1][4][5]

Q2: What is the mechanism of action of this compound?

A2: this compound targets the T-box riboswitch, a conserved RNA regulatory element found in the 5' untranslated region (UTR) of essential genes in Gram-positive bacteria.[4][5][6] Specifically, it disrupts the interaction between uncharged tRNA and the T-box, preventing the stabilization of the antiterminator structure. This leads to premature transcription termination of genes crucial for amino acid metabolism and tRNA synthesis, ultimately inhibiting bacterial growth and viability, both in planktonic and biofilm states.[1][7][8]

Q3: Which bacterial species are susceptible to this compound?

A3: this compound and its analogs are effective against a range of Gram-positive bacteria.[9] They have been extensively studied in Staphylococcus aureus, including MRSA strains known for their robust biofilm formation.[1][3][10]

Q4: What are the standard assays to test the efficacy of this compound against biofilms?

A4: The most common assays are the Minimum Biofilm Inhibitory Concentration (MBIC) assay and the Minimum Biofilm Eradication Concentration (MBEC) assay.[1][11] The MBIC assay determines the lowest concentration of a compound required to inhibit biofilm formation, while the MBEC assay determines the lowest concentration needed to eradicate a pre-formed biofilm.[11][12] Quantification of biofilm mass is typically performed using crystal violet staining, while cell viability within the biofilm can be assessed by colony-forming unit (CFU) counts.[5][13][14]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in biofilm formation between replicate wells. Inconsistent inoculation volume or cell density. Edge effects in the microtiter plate. Contamination.Ensure a homogenous bacterial suspension and use a multichannel pipette for accurate dispensing.[7] To minimize evaporation, fill the outer wells with sterile media or water and do not use them for experimental samples.[7] Maintain strict aseptic technique throughout the experiment.[15]
Weak or no biofilm formation by the positive control. Suboptimal growth medium. Inappropriate incubation time or temperature. The bacterial strain may be a poor biofilm former.Supplementing the growth medium (e.g., Tryptic Soy Broth) with glucose (0.5% - 1%) can enhance biofilm formation for S. aureus.[10][16] Incubate for at least 24 hours at 37°C for S. aureus biofilm formation.[16][17] Use a well-characterized biofilm-forming strain as a positive control.
Difficulty in distinguishing between biofilm inhibition and bactericidal effects. The compound may be killing the bacteria before they can form a biofilm.Perform a standard Minimum Inhibitory Concentration (MIC) assay with planktonic bacteria to determine the compound's direct antimicrobial activity. Compare the MIC value to the MBIC value.
Loss of biofilm during washing steps of the crystal violet assay. The washing technique is too harsh. The biofilm is weakly adherent.Gently aspirate the medium from the side of the well.[18] When adding washing solution (e.g., PBS), dispense it slowly against the side of the well to avoid dislodging the biofilm.[15][18]
High background staining in negative control wells (media only). Components of the growth medium are being stained by crystal violet.Ensure all wells, including controls, are washed thoroughly before staining. Use the absorbance of the stained media-only wells as the blank value to subtract from all other readings.
Inconsistent crystal violet staining results. Insufficient or excessive staining time. Incomplete solubilization of the crystal violet.Adhere to a consistent staining time (e.g., 15-30 minutes).[14] After staining and washing, ensure the plate is completely dry before adding the solubilizing agent (e.g., 30% acetic acid or ethanol).[17][19] Pipette up and down to ensure all the dye is dissolved before reading the absorbance.[19]

Experimental Protocols & Data

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This protocol is adapted for testing the efficacy of this compound against S. aureus biofilm formation.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Staphylococcus aureus strain (known biofilm former)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • This compound or this compound-22 stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of S. aureus in TSB at 37°C. Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in TSB with 1% glucose.

  • Prepare Compound Dilutions: Prepare a serial dilution of this compound in the microtiter plate to achieve the desired final concentrations. Include a positive control (bacteria with no compound) and a negative control (media only).

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions and controls.

  • Incubation: Cover the plate and incubate at 37°C for 24 hours without shaking.[16][17]

  • Washing: Carefully aspirate the planktonic bacteria from each well. Gently wash the wells twice with PBS, taking care not to disturb the biofilm.[5]

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[14]

  • Washing: Remove the crystal violet solution and wash the wells with PBS until the wash water is clear.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 595 nm using a plate reader. The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.

Quantitative Data Summary

The following tables summarize the efficacy of this compound-22 against S. aureus biofilms as reported in the literature.

Table 1: Efficacy of this compound-22 against S. aureus Biofilms

TreatmentConcentrationLog Reduction (CFU/mL)Reference
This compound-22150 µg/mL2.5[20]
Vancomycin(various)1.6[20]

Table 2: Synergistic Effects with this compound-22

CombinationConcentrationsLog Reduction (CFU/mL)Reference
This compound-22 + Gentamicin25 µg/mL + 64 µg/mL~5[20]

Visualizations

This compound Mechanism of Action: T-box Riboswitch Inhibition

T_box_mechanism cluster_uncharged Uncharged tRNA Present (Amino Acid Starvation) cluster_charged Charged tRNA Present (Sufficient Amino Acids) cluster_this compound This compound Intervention Uncharged_tRNA Uncharged tRNA T_box T-box Riboswitch Uncharged_tRNA->T_box Binds to Specifier Loop Antiterminator Antiterminator Formation T_box->Antiterminator Stabilizes Transcription_On Transcription Proceeds Antiterminator->Transcription_On Charged_tRNA Charged tRNA T_box2 T-box Riboswitch Charged_tRNA->T_box2 Cannot bind effectively Terminator Terminator Hairpin Forms T_box2->Terminator Transcription_Off Transcription Terminates Terminator->Transcription_Off This compound This compound T_box3 T-box Riboswitch This compound->T_box3 Binds to T-box, prevents tRNA binding T_box3->Terminator Leads to

Caption: Mechanism of T-box riboswitch regulation and this compound inhibition.

Experimental Workflow for Biofilm Assays

Biofilm_Assay_Workflow cluster_MBIC MBIC Assay cluster_MBEC MBEC Assay (alternative from step D) A Prepare Bacterial Inoculum (~1x10^6 CFU/mL) C Inoculate plate with bacteria A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate 24h at 37°C C->D E Wash to remove planktonic cells (PBS) D->E D2 Incubate 24h at 37°C to form biofilm F1 Stain with 0.1% Crystal Violet E->F1 G1 Wash and Dry F1->G1 H1 Solubilize with 30% Acetic Acid G1->H1 I1 Read Absorbance at 595nm H1->I1 E2 Wash to remove planktonic cells F2 Add this compound dilutions to mature biofilm G2 Incubate for another 24h H2 Wash and proceed to quantification (Crystal Violet or CFU count)

Caption: General workflow for this compound biofilm inhibition and eradication assays.

References

Identifying and minimizing impurities in PKZ18 preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing impurities in preparations of PKZ18, a novel antibiotic targeting Gram-positive bacteria. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges in its preparation?

This compound is an antibiotic that inhibits bacterial growth by targeting the T-box riboswitch, a regulatory element in the messenger RNA of many essential genes in Gram-positive bacteria.[1][2][3] A key challenge in the preparation of this compound is controlling the formation of impurities during its multi-step synthesis, which can impact the compound's purity, activity, and safety. Given that this compound is a polar heterocyclic compound, its purification can also present significant challenges.[4]

Q2: What are the likely sources of impurities in this compound synthesis?

While the exact synthesis pathway for this compound is not publicly disclosed, it likely involves the formation of a core thiazole (B1198619) structure. A common method for synthesizing thiazole rings is the Hantzsch thiazole synthesis.[5][6][7][8] Potential impurities can arise from several sources throughout the manufacturing process:

  • Starting Materials: Impurities present in the initial reactants can be carried through the synthesis.

  • Intermediates: Unreacted intermediates from preceding steps.

  • By-products: Products formed from side reactions occurring concurrently with the main reaction.

  • Degradation Products: The breakdown of this compound under certain conditions (e.g., heat, light, pH extremes).[9][10]

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.

Q3: How can I identify and characterize unknown impurities in my this compound preparation?

A combination of analytical techniques is essential for comprehensive impurity profiling:[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool for separating and quantifying impurities. Reversed-phase HPLC with a C18 column is often a good starting point for polar compounds like this compound.[12][13][14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of impurities, providing crucial information for their identification.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for elucidating the precise chemical structure of isolated impurities.[18][19]

Troubleshooting Guides

Issue 1: Low yield and multiple spots on TLC after a Hantzsch-type thiazole synthesis step.
  • Possible Cause: The reaction conditions may be promoting side reactions. In the Hantzsch synthesis, acidic conditions can lead to the formation of isomeric by-products.[20]

  • Troubleshooting Steps:

    • pH Control: Carefully monitor and control the pH of the reaction mixture. Running the reaction under neutral or slightly basic conditions may favor the desired product.

    • Temperature Management: Avoid excessive heat, as it can lead to degradation and the formation of by-products.

    • Reagent Purity: Ensure the purity of the starting materials (α-haloketone and thioamide).

    • Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and identify the optimal reaction time to maximize product formation and minimize by-products.

Issue 2: Poor peak shape and low recovery during HPLC purification of this compound.
  • Possible Cause: this compound, as a polar, nitrogen-containing heterocyclic compound, can interact strongly with the silica-based stationary phase in reversed-phase columns, leading to tailing peaks and poor recovery.[4][21]

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • Add a small amount of a competing base, such as triethylamine (B128534) (0.1%), to the mobile phase to block active silanol (B1196071) groups on the column.

      • Adjust the pH of the aqueous component of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) to protonate the basic nitrogens on this compound, which can improve peak shape.

    • Alternative Stationary Phases:

      • Consider using a column with end-capping to reduce the number of free silanol groups.

      • For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reversed-phase chromatography.[4]

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Data Presentation

Table 1: Hypothetical Impurity Profile of a Crude this compound Preparation

Peak No.Retention Time (min)Area (%)Proposed Identity
12.53.2Starting Material 1
24.11.8Starting Material 2
37.885.5This compound
49.25.5Isomeric By-product
511.54.0Degradation Product

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling of this compound
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (90:10 A:B) to a concentration of 1 mg/mL.

Protocol 2: General Purification Strategy for this compound
  • Initial Purification: Perform flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes. If the compound is highly polar, a more polar solvent system such as dichloromethane (B109758) and methanol (B129727) may be necessary. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to minimize tailing.[22]

  • Recrystallization: If a solid, attempt to recrystallize the partially purified this compound from a suitable solvent or solvent mixture to remove closely related impurities.

  • Preparative HPLC: For high-purity material, use preparative reversed-phase HPLC with a method adapted from the analytical HPLC protocol. Collect fractions corresponding to the main product peak.

  • Solvent Removal: Remove the HPLC solvents under reduced pressure. If the product is in a salt form due to mobile phase additives (e.g., TFA), a subsequent workup or lyophilization may be required.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification cluster_final Final Product synthesis Crude this compound Synthesis hplc HPLC-UV Analysis synthesis->hplc Initial Purity Check lcms LC-MS Analysis hplc->lcms Identify MW of Impurities flash Flash Chromatography lcms->flash Guide Purification Strategy nmr NMR of Isolated Impurities recrystal Recrystallization flash->recrystal Further Purification prep_hplc Preparative HPLC recrystal->prep_hplc High Purity Polish prep_hplc->nmr Isolate Impurities for ID final_product Pure this compound prep_hplc->final_product final_product->hplc Final Purity Check

Caption: General workflow for the analysis and purification of this compound.

signaling_pathway cluster_regulation T-box Riboswitch Regulation This compound This compound tbox T-box in mRNA This compound->tbox Inhibits tRNA binding antiterminator Antiterminator Formation tbox->antiterminator Promotes trna Uncharged tRNA trna->tbox Binds to transcription Gene Transcription antiterminator->transcription Allows protein Essential Protein Synthesis transcription->protein Leads to

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Technical Support Center: Strategies to Enhance the Bactericidal Activity of PKZ18

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKZ18 and its analogs. Our goal is to help you overcome common experimental challenges and enhance the bactericidal activity of this promising class of antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel antibiotic that inhibits bacterial growth by targeting the T-box riboswitch, a regulatory RNA element found in many Gram-positive bacteria.[1][2] It specifically binds to the specifier loop of the T-box, preventing the binding of tRNA and leading to premature termination of transcription for essential genes, such as those encoding aminoacyl-tRNA synthetases.[1][2] This multi-target mechanism contributes to a low frequency of resistance development.[3]

Q2: this compound shows high MIC values against some strains. How can I enhance its bactericidal activity?

There are two primary strategies to enhance the bactericidal activity of this compound:

  • Chemical Modification: Synthesizing novel analogs of this compound has been shown to significantly improve its potency. For example, the analog this compound-22 exhibits lower Minimum Inhibitory Concentrations (MICs) and enhanced bactericidal effects against strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][4]

  • Combination Therapy: Using this compound analogs in combination with other classes of antibiotics, particularly aminoglycosides (e.g., gentamicin, tobramycin), can result in synergistic effects, significantly lowering the required concentration of both drugs.[4][5] This combination can increase the efficacy by 4- to 8-fold.[6]

Q3: What are the advantages of using this compound analogs in combination with aminoglycosides?

The synergistic combination of this compound analogs and aminoglycosides offers several advantages:

  • Increased Efficacy: The combination is more effective at killing bacteria than either drug alone.[4][5]

  • Reduced Dosage and Toxicity: The synergistic effect allows for the use of lower concentrations of both drugs, potentially reducing the toxicity associated with aminoglycosides.[5]

  • Broader Activity: this compound analogs are more effective in nutrient-limiting conditions, while aminoglycosides work better in nutrient-rich environments. Their combination allows for targeting bacteria in diverse conditions.[5]

  • Lower Resistance Potential: Targeting multiple pathways simultaneously makes it more difficult for bacteria to develop resistance.[3]

Q4: Is this compound effective against bacterial biofilms?

Yes, this compound and its analogs have demonstrated significant activity against biofilms formed by Gram-positive bacteria.[3] The analog this compound-22, in particular, has been shown to be more effective than vancomycin (B549263) in killing MRSA biofilms.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound and its analogs.

Antimicrobial Susceptibility Testing (MIC/MBC Assays)

Issue: Inconsistent or higher-than-expected MIC values.

Possible Cause Recommended Solution
Compound Solubility Issues This compound and its analogs are small molecules with potentially limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in broth. Observe for any precipitation in the stock solution or in the wells of the microtiter plate.
Compound Instability in Media The stability of this compound in different bacterial growth media has not been extensively reported. If you suspect degradation, consider performing a time-course experiment to assess its stability in your chosen medium (e.g., Mueller-Hinton Broth). You can pre-incubate the drug in the medium for the duration of the assay and then test its activity.
Inoculum Preparation An incorrect inoculum size is a common source of error. Ensure your bacterial suspension is standardized to a 0.5 McFarland standard.
Media Composition The composition of Mueller-Hinton Broth can vary between manufacturers and even between lots, which can affect the activity of some antibiotics.[7][8] Use a consistent source of media and consider testing a new batch against a reference strain with a known MIC for this compound.
Incubation Time and Temperature Adhere strictly to the recommended incubation time (typically 16-20 hours) and temperature (35-37°C). Variations can significantly impact bacterial growth and, consequently, the apparent MIC.
Synergy Testing (Checkerboard Assay)

Issue: Difficulty in interpreting the results of the checkerboard assay.

Possible Cause Recommended Solution
Incorrect Plate Setup Carefully prepare the serial dilutions of both this compound and the aminoglycoside in the microtiter plate to create the checkerboard matrix. Ensure proper labeling to avoid confusion.
Calculation of Fractional Inhibitory Concentration (FIC) Index The FIC index is calculated to determine synergy, additivity, or antagonism. A common formula is: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is generally considered synergistic.[9]
"Skipped" Wells Occasionally, you may observe growth in a well with a higher concentration of the drug combination, while adjacent wells with lower concentrations show no growth. This can be due to experimental error or paradoxical effects. Repeat the assay, paying close attention to pipetting accuracy.
Biofilm Assays (Crystal Violet Method)

Issue: High variability in biofilm quantification between replicates.

Possible Cause Recommended Solution
Inconsistent Washing The washing steps to remove planktonic bacteria are critical. Gentle and consistent washing is necessary to avoid dislodging the biofilm. Some protocols recommend a "dunking" method for washing to minimize variability.[10]
Uneven Biofilm Formation Biofilms may not form uniformly across the microtiter plate. Using the inner wells of the plate can help to minimize edge effects. Ensure a humid environment during incubation to prevent evaporation from the wells.[11]
Incomplete Staining or Solubilization Ensure that the crystal violet solution completely covers the biofilm in each well and that the incubation time is sufficient for staining. After washing, ensure complete solubilization of the dye (e.g., with 30% acetic acid) before measuring the absorbance.[12]
Strain-Dependent Biofilm Formation The ability to form biofilms can vary significantly between different bacterial strains. Optimize the growth medium and incubation time for your specific strain to achieve robust and reproducible biofilm formation.[13]

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogs against Gram-Positive Bacteria

CompoundBacillus subtilis (µg/mL)Staphylococcus aureus (MRSA) (µg/mL)
This compound32-6432-64
This compound-2248
This compound-analog XData not availableData not available
This compound-analog YData not availableData not available

Note: This table is populated with available data and should be expanded as more information on different analogs and strains becomes available.

Table 2: Synergistic Activity of this compound-22 with Aminoglycosides against MRSA

Drug CombinationFIC IndexInterpretation
This compound-22 + Gentamicin≤ 0.5Synergy
This compound-22 + Tobramycin≤ 0.5Synergy
This compound-22 + Kanamycin≤ 0.5Synergy

FIC Index ≤ 0.5 indicates synergy.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay
  • Preparation of this compound Stock Solution: Dissolve this compound or its analog in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Microtiter Plate: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the this compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay
  • Plate Setup: Prepare a 96-well plate with serial dilutions of this compound (or analog) along the x-axis and an aminoglycoside along the y-axis.

  • Inoculum: Add a standardized bacterial inoculum (as described in the MIC protocol) to each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the FIC index to assess synergy.

Protocol 3: Crystal Violet Biofilm Inhibition Assay
  • Inoculum Preparation: Grow an overnight culture of the test bacterium (e.g., S. aureus) in a suitable medium like Tryptic Soy Broth (TSB). Dilute the culture to an OD600 of approximately 0.05.

  • Plate Inoculation: Add 100 µL of the diluted culture to the wells of a 96-well flat-bottom plate. Add different concentrations of this compound or its analogs to the wells. Include a no-drug control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Gently remove the planktonic cells by washing the wells twice with phosphate-buffered saline (PBS).

  • Fixation: Fix the biofilms by air-drying or with methanol (B129727) for 15 minutes.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the wells with distilled water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_mic MIC Assay cluster_synergy Synergy Assay cluster_biofilm Biofilm Assay mic_prep Prepare this compound Dilutions mic_inoc Inoculate with Bacteria mic_prep->mic_inoc mic_inc Incubate mic_inoc->mic_inc mic_read Read MIC mic_inc->mic_read syn_prep Prepare Drug Matrix syn_inoc Inoculate syn_prep->syn_inoc syn_inc Incubate syn_inoc->syn_inc syn_calc Calculate FIC Index syn_inc->syn_calc bio_form Form Biofilm with this compound bio_wash Wash bio_form->bio_wash bio_stain Stain with Crystal Violet bio_wash->bio_stain bio_quant Quantify bio_stain->bio_quant

Caption: Experimental workflows for key bactericidal activity assays.

signaling_pathway This compound This compound / Analog TBox T-box Riboswitch (Specifier Loop) This compound->TBox Binds to Termination Premature Transcription Termination Transcription Transcription of Essential Genes TBox->Transcription Allows TBox->Termination tRNA Uncharged tRNA tRNA->TBox Binding inhibited by this compound

Caption: Mechanism of action of this compound on the T-box signaling pathway.

logical_relationship EnhanceActivity Enhance Bactericidal Activity of this compound ChemMod Chemical Modification (Analogs) EnhanceActivity->ChemMod Combo Combination Therapy (Aminoglycosides) EnhanceActivity->Combo ImprovedMIC Improved MIC ChemMod->ImprovedMIC Synergy Synergistic Effect Combo->Synergy ReducedToxicity Reduced Toxicity Combo->ReducedToxicity

Caption: Key strategies to enhance the bactericidal activity of this compound.

References

Validation & Comparative

PKZ18 Demonstrates Superior Efficacy Over Vancomycin in Eradicating MRSA Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comparative analysis of the novel anti-infective agent PKZ18 and the conventional antibiotic vancomycin (B549263) reveals a significant advantage for this compound in the fight against Methicillin-Resistant Staphylococcus aureus (MRSA) biofilms. Experimental data demonstrates that a derivative of this compound, known as this compound-22, is substantially more potent at eradicating established MRSA biofilms than vancomycin, a standard-of-care treatment for MRSA infections.

Researchers, scientists, and drug development professionals will find compelling evidence in the presented data, which highlights the potential of this compound and its analogs as a next-generation therapeutic for biofilm-associated infections. Biofilms are a major clinical challenge, as they provide a protective environment for bacteria, rendering them more resistant to conventional antibiotics.[1][2][3]

Quantitative Comparison of Anti-Biofilm Efficacy

The superior efficacy of this compound-22 is evident in the quantitative data derived from rigorous in vitro testing. The Minimum Biofilm Eradication Concentration (MBEC) for this compound-22 was found to be significantly lower than that of vancomycin, indicating that a much smaller concentration of this compound-22 is required to eliminate the MRSA biofilm.

CompoundMinimum Biofilm Eradication Concentration (MBEC)Bacterial Log ReductionKey Findings
This compound-22 150 µg/mL[4]>2.5 log (>99% reduction)[4][5]10-fold more potent than vancomycin in inhibiting the growth of S. aureus in biofilms.[4][5]
Vancomycin >1024 µg/mL[4]Significantly less than this compound-22[4][5]Even at high concentrations, vancomycin was not as effective at eradicating the biofilm.[4]

Mechanism of Action: A Novel Approach

This compound and its analogs operate through a novel mechanism of action that targets the T-box regulatory mechanism in Gram-positive bacteria.[4] This mechanism is not present in humans, suggesting a favorable safety profile. By inhibiting the T-box regulatory element, this compound disrupts the transcription of essential genes, leading to cell death.[4] This mode of action is effective against bacteria in both planktonic and biofilm growth states.[4]

In contrast, vancomycin, a glycopeptide antibiotic, inhibits the cross-linking of peptidoglycan during bacterial cell wall synthesis.[4][6][7] However, its large molecular size and the protective extracellular polymeric substance (EPS) matrix of biofilms hinder its penetration and efficacy against these structured bacterial communities.[1][8]

Experimental Protocols

The comparative efficacy of this compound-22 and vancomycin against MRSA biofilms was evaluated using an established MBEC™-HTP (Minimum Biofilm Eradication Concentration High-Throughput) biofilm model.

MRSA Strain: A known biofilm-producing strain of Methicillin-Resistant Staphylococcus aureus (MRSA) was used for the experiments.

Biofilm Growth:

  • MRSA was cultured to establish a mature biofilm on pegs of the MBEC™ device.

  • The biofilms were allowed to grow for a specified period to ensure a robust and mature structure.

Treatment:

  • The pegs with established biofilms were then exposed to a range of concentrations of this compound-22 and vancomycin.

  • The exposure was carried out for 24 hours.[4]

Efficacy Assessment:

  • Following treatment, the pegs were rinsed to remove non-adherent bacteria.

  • The surviving bacteria were then disrupted from the pegs and plated to determine the number of viable cells (Colony Forming Units - CFU).

  • The optical density was also measured as a surrogate for bacterial growth to assess the reduction in biofilm viability.[4][5]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow used to compare the anti-biofilm efficacy of this compound-22 and vancomycin.

G cluster_0 Biofilm Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Outcome A Inoculation of MRSA B 24h Incubation to form Biofilm on Pegs A->B C Exposure to this compound-22 B->C D Exposure to Vancomycin B->D E Control (No Treatment) B->E F Rinsing of Pegs C->F D->F E->F G Disruption of Biofilm F->G H Viable Cell Counting (CFU) G->H I Optical Density Measurement G->I J Comparison of Efficacy H->J I->J

Caption: Experimental workflow for comparing the anti-biofilm efficacy of this compound-22 and vancomycin.

Synergistic Potential and Future Directions

Further studies have indicated that this compound-22 can act synergistically with other antibiotics, such as gentamicin.[4] This suggests that combination therapies incorporating this compound could be a promising strategy to combat complex and resistant infections. The unique mechanism of action of this compound, targeting a conserved RNA function, also suggests a lower likelihood of resistance development compared to traditional antibiotics.[9]

The data strongly supports the continued investigation and development of this compound and its analogs as a valuable new tool in the medical community's arsenal (B13267) against the growing threat of antibiotic-resistant, biofilm-forming pathogens.

References

A Comparative Analysis of PKZ18 and Linezolid: Unraveling Their Distinct Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the development of novel antibiotics with unique mechanisms of action is paramount. This guide provides a detailed comparative analysis of two such agents, PKZ18 and linezolid (B1675486), offering researchers, scientists, and drug development professionals a comprehensive overview of their distinct modes of action, antibacterial efficacy, and resistance profiles, supported by experimental data and detailed methodologies.

At a Glance: this compound vs. Linezolid

FeatureThis compoundLinezolid
Target T-box riboswitch (mRNA)23S rRNA of the 50S ribosomal subunit
Mechanism Inhibition of tRNA binding to the T-box, leading to premature transcription termination of multiple essential genes.Blocks the formation of the 70S initiation complex, inhibiting protein synthesis at the very first step.
Spectrum Gram-positive bacteriaPrimarily Gram-positive bacteria, including multidrug-resistant strains (MRSA, VRE).[1][2][3]
Resistance Predicted to be low due to multiple gene targets. A low frequency of resistance (5.6 x 10⁻¹²) has been reported for a this compound analog.[4]Arises from point mutations in the 23S rRNA or acquisition of the cfr gene.[5] Prevalence of resistance remains low but is increasing.
MIC Range 32-64 µg/mL against most Gram-positive bacteria.0.5-4 µg/mL for susceptible Gram-positive cocci.

Delving into the Mechanisms of Action

This compound and linezolid represent two distinct strategies for combating bacterial infections, targeting different stages of gene expression and protein synthesis.

This compound: A Novel Approach Targeting Transcription Regulation

This compound is an antibiotic that uniquely targets the T-box riboswitch, a regulatory RNA element found in the 5'-untranslated region of many essential genes in Gram-positive bacteria. Its mechanism involves the inhibition of the binding of uncharged tRNA to the "specifier loop" of the T-box. This interaction is crucial for the formation of an antiterminator structure that allows transcription to proceed. By preventing this binding, this compound induces the formation of a terminator hairpin, leading to premature termination of transcription for multiple essential genes simultaneously. This multi-target approach is believed to make the development of resistance a rare event.

PKZ18_Mechanism cluster_transcription Transcription of T-box Regulated Gene cluster_regulation T-box Regulation cluster_outcome Outcome RNA_Polymerase RNA Polymerase Nascent_mRNA Nascent mRNA (with T-box) RNA_Polymerase->Nascent_mRNA transcribes DNA_Template DNA Template T_box T-box (Specifier Loop) Uncharged_tRNA Uncharged tRNA Uncharged_tRNA->T_box binds Antiterminator Antiterminator Formation T_box->Antiterminator stabilizes Terminator Terminator Formation T_box->Terminator defaults to Transcription_Continues Transcription Continues (Gene Expression) Antiterminator->Transcription_Continues Transcription_Terminates Premature Transcription Termination Terminator->Transcription_Terminates This compound This compound This compound->T_box inhibits binding Linezolid_Mechanism cluster_ribosome Ribosome Assembly cluster_outcome Outcome 30S_subunit 30S Subunit 70S_Complex Functional 70S Initiation Complex 30S_subunit->70S_Complex 50S_subunit 50S Subunit (23S rRNA) 50S_subunit->70S_Complex 50S_subunit->70S_Complex blocks formation mRNA mRNA mRNA->70S_Complex Initiator_tRNA Initiator tRNA Initiator_tRNA->70S_Complex Protein_Synthesis Protein Synthesis Initiation 70S_Complex->Protein_Synthesis Linezolid Linezolid Linezolid->50S_subunit binds to No_Protein_Synthesis No Protein Synthesis IVT_Workflow Template_Prep 1. Prepare DNA Template (containing T-box leader) Transcription_Mix 2. Assemble In Vitro Transcription Reaction Template_Prep->Transcription_Mix Add_Components 3. Add RNA Polymerase, NTPs (one radiolabeled), and uncharged tRNA Transcription_Mix->Add_Components Add_this compound 4. Add varying concentrations of this compound Add_Components->Add_this compound Incubate 5. Incubate to allow transcription Add_this compound->Incubate Analyze 6. Analyze transcripts by denaturing PAGE and autoradiography Incubate->Analyze Toeprinting_Workflow mRNA_Prep 1. Prepare mRNA template Translation_Mix 2. Assemble In Vitro Translation Reaction mRNA_Prep->Translation_Mix Add_Components 3. Add Ribosomes, Initiation Factors, and Initiator tRNA Translation_Mix->Add_Components Add_Linezolid 4. Add varying concentrations of Linezolid Add_Components->Add_Linezolid Primer_Anneal 5. Anneal a radiolabeled primer downstream of the start codon Add_Linezolid->Primer_Anneal Reverse_Transcription 6. Perform primer extension with reverse transcriptase Primer_Anneal->Reverse_Transcription Analyze 7. Analyze cDNA products by sequencing gel electrophoresis Reverse_Transcription->Analyze

References

Validating the T-box as the Primary Target of PKZ18 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PKZ18 and its analogs against other alternatives for targeting the T-box riboswitch in Gram-positive bacteria. The guide summarizes key in vivo performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

The T-box riboswitch, a conserved regulatory RNA element in many Gram-positive bacteria, represents a promising target for novel antibiotics. Small molecules that can disrupt its function offer a potential solution to the growing challenge of antibiotic resistance. This compound and its derivatives have emerged as key players in this field. This guide delves into the in vivo validation of the T-box as the primary target of this compound, comparing its performance with available data on other potential T-box inhibitors.

Performance Comparison of T-box Targeting Agents

The following table summarizes the available quantitative data on the in vivo efficacy of this compound and its analog, this compound-22, in comparison to vancomycin (B549263), a standard-of-care antibiotic that does not directly target the T-box. While direct in vivo comparative data for other specific T-box inhibitors is limited, this table provides a baseline for evaluating the potential of T-box-directed therapy.

CompoundAnimal ModelInfection TypeDosing RegimenKey FindingsReference
This compound-22 Murine Biofilm ModelStaphylococcus aureus (MRSA) biofilmNot specified>99% reduction in bacterial cells; >7-fold more efficacious than vancomycin in killing MRSA biofilms.[1][1]
Vancomycin Murine Biofilm ModelS. aureus (MRSA) biofilmNot specifiedLess effective than this compound-22 in eradicating established biofilms.[1][1]
This compound Not specified in vivoGram-positive bacteria4 µg/mLSignificantly inhibited in vivo transcription of glycyl-tRNA synthetase mRNA.[2]

Signaling Pathway and Mechanism of Action

The T-box riboswitch regulates the expression of downstream genes, primarily those involved in amino acid metabolism and transport, by sensing the aminoacylation (charging) state of transfer RNA (tRNA).

T_box_Mechanism cluster_0 T-box Riboswitch Regulation cluster_1 Inhibition by this compound Uncharged_tRNA Uncharged tRNA T_box T-box Riboswitch Uncharged_tRNA->T_box Binds to Antiterminator Antiterminator Formation T_box->Antiterminator Induces Terminator Terminator Hairpin Formation T_box->Terminator Defaults to Transcription_On Gene Expression (Amino Acid Metabolism) Antiterminator->Transcription_On Allows This compound This compound This compound->T_box Binds to Specifier Loop, Prevents tRNA Binding Transcription_Off Gene Expression Inhibited Terminator->Transcription_Off Causes

Figure 1: Mechanism of T-box riboswitch regulation and its inhibition by this compound.

In the presence of uncharged tRNA, the T-box adopts an antiterminator conformation, allowing for the transcription of essential genes. This compound and its analogs bind to a critical region of the T-box known as the specifier loop, preventing the binding of tRNA. This stabilizes a terminator hairpin structure, leading to premature transcription termination and subsequent inhibition of bacterial growth. This multi-target approach, affecting several key metabolic pathways simultaneously, is believed to contribute to the low frequency of resistance development observed with this compound.

Experimental Protocols

Validating the in vivo efficacy of novel antibiotics is crucial. The neutropenic murine thigh infection model is a standardized and widely used method for these assessments.

Neutropenic Murine Thigh Infection Model

This model evaluates the bactericidal or bacteriostatic activity of a compound in a localized deep-tissue infection.

Workflow:

Murine_Thigh_Infection_Model cluster_workflow Experimental Workflow Induce_Neutropenia Induce Neutropenia (e.g., cyclophosphamide) Inoculation Intramuscular Inoculation of MRSA into Thigh Induce_Neutropenia->Inoculation Treatment Administer Treatment (this compound, Control, etc.) Inoculation->Treatment Incubation Incubation Period (e.g., 24 hours) Treatment->Incubation Tissue_Harvest Harvest Thigh Tissue Incubation->Tissue_Harvest CFU_Quantification Homogenize and Plate for Colony Forming Unit (CFU) Quantification Tissue_Harvest->CFU_Quantification

Figure 2: Workflow for the neutropenic murine thigh infection model.

Detailed Steps:

  • Induction of Neutropenia: Mice are rendered neutropenic to ensure the observed antimicrobial effect is primarily due to the compound being tested and not the host's immune response. This is typically achieved through the administration of cyclophosphamide.

  • Bacterial Inoculation: A standardized inoculum of the target bacteria (e.g., MRSA) is injected directly into the thigh muscle of the mice.

  • Treatment Administration: The test compound (e.g., this compound-22), a vehicle control, and a positive control (e.g., vancomycin) are administered at specified doses and time points.

  • Incubation and Monitoring: The animals are monitored for a defined period, typically 24 hours.

  • Tissue Harvesting and Bacterial Load Quantification: At the end of the experiment, the thigh muscles are aseptically harvested, homogenized, and plated on appropriate media to determine the bacterial load (Colony Forming Units per gram of tissue).

Alternatives to this compound

While this compound and its analogs are the most studied small molecules specifically designed to target the T-box, other compounds have been shown to modulate its function, often as a secondary effect.

Aminoglycosides: Certain aminoglycoside antibiotics can interact with the T-box riboswitch and influence its regulatory activity. However, their primary mechanism of action is the inhibition of protein synthesis through binding to the ribosome. Their effect on the T-box is considered a secondary mechanism and may contribute to their overall antibacterial activity. In vivo studies specifically validating the T-box as the primary target of aminoglycosides are lacking.

Conclusion

The available in vivo data, although still emerging, strongly supports the T-box as the primary and effective target of this compound and its analog, this compound-22. The demonstrated superiority of this compound-22 over vancomycin in a challenging biofilm model highlights the potential of this novel class of antibiotics. The multi-target nature of T-box inhibition by this compound, leading to a low propensity for resistance, is a significant advantage in the current landscape of antimicrobial resistance. Further in vivo studies, particularly head-to-head comparisons with other antibiotics in models such as the murine thigh infection model, will be crucial to fully elucidate the therapeutic potential of T-box inhibitors. The detailed experimental protocols provided in this guide offer a framework for conducting such validation studies.

References

Synergistic Antimicrobial Effects of PKZ18 and its Analogs in Combination with Other Antibiotic Classes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the use of combination therapies that enhance the efficacy of existing antibiotics. This guide provides a comprehensive comparison of the synergistic effects of PKZ18, a novel T-box targeting antibiotic, and its analogs when combined with other classes of antibiotics. The data presented herein is supported by experimental findings and detailed methodologies to facilitate further research and development in this critical area.

Introduction to this compound

This compound is a small-molecule antibiotic that selectively targets the T-box riboswitch, a highly conserved RNA regulatory element found in many Gram-positive bacteria.[1][2][3] The T-box mechanism governs the expression of essential genes involved in amino acid metabolism and tRNA synthesis. By binding to the T-box, this compound disrupts tRNA-mediated transcription regulation, leading to the inhibition of bacterial growth.[1][3] While this compound demonstrates activity against a range of Gram-positive pathogens, its analogs, such as this compound-22, have shown improved efficacy and reduced cytotoxicity.[4] This guide focuses on the synergistic potential of the this compound class of compounds, with a particular emphasis on the well-documented effects of its analogs.

Data Presentation: Synergistic Activity of this compound Analogs

The synergistic potential of this compound analogs has been primarily evaluated using checkerboard assays, with results quantified by the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is indicative of synergy, while a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism.[5][6]

The most significant synergistic interactions for this compound analogs have been observed with aminoglycoside antibiotics. This synergy is characterized by a substantial reduction in the Minimum Inhibitory Concentration (MIC) of both the this compound analog and the aminoglycoside, effectively increasing their potency by up to 8-fold.[7]

Table 1: Synergistic Effects of this compound Analogs with Various Antibiotic Classes

This compound AnalogAntibiotic ClassAntibioticBacterial Strain(s)FIC IndexFold Decrease in MIC (this compound Analog)Fold Decrease in MIC (Antibiotic)Interaction
This compound-22AminoglycosideGentamicinMRSANot explicitly stated4-fold8-foldSynergy
This compound-22AminoglycosideNeomycinMRSANot explicitly stated4-fold4-foldSynergy
This compound-22AminoglycosideKanamycinMRSANot explicitly stated4-fold4-foldSynergy
This compound-22AminoglycosideRifampinS. aureusNot explicitly statedNot explicitly statedNot explicitly statedSynergy
This compound-22Beta-lactamAmpicillinMRSANot explicitly statedNot explicitly statedNot explicitly statedAdditive
This compound-22PhenicolChloramphenicolMRSANot explicitly statedNot explicitly statedNot explicitly statedAdditive

Note: The majority of the quantitative data available is for the analog this compound-22. While the parent compound this compound is known to have synergistic properties, specific FIC index values were not available in the reviewed literature.

Mandatory Visualization

Diagram 1: Proposed Mechanism of Synergy between this compound Analogs and Aminoglycosides

cluster_0 Bacterial Cell This compound This compound Analog TBox T-box Riboswitch This compound->TBox Inhibits Transcription Transcription of Amino Acid Synthesis Genes TBox->Transcription Regulates Uncharged_tRNA Uncharged tRNA Transcription->Uncharged_tRNA Leads to accumulation of Synergy Synergistic Effect: Enhanced Bacterial Killing Transcription->Synergy Reduced gene expression Uncharged_tRNA->TBox Activates Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Protein_Synthesis->Uncharged_tRNA Depletes Protein_Synthesis->Synergy Inhibited protein synthesis Aminoglycoside Aminoglycoside Aminoglycoside->Ribosome Inhibits

Caption: Dual inhibition of transcription and translation by this compound analogs and aminoglycosides leads to a synergistic antibacterial effect.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's synergistic effects.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Stock solutions of this compound/analogs and other antibiotics.

  • Procedure:

    • Prepare serial two-fold dilutions of each antimicrobial agent in CAMHB in the wells of a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

Checkerboard Assay for Synergy Testing

This method is used to assess the in vitro interaction between two antimicrobial agents.

  • Materials:

    • 96-well microtiter plates

    • CAMHB

    • Standardized bacterial inoculum (as above)

    • Stock solutions of this compound/analogs (Drug A) and the second antibiotic (Drug B).

  • Procedure:

    • In the 96-well plate, create a two-dimensional array of antibiotic concentrations.

    • Serially dilute Drug A (e.g., this compound analog) horizontally across the columns.

    • Serially dilute Drug B (e.g., aminoglycoside) vertically down the rows.

    • The result is a checkerboard pattern where each well contains a unique combination of concentrations of the two drugs.

    • Inoculate all wells with the standardized bacterial suspension.

    • Include rows and columns with each drug alone to determine their individual MICs.

    • Incubate the plates under the same conditions as the MIC assay.

    • After incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each well:

      • FICI = FIC of Drug A + FIC of Drug B

Diagram 2: Experimental Workflow for Checkerboard Assay

A1 Prepare serial dilutions of Drug A (this compound) across columns B Inoculate 96-well plate with standardized bacterial suspension A1->B A2 Prepare serial dilutions of Drug B (e.g., Aminoglycoside) down rows A2->B C Incubate at 35-37°C for 16-20 hours B->C D Read MICs of drugs alone and in combination C->D E Calculate FIC and FIC Index D->E F Determine Interaction (Synergy, Additive, Antagonism) E->F

Caption: A streamlined workflow for determining antibiotic synergy using the checkerboard assay.

Conclusion

The available evidence strongly suggests that this compound and its analogs, particularly this compound-22, exhibit significant synergistic activity with aminoglycoside antibiotics against Gram-positive bacteria, including MRSA.[4][7] This synergy allows for a marked reduction in the required therapeutic doses of both agents, which could potentially minimize dose-related toxicity and combat the development of antibiotic resistance. The dual mechanism of action, targeting both transcription and translation, presents a compelling strategy for the development of new combination therapies. Further research is warranted to explore the full spectrum of synergistic partners for the this compound class of antibiotics and to translate these in vitro findings into clinical applications.

References

Unlocking New Possibilities in Antibacterial Therapy: Cross-Resistance and Synergy Studies of PKZ18

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A deep dive into the cross-resistance profile of the novel antibiotic candidate PKZ18 reveals a low potential for cross-resistance with existing antibiotic classes and synergistic effects when combined with aminoglycosides. These findings position this compound and its analogs as promising candidates for combating drug-resistant Gram-positive pathogens, particularly in combination therapies.

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the cross-resistance and synergistic potential of this compound, a novel antibiotic that targets the T-box mechanism in Gram-positive bacteria. This guide provides key experimental data, detailed methodologies, and visual representations of experimental workflows and molecular pathways, offering valuable insights for the development of next-generation antimicrobial strategies.

This compound's unique mechanism of action, which involves the inhibition of transcription of essential amino acid metabolism genes, sets it apart from currently available antibiotics.[1][2][3] This distinction is a critical factor in its low propensity for developing cross-resistance with other antibiotic classes.

A Favorable Cross-Resistance Profile

Studies have shown that this compound and its analogs are largely refractory to the development of resistance due to their multi-target nature within the bacterial cell. Unlike antibiotics that act on a single target, this compound concurrently disrupts multiple gene functions, making it statistically improbable for bacteria to develop resistance through simultaneous mutations.[4]

Synergistic Power with Aminoglycosides

A key finding of recent research is the significant synergistic activity observed when this compound analogs are combined with aminoglycoside antibiotics.[1][5] This combination has been shown to increase the efficacy of aminoglycosides by up to eightfold, allowing for the use of lower concentrations of these often-toxic drugs and thereby expanding their therapeutic window.[5] The synergy is attributed to the complementary mechanisms of action of the two drug classes.[2]

Quantitative Analysis of Synergy

The following table summarizes the results of checkerboard assays conducted to evaluate the synergistic effects of this compound analogs with various antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). The Fractional Inhibitory Concentration (FIC) index is used to quantify the interaction, with a value of ≤ 0.5 indicating synergy.

Antibiotic ClassDrug TestedPrimary TargetMIC Alone (µg/mL)MIC with this compound Analog (µg/mL)This compound Analog UsedAmount of this compound Analog (µg/mL)FIC IndexInteraction
AminoglycosideNeomycinRibosome20.5This compound-2220.38Synergy
AminoglycosideKanamycinRibosome82This compound-2220.38Synergy
AminoglycosideGentamicinRibosome10.25This compound-2220.38Synergy
AminoglycosideGentamicinRibosome10.25This compound-5220.38Synergy
AminoglycosideGentamicinRibosome10.25This compound-5320.38Synergy
AminoglycosideStreptomycinRibosome21This compound-2220.75Additive
Beta-lactamAmpicillinCell Wall0.50.25This compound-2220.75Additive
PhenicolChloramphenicolRibosome84This compound-2220.75Additive
PhenicolChloramphenicolRibosome84This compound-5320.75Additive
MupirocinMupirocinIsoleucyl-tRNA synthetase0.250.25This compound-2221.25No Interaction
GlycopeptideVancomycinCell Wall11This compound-2221.25No Interaction
Beta-lactamOxacillinCell Wall128128This compound-2221.25No Interaction
LipopeptideDaptomycinCell Membrane0.50.5This compound-2221.25No Interaction

Data sourced from a study on the synergistic activity of this compound analogs.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and comparator antibiotics is determined using the broth microdilution method in 96-well microtiter plates.

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Antibiotic Stock Solutions C Serial Dilute Antibiotics in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Add Bacterial Inoculum to each well B->D C->D E Incubate at 37°C for 18-24h D->E F Read MIC (Lowest concentration with no visible growth) E->F

Broth Microdilution MIC Assay Workflow.
Checkerboard Assay for Synergy Testing

The checkerboard assay is employed to assess the synergistic, additive, or antagonistic effects of combining this compound with other antibiotics.

  • Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted horizontally, while the second antibiotic is serially diluted vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a bacterial suspension at a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Checkerboard_Assay_Workflow cluster_setup Plate Setup cluster_incubation Incubation & Analysis A Drug A Serially Diluted (Horizontally) C Inoculate with Bacterial Suspension A->C B Drug B Serially Diluted (Vertically) B->C D Incubate at 37°C for 18-24h C->D E Determine MIC of each drug alone and in combination D->E F Calculate FIC Index E->F

Checkerboard Assay Workflow for Synergy Testing.

Molecular Mechanism of Synergy

The synergistic interaction between this compound analogs and aminoglycosides is rooted in their distinct but complementary effects on bacterial physiology.

Synergy_Mechanism cluster_this compound This compound Action cluster_aminoglycoside Aminoglycoside Action This compound This compound Analog TBox T-Box Riboswitch This compound->TBox Inhibits Transcription Transcription of Aminoacyl-tRNA Synthetase Genes TBox->Transcription Regulates tRNA_Pool Decreased Pool of Charged tRNAs Transcription->tRNA_Pool Leads to Synergy Synergistic Bactericidal Effect tRNA_Pool->Synergy Amino Aminoglycoside Ribosome Ribosome Amino->Ribosome Inhibits Translation Protein Synthesis Ribosome->Translation Essential for Ribosome->Synergy Disruption leads to Translation->Synergy

Proposed Mechanism of Synergy between this compound and Aminoglycosides.

The findings presented in this guide underscore the potential of this compound and its analogs to address the growing challenge of antimicrobial resistance. The low risk of cross-resistance and the demonstrated synergy with existing antibiotics highlight a promising path forward for the development of effective new antibacterial therapies.

References

Comparative In Vitro Efficacy of Novel PKZ18 Analogs as Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A new class of antibiotics, PKZ18 and its analogs, has demonstrated significant promise in combating Gram-positive bacteria, including resilient strains like Methicillin-resistant Staphylococcus aureus (MRSA). These compounds function through a novel mechanism, targeting the T-box riboswitch, a crucial regulatory element in bacterial gene expression. This guide provides a comparative analysis of the in vitro efficacy of various this compound analogs, supported by experimental data, to assist researchers and drug development professionals in evaluating their therapeutic potential.

Enhanced Antibacterial Potency and Reduced Cytotoxicity of this compound Analogs

Extensive in vitro studies have revealed that specific structural modifications to the parent compound, this compound, have yielded analogs with markedly improved antibacterial activity and a more favorable safety profile. Notably, the analog this compound-22 has emerged as a lead candidate, exhibiting lower minimum inhibitory concentrations (MICs) against a range of Gram-positive bacteria and reduced cytotoxicity in eukaryotic cells compared to this compound.

The parent compound, this compound, typically displays MIC values in the range of 32-64 μg/mL against most susceptible Gram-positive bacteria.[1] In contrast, its analog, this compound-22, has demonstrated superior potency.[2] Furthermore, while this compound exhibits moderate cytotoxicity at its MIC, this compound-22 shows toxic effects only at concentrations two- to four-fold higher than its MIC, indicating a wider therapeutic window.[2]

Quantitative Comparison of In Vitro Efficacy and Cytotoxicity

The following table summarizes the available in vitro data for this compound and its key analog, this compound-22, against representative Gram-positive bacteria and a mammalian cell line. This data highlights the enhanced antibacterial efficacy and improved safety profile of the analog.

CompoundOrganismAssay TypeValueUnits
This compoundMost Gram-positive bacteriaMIC32-64μg/mL
This compound-22Methicillin-resistant Staphylococcus aureus (MRSA)MIC64μg/mL
This compoundEukaryotic cellsCytotoxicityModerate at MIC-
This compound-22Eukaryotic cellsCytotoxicity2- to 4-fold higher than MIC-

Mechanism of Action: Targeting the T-box Riboswitch

This compound and its analogs exert their antibacterial effect by targeting the T-box transcriptional regulatory mechanism in Gram-positive bacteria.[3] This mechanism is essential for the regulation of genes involved in amino acid metabolism. By interfering with this process, the compounds inhibit bacterial growth. The specificity of this target to bacteria contributes to the low toxicity observed in human cells.[2]

T_Box_Signaling_Pathway cluster_transcription Bacterial Transcription cluster_regulation T-box Regulation cluster_outcome Gene Expression Outcome RNA_Polymerase RNA Polymerase Nascent_mRNA Nascent mRNA (with T-box) RNA_Polymerase->Nascent_mRNA transcribes DNA_Template DNA Template DNA_Template->RNA_Polymerase T_Box T-box Riboswitch Uncharged_tRNA Uncharged tRNA Charged_tRNA Charged tRNA Antiterminator Antiterminator Formation Terminator Terminator Formation PKZ18_Analogs This compound Analogs Gene_Expression Gene Expression (Amino Acid Metabolism) Transcription_Termination Transcription Termination

Experimental Protocols

The in vitro efficacy of this compound analogs is primarily determined through Minimum Inhibitory Concentration (MIC) assays and cytotoxicity assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is typically employed.

Procedure:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., S. aureus, B. subtilis) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The this compound analog is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only the broth medium (negative control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

MIC_Workflow Start Start Bacterial_Culture Overnight Bacterial Culture Start->Bacterial_Culture Standardize_Inoculum Standardize Inoculum (5x10^5 CFU/mL) Bacterial_Culture->Standardize_Inoculum Inoculate_Plate Inoculate Plate with Standardized Bacteria Standardize_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of This compound Analog in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it is used to assess the cytotoxicity of the this compound analogs against mammalian cell lines.

Procedure:

  • Cell Culture: A suitable mammalian cell line (e.g., HeLa) is cultured in an appropriate medium and seeded into a 96-well plate at a specific density.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analog. A control group of untreated cells is also maintained.

  • Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) to allow the compound to exert its effect.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

  • IC50 Calculation: The absorbance values are measured, and the percentage of cell viability is calculated for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The in vitro data strongly suggest that this compound analogs, particularly this compound-22, represent a significant advancement over the parent compound. Their enhanced antibacterial potency against key Gram-positive pathogens, coupled with a more favorable cytotoxicity profile, positions them as promising candidates for further preclinical and clinical development. The unique mechanism of action, targeting the T-box riboswitch, offers a potential new avenue to address the growing challenge of antibiotic resistance. Further research focusing on the structure-activity relationships of a broader range of analogs will be crucial in optimizing the therapeutic potential of this novel class of antibiotics.

References

Unveiling the Resilient Mechanism of PKZ18: A Comparative Guide to a Novel Antibiotic Class

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of PKZ18 and its analogs, a promising new class of antibiotics. By elucidating its unique mechanism of action through the lens of resistant mutant studies, we highlight its potential to combat the growing threat of antibiotic resistance.

At the forefront of this novel antibiotic family is this compound-22, an analog of the parent compound this compound. These small molecules exhibit potent activity against a range of Gram-positive bacteria, including notoriously resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Their innovative mechanism, targeting the T-box riboswitch, a regulatory RNA element, sets them apart from conventional antibiotics and underpins their remarkably low propensity for resistance development.

Multi-Targeting Strategy: A formidable Barrier to Resistance

The primary mechanism of action of this compound and its analogs is the inhibition of a conserved T-box transcriptional regulatory mechanism in Gram-positive bacteria.[1][2] This mechanism governs the expression of essential genes, including a suite of 6 to 20 aminoacyl-tRNA synthetases, crucial for protein synthesis.[3] By binding to the highly conserved "specifier loop" within the 5' untranslated region of the nascent mRNA, this compound effectively prevents the binding of uncharged tRNA, leading to premature transcription termination.[1][4]

A pivotal advantage of this multi-targeting approach is the exceptionally low probability of resistance development. For a bacterium to acquire resistance, it would necessitate simultaneous mutations in all the targeted T-box regulatory elements. The spontaneous mutation rate for a single gene is estimated to be between 10⁻⁵ to 10⁻¹⁰. Consequently, the odds of a Gram-positive pathogen developing resistance to this compound by concurrently mutating five or more of these regulatory elements are infinitesimally small, in the realm of 1 in 10⁻¹⁵.

This inherent resilience to resistance is a cornerstone of the this compound family's potential. Experimental validation has substantiated this, demonstrating a resistance frequency for this compound-22 against MRSA of a mere 5.6 x 10⁻¹², a stark contrast to the 1.6 x 10⁻⁷ frequency observed for the conventional antibiotic, gentamicin. Notably, the rare, poorly growing mutant that did emerge in the presence of this compound-22 did not harbor mutations in the targeted T-box regulatory elements, suggesting alternative, less efficient resistance mechanisms.

Comparative Performance: this compound Analogs vs. Conventional Antibiotics

The development of this compound analogs has focused on enhancing efficacy, reducing cytotoxicity, and expanding the therapeutic window. This compound-22, in particular, has emerged as a lead candidate, demonstrating superior performance compared to both the parent compound and other antibiotics in several key areas.

Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its analogs against various Gram-positive bacteria, alongside comparator antibiotics.

CompoundStaphylococcus aureus (MRSA, N315) MIC (µg/mL)Bacillus subtilis (168) MIC (µg/mL)
This compound6432-64
This compound-221616
This compound-523232
This compound-533232
Gentamicin0.5-
Vancomycin (B549263)1-2-

Note: MIC values can vary depending on the specific strain and experimental conditions.

Cytotoxicity Profile

A critical aspect of drug development is ensuring minimal toxicity to host cells. This compound analogs have been engineered to exhibit reduced cytotoxicity compared to the parent compound.

CompoundCell LineCytotoxicity Assessment
This compoundA549 (Human Lung Epithelial), J774.16 (Murine Macrophage)Cytotoxic at MIC (64 µg/mL) after 48-72 hours.
This compound-22A549, J774.16Cytotoxicity observed at 2- to 4-fold higher concentrations than the MIC.
This compound-52A549, J774.16Lower cytotoxicity than this compound.
This compound-53A549, J774.16Lower cytotoxicity than this compound.
Biofilm Inhibition and Eradication

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to antibiotics. This compound-22 has demonstrated remarkable efficacy in both inhibiting biofilm formation and eradicating established biofilms.

CompoundOrganismBiofilm ActivityQuantitative Data
This compound-22S. aureus (MRSA)Inhibition and Eradication>7-fold more efficacious than vancomycin in killing MRSA biofilms. 10-fold more potent than vancomycin in inhibiting biofilm growth. Achieved a 2.5 log reduction in biofilm CFU, corresponding to >99% bacterial cell reduction.
VancomycinS. aureus (MRSA)Limited efficacyLess effective than this compound-22 in eradicating biofilms.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Resistance Frequency Determination
  • Bacterial Culture Preparation: A single colony of the test organism (e.g., MRSA N315) is inoculated into an appropriate broth medium (e.g., Tryptic Soy Broth) and incubated overnight at 37°C with shaking.

  • Cell Enumeration: The overnight culture is serially diluted and plated on antibiotic-free agar (B569324) plates to determine the initial colony-forming units (CFU/mL).

  • Selection on Antibiotic-Containing Plates: A large volume of the undiluted overnight culture (containing approximately 10¹¹ CFU) is plated onto agar plates containing the test antibiotic at a concentration of 4x the MIC.

  • Incubation and Colony Counting: Plates are incubated at 37°C for 48-72 hours. The number of resistant colonies that appear on the antibiotic-containing plates is counted.

  • Calculation of Resistance Frequency: The resistance frequency is calculated by dividing the number of resistant colonies by the total number of plated CFUs.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is employed to determine the MIC.

  • Preparation of Antibiotic Dilutions: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: The bacterial suspension is adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Cytotoxicity Assays
  • AlamarBlue Assay (Metabolic Activity):

    • Cell Seeding: Human or murine cells (e.g., A549 or J774.16) are seeded in a 96-well plate and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compound for 48-72 hours.

    • AlamarBlue Addition: AlamarBlue reagent is added to each well and incubated for 4-6 hours.

    • Fluorescence Measurement: The fluorescence is measured at an excitation of 560 nm and an emission of 590 nm. A decrease in fluorescence indicates reduced metabolic activity and cytotoxicity.

  • Trypan Blue Exclusion Assay (Cell Viability):

    • Cell Treatment and Harvesting: Cells are treated as described above and then harvested by trypsinization.

    • Staining: A small volume of the cell suspension is mixed with an equal volume of Trypan Blue stain.

    • Cell Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer or an automated cell counter.

Biofilm Inhibition Assay (Crystal Violet Method)
  • Biofilm Formation: A diluted bacterial culture is added to the wells of a 96-well plate and incubated for 24 hours to allow biofilm formation.

  • Treatment: The planktonic cells are removed, and fresh medium containing various concentrations of the test compound is added.

  • Incubation: The plate is incubated for another 24 hours.

  • Staining: The wells are washed, and the remaining biofilm is stained with 0.1% crystal violet for 15 minutes.

  • Quantification: The excess stain is washed away, and the bound crystal violet is solubilized with 30% acetic acid. The absorbance is measured at 595 nm.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the T-box signaling pathway and the experimental workflow for validating this compound's mechanism of action.

T_Box_Signaling_Pathway cluster_transcription Transcription Regulation Uncharged_tRNA Uncharged tRNA Specifier_Loop Specifier Loop Uncharged_tRNA->Specifier_Loop Binds Charged_tRNA Charged tRNA (Amino Acid Attached) Charged_tRNA->Specifier_Loop Cannot Bind Effectively T_Box_Leader T-Box Leader Sequence (Nascent mRNA) Terminator Terminator Structure Forms T_Box_Leader->Terminator Default Conformation Antiterminator Antiterminator Structure Forms Specifier_Loop->Antiterminator Stabilizes Transcription_Continues Transcription of Aminoacyl-tRNA Synthetase Gene Antiterminator->Transcription_Continues Transcription_Terminates Transcription Terminates Terminator->Transcription_Terminates This compound This compound This compound->Specifier_Loop Binds and Blocks tRNA Binding

Caption: T-box riboswitch signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_validation Validation of this compound's Mechanism of Action Start Start: Hypothesis This compound targets T-box Resistance_Selection 1. Resistance Selection (Culture MRSA with this compound-22) Start->Resistance_Selection RNA_Seq 5. RNA Sequencing (MRSA treated with this compound-22) Start->RNA_Seq Isolate_Mutants 2. Isolate Resistant Mutants Resistance_Selection->Isolate_Mutants Whole_Genome_Seq 3. Whole-Genome Sequencing Isolate_Mutants->Whole_Genome_Seq Analyze_Mutations 4. Analyze for Mutations in T-box regions Whole_Genome_Seq->Analyze_Mutations No_Tbox_Mutations Result: No mutations in T-box regulatory elements (Low Resistance Frequency) Analyze_Mutations->No_Tbox_Mutations Conclusion Conclusion: this compound's mechanism of action is validated No_Tbox_Mutations->Conclusion Analyze_Gene_Expression 6. Analyze Gene Expression of T-box regulated genes RNA_Seq->Analyze_Gene_Expression Downregulation_Observed Result: Downregulation of aminoacyl-tRNA synthetase genes Analyze_Gene_Expression->Downregulation_Observed Downregulation_Observed->Conclusion

Caption: Experimental workflow for validating this compound's mechanism of action.

References

A Head-to-Head Comparison of Riboswitch-Targeting Antibiotics: PKZ18 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel therapeutic targets. Riboswitches, regulatory non-coding RNA elements found predominantly in bacteria, present a promising avenue for the development of new classes of antibiotics. This guide provides a head-to-head comparison of PKZ18, a novel multi-targeting T-box riboswitch inhibitor, with other well-characterized riboswitch-targeting antibiotics. The comparative analysis is supported by available experimental data on their performance, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Performance Comparison of Riboswitch-Targeting Antibiotics

The following tables summarize the quantitative data for this compound and other notable riboswitch-targeting antibiotics. Direct comparison of all metrics across all compounds is challenging due to variations in experimental setups and the inherent differences in their mechanisms of action. For instance, the multi-targeting nature of this compound complicates the determination of a single binding affinity (Kd) value that would be representative of its overall target engagement.

Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus

AntibioticRiboswitch TargetS. aureus Strain(s)MIC (µg/mL)Reference(s)
This compound T-box (multi-target)Methicillin-Resistant S. aureus (MRSA)64[1]
This compound-22 T-box (multi-target)Methicillin-Resistant S. aureus (MRSA)64[1]
Ribocil FMNMethicillin-Susceptible S. aureus (MSSA) & MRSA0.5 - 1.0[2]
Roseoflavin (B1679541) FMNS. aureusNot specified[3]
Pyrithiamine TPPS. aureusNot specified

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Table 2: Binding Affinity (Kd) and Inhibitory Concentration (IC50)

AntibioticRiboswitch TargetLigandKdIC50Reference(s)
This compound T-box (multi-target)This compoundNot ReportedNot Reported
This compound-22 T-box (multi-target)This compound-22Not ReportedNot Reported
Ribocil FMNRibocil~13 nM~0.3 µM[2]
Pyrithiamine TPPPyrithiamine pyrophosphate (PTPP)Binds effectivelyNot Reported
Roseoflavin FMNRoseoflavin mononucleotide (RoFMN)Binds effectivelyNot Reported

Mechanism of Action: A Visual Representation

The signaling pathway below illustrates the general mechanism of a transcriptional riboswitch and how an antibiotic can interfere with its function.

Riboswitch_Mechanism General Mechanism of a Transcriptional Riboswitch cluster_0 Low Ligand Concentration cluster_1 High Ligand/Antibiotic Concentration RNA_Polymerase_1 RNA Polymerase Nascent_RNA_1 Nascent RNA (Antiterminator Conformation) RNA_Polymerase_1->Nascent_RNA_1 Transcription DNA_Template_1 DNA Template Full_Length_mRNA Full-Length mRNA Nascent_RNA_1->Full_Length_mRNA Transcription Continues Protein_Synthesis Protein Synthesis Full_Length_mRNA->Protein_Synthesis RNA_Polymerase_2 RNA Polymerase Nascent_RNA_2 Nascent RNA (Terminator Conformation) RNA_Polymerase_2->Nascent_RNA_2 Transcription DNA_Template_2 DNA Template Ligand Ligand or Antibiotic Ligand->Nascent_RNA_2 Binds to Aptamer Terminated_Transcript Terminated Transcript Nascent_RNA_2->Terminated_Transcript Premature Transcription Termination MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Antibiotic_Stock Prepare Antibiotic Stock Solution Start->Prepare_Antibiotic_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Antibiotic_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity or Measure OD600 Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End Transcription_Termination_Workflow In Vitro Transcription Termination Assay Start Start Prepare_Template Prepare DNA Template containing Promoter and Riboswitch Start->Prepare_Template Assemble_Reaction Assemble Transcription Reaction (RNA Polymerase, NTPs) Prepare_Template->Assemble_Reaction Add_Compound Add Test Compound at Various Concentrations Assemble_Reaction->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Stop_Reaction Stop Reaction and Purify RNA Incubate->Stop_Reaction Analyze_RNA Analyze RNA Products by Gel Electrophoresis Stop_Reaction->Analyze_RNA Quantify Quantify Full-Length and Terminated Transcripts Analyze_RNA->Quantify End End Quantify->End FP_Assay_Workflow Fluorescence Polarization Binding Assay Start Start Label_RNA Label Riboswitch RNA with a Fluorescent Dye Start->Label_RNA Mix_Components Mix Labeled RNA with Ligand Dilutions Label_RNA->Mix_Components Prepare_Ligand_Dilutions Prepare Serial Dilutions of the Ligand Prepare_Ligand_Dilutions->Mix_Components Incubate Incubate to Reach Binding Equilibrium Mix_Components->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot_Data Plot Polarization vs. Ligand Concentration Measure_FP->Plot_Data Calculate_Kd Calculate Kd from the Binding Curve Plot_Data->Calculate_Kd End End Calculate_Kd->End

References

Assessing the Post-Antibiotic Effect of PKZ18 and its Analogs in Gram-Positive Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the post-antibiotic effect (PAE) of PKZ18, a novel antibiotic targeting the T-box riboswitch in Gram-positive bacteria, and its analogs. The performance is compared with other established antibiotics against clinically relevant bacterial strains. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Introduction to this compound and its Mechanism of Action

This compound is an antibiotic that inhibits bacterial growth by targeting the T-box mechanism, a conserved riboswitch-like gene regulator found in the 5' untranslated region of numerous essential genes in Gram-positive bacteria.[1] By selectively targeting stem I specifier loops, this compound prevents the codon-anticodon reading necessary for tRNA binding, thereby reducing T-box transcriptional read-through.[1] This unique mechanism of action makes it a promising candidate for combating antibiotic resistance. However, the parent compound this compound has a relatively high minimum inhibitory concentration (MIC) and is bacteriostatic against methicillin-resistant Staphylococcus aureus (MRSA).[1]

Recent research has focused on analogs of this compound, such as this compound-22, which have demonstrated improved MICs, bactericidal effects against MRSA, and enhanced efficacy, particularly in nutrient-limiting conditions.[1] Furthermore, these analogs have shown reduced cytotoxicity against eukaryotic cells compared to the parent compound and exhibit synergistic effects with aminoglycoside antibiotics.[1] Notably, this compound-22 has been reported to be 10-fold more potent than vancomycin (B549263) in inhibiting the growth of S. aureus in biofilms.

Post-Antibiotic Effect (PAE) Comparison

The post-antibiotic effect is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. A longer PAE can be advantageous, potentially allowing for less frequent dosing intervals. The following table summarizes the in vitro PAE of various antibiotics against different Gram-positive bacterial strains.

Disclaimer: The data presented in this table is compiled from various studies. Direct comparison should be made with caution as experimental conditions may vary between studies.

Bacterial StrainAntibioticConcentration (x MIC)Exposure Time (hours)Post-Antibiotic Effect (PAE) (hours)Reference
S. aureus (MRSA-S1)Linezolid10x12.5
S. aureus (MRSA-S1)Doxycycline10x12.5
S. aureus (MRSA-S1)Clindamycin10x12.5
S. aureus (MRSA-S2)Linezolid10x13.0
S. aureus (MRSA-S2)Doxycycline10x13.5
S. aureus (MRSA-S2)Clindamycin10x13.75

Experimental Protocols

Determination of the In Vitro Post-Antibiotic Effect (PAE)

The following is a generalized protocol for determining the in vitro PAE of an antimicrobial agent. Specific parameters such as antibiotic concentration and exposure time should be optimized for each experiment.

1. Bacterial Strain Preparation:

  • A suitable bacterial strain is cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for S. aureus).
  • The overnight culture is then diluted in fresh, pre-warmed broth to achieve a starting inoculum of approximately 10^6 colony-forming units (CFU)/mL.

2. Antibiotic Exposure:

  • The bacterial culture is divided into test and control groups.
  • The test group is exposed to the antibiotic at a specified concentration (e.g., 10x MIC) for a defined period (e.g., 1 or 2 hours) at 37°C with shaking.
  • The control group is incubated under the same conditions without the antibiotic.

3. Antibiotic Removal:

  • After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1000 dilution in fresh, pre-warmed antibiotic-free broth. This dilution step reduces the antibiotic concentration to a sub-inhibitory level.

4. Monitoring of Bacterial Regrowth:

  • Both the test and control cultures are incubated at 37°C.
  • Viable counts (CFU/mL) are determined for both cultures at regular time intervals (e.g., every 1-2 hours) by plating serial dilutions onto agar (B569324) plates.

5. Calculation of PAE:

  • The PAE is calculated using the following formula: PAE = T - C
  • T is the time required for the count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.
  • C is the time required for the count of the untreated control culture to increase by 1 log10 CFU/mL.

Visualizations

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_regrowth Regrowth & Analysis strain Bacterial Strain culture Overnight Culture strain->culture inoculum Standardized Inoculum (~10^6 CFU/mL) culture->inoculum test Test Culture + Antibiotic (e.g., 10x MIC) inoculum->test control Control Culture (No Antibiotic) inoculum->control dilution 1:1000 Dilution in Fresh Broth test->dilution incubation Incubation at 37°C dilution->incubation sampling Viable Count Sampling (Time points) incubation->sampling calculation PAE Calculation (T - C) sampling->calculation

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

PKZ18_Mechanism cluster_gene T-box Regulated Gene cluster_regulation Transcriptional Regulation cluster_outcome Outcome UTR 5' UTR with T-box StemI Stem I Specifier Loop UTR->StemI Coding Coding Sequence Protein Essential Protein Synthesis Coding->Protein tRNA Uncharged tRNA tRNA->StemI Binds This compound This compound This compound->StemI Binds & Blocks tRNA Antiterminator Antiterminator Formation StemI->Antiterminator Stabilizes Terminator Terminator Formation StemI->Terminator Default Structure Transcription Transcription Proceeds Antiterminator->Transcription Termination Transcription Terminates Terminator->Termination Transcription->Coding Inhibition Inhibition of Bacterial Growth Termination->Inhibition

Caption: Mechanism of action of this compound on the T-box riboswitch.

References

In Vivo Validation of PKZ18's Efficacy: A Comparative Analysis in a Murine Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibiotic development, particularly for combating resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), novel mechanisms of action are paramount. PKZ18 and its analogs represent a promising class of antibiotics that target the T-box riboswitch, a unique regulatory element in bacteria.[1][2][3] This guide provides a comparative analysis of this compound's efficacy, supported by available experimental data, against established antibiotics, vancomycin (B549263) and linezolid, in the context of murine infection models.

While direct, quantitative in vivo efficacy data for this compound in a murine infection model is not publicly available in the conducted research, this guide synthesizes existing in vitro data for this compound and its analog, this compound-22, and contrasts it with the well-documented in vivo performance of vancomycin and linezolid. Unpublished topical studies on mice have suggested that this compound at effective concentrations causes no visible irritation or systemic organ changes.[4]

Comparative Efficacy Data

The following tables summarize the available efficacy data for this compound and its analogs against MRSA, alongside in vivo data for the comparator antibiotics, vancomycin and linezolid.

Table 1: In Vitro Efficacy of this compound and Analogs against MRSA

CompoundOrganismMIC (µg/mL)Biofilm EfficacySource
This compoundMost Gram-positive bacteria32-64-[1]
This compound-22MRSANot specified>7-fold more efficacious than vancomycin in killing MRSA biofilms[4]
This compound-22MRSANot specified10-fold more potent than vancomycin against S. aureus in biofilms[5]

Table 2: In Vivo Efficacy of Vancomycin in Murine MRSA Infection Models

Murine ModelMRSA StrainTreatment RegimenEfficacy EndpointResultSource
SepsisATCC 33591110 mg/kg (subcutaneous, q12h)Survival0% survival
Thigh InfectionST5-MRSA, USA100MonotherapyBacterial Load Reduction>1 log10 CFU/muscle reduction
PneumoniaClinical Isolates110 mg/kg (subcutaneous, q12h)Bacterial Load ReductionSimilar CFU reduction to telavancin (B1682011) for MIC ≤2 µg/mL
Thigh InfectionS. aureus582 mg/kgBacterial Load Reduction1-log kill

Table 3: In Vivo Efficacy of Linezolid in Murine MRSA Infection Models

Murine ModelMRSA StrainTreatment RegimenEfficacy EndpointResultSource
Hematogenous Pulmonary InfectionClinical Isolate100 mg/kg/dayBacterial Load ReductionSignificant reduction vs. vancomycin (6.39 ± 0.48 vs. 7.25 ± 0.88 log10 CFU/mL)
Hematogenous Pulmonary InfectionVISA Strain100 mg/kg/daySurvival85% survival vs. 40-45% for vancomycin
Thigh Infection (neutropenic mice)S. aureus100 mg/kg (b.i.d)Bacterial Load Reduction>1 log10 kill
Groin AbscessS. aureus100 mg/kg (b.i.d, 4 days)Bacterial Load Reduction~1 log10 killing

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative protocols for in vivo murine infection models used to evaluate antibiotic efficacy.

Murine Sepsis Model

This model assesses the efficacy of an antimicrobial agent against a systemic infection.

  • Animal Model: Female ICR (CD-1) mice (6-8 weeks old).

  • Bacterial Strain: MRSA, such as USA300 or a clinical isolate.

  • Inoculum Preparation: Bacteria are grown in Tryptic Soy Broth (TSB) to mid-log phase, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 2 x 10⁷ CFU/mouse).

  • Infection: Mice are infected via intraperitoneal (IP) injection of the bacterial suspension.

  • Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with the test compound (e.g., this compound analog), a positive control (e.g., vancomycin at 110 mg/kg), or a vehicle control. Treatment is administered via a clinically relevant route (e.g., intravenous, oral, or subcutaneous) at specified intervals.

  • Endpoints: The primary endpoint is typically survival over a period of 7-14 days. Secondary endpoints can include bacterial load in blood and major organs (spleen, liver, kidneys) at specific time points, determined by homogenizing tissues and plating serial dilutions to enumerate colony-forming units (CFU).

Murine Thigh Infection Model

This localized infection model is a standard for evaluating the direct bactericidal or bacteriostatic activity of an antibiotic at the site of infection.

  • Animal Model: Neutropenic female Swiss Webster mice. Neutropenia is induced by cyclophosphamide (B585) administration prior to infection.

  • Bacterial Strain: MRSA.

  • Inoculum Preparation: As described for the sepsis model.

  • Infection: Mice are anesthetized, and a defined volume of the bacterial suspension is injected into the thigh muscle.

  • Treatment: Treatment with the test compound, positive control, or vehicle is initiated at a set time post-infection.

  • Endpoints: At 24 or 48 hours post-treatment, mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and plated for CFU enumeration. The efficacy is measured as the log10 reduction in CFU compared to the vehicle control group.

Visualizing the Mechanism of Action

To understand how this compound exerts its antibacterial effect, it is essential to visualize its interaction with the bacterial machinery.

This compound Mechanism of Action: T-box Riboswitch Inhibition

This compound functions by targeting the T-box riboswitch, a regulatory RNA element found in the 5' untranslated region of many essential genes in Gram-positive bacteria, including those for aminoacyl-tRNA synthetases.[2][3] By binding to the specifier loop of the T-box, this compound prevents the binding of unacylated tRNA, which is necessary for the formation of an antiterminator structure that allows transcription to proceed.[2][3] This leads to premature transcription termination and inhibition of essential protein synthesis.

PKZ18_Mechanism cluster_0 Bacterial Cell cluster_1 Normal Regulation (No this compound) cluster_2 Inhibition by this compound DNA Bacterial DNA mRNA_leader mRNA Leader (with T-box) DNA->mRNA_leader Transcription Initiation Unacylated_tRNA_binds Unacylated tRNA binds to T-box specifier loop PKZ18_binds This compound binds to T-box specifier loop Ribosome Ribosome Essential_Protein Essential Protein (e.g., Aminoacyl-tRNA synthetase) Ribosome->Essential_Protein Unacylated_tRNA Unacylated tRNA Unacylated_tRNA->Unacylated_tRNA_binds This compound This compound This compound->PKZ18_binds Antiterminator Antiterminator formation Unacylated_tRNA_binds->Antiterminator Transcription_continues Full-length mRNA Antiterminator->Transcription_continues Transcription_continues->Ribosome Translation Terminator Terminator formation PKZ18_binds->Terminator Transcription_termination Premature Transcription Termination Terminator->Transcription_termination No_Protein Bacterial Growth Inhibition Transcription_termination->No_Protein No Protein Synthesis

Caption: Mechanism of this compound targeting the T-box riboswitch.

Experimental Workflow for In Vivo Efficacy Testing

The process of evaluating a new anti-infective agent in an animal model follows a structured workflow to ensure reproducibility and ethical treatment of animals.

experimental_workflow start Start: Hypothesis (this compound is effective in vivo) iacuc IACUC Protocol Approval start->iacuc animal_prep Animal Model Preparation (e.g., Neutropenia Induction) iacuc->animal_prep infection Murine Infection (e.g., Sepsis, Thigh) animal_prep->infection bacterial_prep Bacterial Inoculum Preparation bacterial_prep->infection treatment Treatment Administration (this compound, Vancomycin, Vehicle) infection->treatment monitoring Monitoring (Survival, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis (CFU enumeration, Histopathology) monitoring->endpoint data_analysis Data Analysis and Statistical Comparison endpoint->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: General experimental workflow for in vivo anti-infective testing.

References

Safety Operating Guide

Navigating the Disposal of Novel Chemical Compound PKZ18: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the specific chemical compound "PKZ18" is not available in public databases. Therefore, this document provides a comprehensive guide to the proper disposal procedures for a novel or uncharacterized chemical, which should be treated as potentially hazardous.

Researchers, scientists, and drug development professionals regularly handle novel compounds where the full hazard profile is unknown.[1] In the absence of specific data for this compound, it is crucial to assume the substance is hazardous and follow stringent safety and disposal protocols.[1] This approach ensures the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Handling Protocols

When working with a new or uncharacterized compound like this compound, adherence to standard laboratory safety protocols is paramount.

Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves.[2]

  • Consult Safety Data Sheets (SDS) for similar compounds to inform the selection of the most appropriate PPE.[2]

Engineering Controls:

  • Handle the compound within a chemical fume hood or glove box to minimize inhalation exposure.[1]

  • Ensure proper ventilation in all areas where the compound is stored and handled.[3]

Storage:

  • Store containers of novel compounds in a cool, dry, well-ventilated area, away from incompatible materials.[4]

  • Use secondary containment to prevent spills.[5]

  • Label all containers clearly with the chemical name, any known hazard information, and the date of synthesis or receipt.[5]

II. Logistical and Disposal Plan

The disposal of any chemical waste must be done in compliance with institutional, local, and national regulations.[6]

Step 1: Waste Identification and Classification

  • Treat any unknown or novel compound as hazardous waste.[5]

  • If any hazard information is available (e.g., from the synthesis pathway or analogous compounds), use it to preliminarily classify the waste (e.g., flammable, corrosive, reactive, toxic).[7]

Step 2: Segregation and Collection

  • Collect waste this compound in a dedicated, properly labeled, and compatible waste container.[8]

  • Do not mix with other chemical wastes to avoid unintended reactions.[8]

  • The container must be in good condition, with a secure lid, and clearly labeled as "Hazardous Waste".[5]

Step 3: Labeling

  • The hazardous waste label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name ("this compound" and any other identifiers).

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

    • Any known or suspected hazards. If unknown, state "Hazards Not Fully Known".[9]

Step 4: Storage of Waste

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment for the waste container.[5]

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS office with all available information about the compound.[9]

Quantitative Data Summary

As no specific data for this compound is available, the following table outlines the necessary information that should be determined and documented for any novel compound before handling and disposal.

PropertyValueSource / Method of Determination
Physical Properties
Melting Point / Boiling PointData not available; to be determined experimentally.Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)
SolubilityData not available; to be determined experimentally.Solubility assays in various solvents (water, DMSO, ethanol, etc.)
Hazard Classification
FlammabilityAssumed flammable until tested.Flash point determination.
CorrosivityAssumed corrosive until tested.pH measurement, material compatibility tests.
ReactivityAssumed reactive until tested.Assessment of chemical structure for reactive functional groups.
ToxicityAssumed toxic until tested.In silico prediction, in vitro cytotoxicity assays.
Storage & Disposal
Recommended Storage Temp.Data not available; store in a cool, dry place.Based on stability studies.
Incompatible MaterialsData not available; avoid strong oxidizing agents, acids, and bases.Based on chemical structure and reactivity data.
Disposal Procedure CodeTo be assigned by EHS.Institutional hazardous waste guidelines.

Experimental Protocols

In the absence of specific experimental data for this compound, the following are general methodologies for characterizing a novel compound to inform safe handling and disposal procedures.

Protocol 1: Determination of Physical Properties

  • Objective: To determine the melting point and solubility of this compound.

  • Materials: this compound sample, Differential Scanning Calorimeter (DSC), analytical balance, various solvents (e.g., water, DMSO, ethanol), vortex mixer, centrifuge.

  • Procedure (Melting Point):

    • Accurately weigh 1-5 mg of this compound into a DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere.

    • Record the temperature at which the endothermic melting peak occurs.

  • Procedure (Solubility):

    • Prepare saturated solutions of this compound in various solvents.

    • Equilibrate the solutions at a constant temperature with agitation.

    • Centrifuge the solutions to pellet excess solid.

    • Analyze the supernatant for the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preliminary Hazard Assessment

  • Objective: To perform a preliminary assessment of the flammability and reactivity of this compound.

  • Materials: this compound sample, flash point apparatus, various reagents to test for reactivity (e.g., strong acids, bases, oxidizing agents).

  • Procedure (Flammability):

    • Use a small-scale flash point tester (e.g., Setaflash).

    • Place a small sample of this compound in the sample cup.

    • Heat the sample and introduce an ignition source at regular temperature intervals.

    • The flash point is the lowest temperature at which the vapors ignite.

  • Procedure (Reactivity):

    • In a controlled setting (e.g., behind a blast shield in a fume hood), add a small amount of this compound to separate test tubes containing small amounts of incompatible materials.

    • Observe for any signs of reaction, such as gas evolution, temperature change, or color change.

Visual Guidance: Disposal Workflow for Novel Compounds

The following diagrams illustrate the decision-making process and workflow for the proper disposal of a novel chemical compound like this compound.

cluster_0 Step 1: Initial Assessment start Start: Novel Compound 'this compound' for Disposal is_sds_available Is a Safety Data Sheet (SDS) available for this compound? start->is_sds_available treat_as_hazardous Treat as Hazardous Waste with 'Hazards Not Fully Known' is_sds_available->treat_as_hazardous No follow_sds Follow Disposal Procedures Outlined in SDS is_sds_available->follow_sds Yes

Caption: Initial assessment workflow for this compound disposal.

cluster_1 Step 2: Segregation and Labeling collect_waste Collect this compound waste in a dedicated, compatible container label_container Label container with: - 'Hazardous Waste' - 'this compound' - Accumulation Date - PI Name & Lab - 'Hazards Not Fully Known' collect_waste->label_container segregate Segregate from other incompatible wastes label_container->segregate

Caption: Segregation and labeling for this compound waste.

cluster_2 Step 3: Storage and Final Disposal store_waste Store labeled container in a designated Satellite Accumulation Area with secondary containment contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs provide_info Provide EHS with all available information on this compound contact_ehs->provide_info end End: this compound waste is properly disposed of by EHS provide_info->end

Caption: Final storage and disposal workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.